Product packaging for (Hydrazinesulfonyl)amine(Cat. No.:)

(Hydrazinesulfonyl)amine

Cat. No.: B15525775
M. Wt: 111.13 g/mol
InChI Key: QJVKUZSFWDCLHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(Hydrazinesulfonyl)amine is a chemical compound of interest in organic synthesis and medicinal chemistry research, incorporating both hydrazine and sulfonamide functional groups. The hydrazine moiety is a versatile building block for constructing nitrogen-nitrogen bonds and is commonly employed in the synthesis of various heterocycles, pharmaceuticals, and agrochemicals (citation:6). The sulfonamide group is a privileged structure in medicinal chemistry, known for its role in enzyme inhibition and its presence in a wide range of bioactive molecules, including antibiotics and other therapeutic agents (citation:4). As a bifunctional reagent, this compound may serve as a key intermediate in the development of new chemical entities, particularly in the synthesis of molecules with potential biological activity. Researchers can leverage this compound to create sulfonamide-based hydrazone linkages or to introduce the sulfamoyl group into more complex molecular architectures. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers should consult appropriate safety data sheets and handle this material in accordance with laboratory best practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H5N3O2S B15525775 (Hydrazinesulfonyl)amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

H5N3O2S

Molecular Weight

111.13 g/mol

InChI

InChI=1S/H5N3O2S/c1-3-6(2,4)5/h3H,1H2,(H2,2,4,5)

InChI Key

QJVKUZSFWDCLHP-UHFFFAOYSA-N

Canonical SMILES

NNS(=O)(=O)N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Novel Sulfonyl Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the synthesis, characterization, and biological significance of novel sulfonyl hydrazide derivatives. These compounds are recognized for their broad spectrum of biological activities and serve as crucial building blocks in medicinal chemistry and organic synthesis.[1] This guide details common synthetic methodologies, essential characterization techniques, and presents quantitative data in a structured format to aid researchers in the field of drug discovery and development.

Introduction to Sulfonyl Hydrazides

Sulfonyl hydrazides are a class of organic compounds characterized by a sulfonyl group directly attached to a hydrazine moiety (R-SO₂NHNH₂). They are valued as stable, easy-to-handle, and moisture-compatible alternatives to more hazardous reagents like sulfonyl chlorides or gaseous sulfur dioxide.[1][2] Their versatile chemical reactivity allows them to act as sources for sulfonyl radicals, making them invaluable in a wide range of organic transformations for constructing C-S, C-C, and C-N bonds.[1][3]

The therapeutic potential of sulfonyl hydrazide derivatives is vast, with studies reporting significant biological activities, including:

  • Antimicrobial and Antifungal [4]

  • Antimycobacterial (including against Mycobacterium tuberculosis)[4]

  • Anticancer [4][5]

  • Antiviral [4]

  • Enzyme Inhibition (e.g., α-glucosidase and EGFR kinase inhibitors)[5][6]

This diverse bioactivity makes them a promising scaffold for the development of new therapeutic agents.[4][7]

Synthesis Methodologies

Several synthetic routes have been developed to produce sulfonyl hydrazide derivatives, ranging from traditional methods to modern, green chemistry approaches. A general workflow for their synthesis and subsequent analysis is outlined below.

G General Workflow for Sulfonyl Hydrazide Synthesis cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage reagents Starting Materials (e.g., Sulfonyl Chloride + Hydrazine Hydrate) reaction Reaction (Solvent, Catalyst, Temperature Control) reagents->reaction Step 1 workup Reaction Workup (e.g., Quenching, Extraction) reaction->workup Step 2 purification Purification (Crystallization, Column Chromatography) workup->purification Step 3 characterization Characterization (NMR, IR, MS, Elemental Analysis) purification->characterization Step 4 final_product Pure Sulfonyl Hydrazide Derivative characterization->final_product Step 5 G Simplified EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Inhibitor Sulfonyl Hydrazide Inhibitor Inhibitor->EGFR Blocks Activation

References

An In-depth Technical Guide to the Mechanism of Action of Sulfonyl Hydrazides in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonyl hydrazides are a versatile class of organic compounds characterized by a sulfonyl group directly attached to a hydrazine moiety. This structural motif has proven to be a valuable pharmacophore in medicinal chemistry, leading to the development of compounds with a wide array of biological activities. Their mechanisms of action are diverse, often involving specific interactions with key enzymes and signaling proteins that regulate cellular processes. This guide provides a detailed examination of the primary mechanisms through which sulfonyl hydrazides exert their biological effects, with a focus on their roles as anticancer, anticonvulsant, anti-inflammatory, and antimicrobial agents. We present quantitative data, detailed experimental protocols, and visual representations of key pathways to offer a comprehensive resource for researchers in the field.

Core Mechanisms of Action

Sulfonyl hydrazides do not possess a single, universal mechanism of action. Instead, their biological effects are contingent on the specific substitutions on the aromatic rings and the hydrazide core, which dictate their affinity for various biological targets. The most well-documented mechanisms are detailed below.

Anticancer Activity

The anticancer properties of sulfonyl hydrazides are primarily attributed to two key mechanisms: the inhibition of cyclooxygenase-2 (COX-2) and the induction of apoptosis.

1.1.1. Inhibition of Cyclooxygenase-2 (COX-2)

The COX-2 enzyme is a key mediator of inflammation and is frequently overexpressed in various types of cancer cells, where it contributes to tumor growth and progression.[1] Many sulfonyl hydrazide derivatives have been designed as selective COX-2 inhibitors.[1][2]

  • Molecular Interaction: Molecular docking studies reveal that the sulfonyl group of these compounds often binds to a hydrophilic side pocket in the COX-2 active site.[3][4] This interaction is crucial for their selective inhibition of COX-2 over the constitutively expressed COX-1 isoform.[1] The hydrazone linkage and associated aromatic rings further stabilize the binding within the enzyme's active site.[3]

1.1.2. Induction of Apoptosis

Beyond enzyme inhibition, certain sulfonyl hydrazides can trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved by modulating the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

  • Signaling Pathway: The intrinsic apoptosis pathway is a primary target. Treatment with apoptosis-inducing sulfonyl hydrazides leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases (effector proteins), culminating in cell death.

Signaling Pathway Diagram: Intrinsic Apoptosis Induction

apoptosis_pathway SulfonylHydrazide Sulfonyl Hydrazide Bcl2 Bcl-2 (Anti-apoptotic) SulfonylHydrazide->Bcl2 Inhibits Bax Bax (Pro-apoptotic) SulfonylHydrazide->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Sulfonyl hydrazides can induce apoptosis by inhibiting Bcl-2 and activating Bax.

Anticonvulsant Activity

The anticonvulsant effects of a subset of sulfonyl hydrazides are linked to their ability to inhibit carbonic anhydrase (CA) enzymes.[5]

  • Molecular Interaction: Carbonic anhydrases are zinc-containing metalloenzymes. The sulfonamide group (-SO2NH2), which can be a part of the sulfonyl hydrazide structure or a related moiety, is a classic zinc-binding group. It coordinates to the Zn(II) ion in the enzyme's active site, displacing a water molecule and thereby blocking the enzyme's catalytic activity.[6] Inhibition of specific CA isoforms in the brain is believed to contribute to the anticonvulsant effect.

Anti-inflammatory Activity

In addition to COX-2, microsomal prostaglandin E2 synthase-1 (mPGES-1) is another key enzyme in the inflammatory cascade, responsible for the final step in prostaglandin E2 (PGE2) production.

  • Molecular Interaction: Selective inhibition of mPGES-1 is a promising anti-inflammatory strategy with potentially fewer side effects than traditional NSAIDs. Certain sulfonyl hydrazide derivatives have been investigated as mPGES-1 inhibitors, where they are thought to interact with the enzyme's active site, preventing the conversion of PGH2 to PGE2.

Antimicrobial Activity

The antimicrobial properties of sulfonyl hydrazides are broad, with activity reported against various bacteria and fungi. The proposed mechanisms often involve the inhibition of essential bacterial enzymes.

  • Molecular Interaction: For antibacterial action, targets such as DNA gyrase and enoyl-ACP reductase (InhA) have been suggested.

    • DNA Gyrase: Some hydrazone derivatives have been shown through molecular docking to bind to the active site of DNA gyrase, an enzyme crucial for bacterial DNA replication.

    • Enoyl-ACP Reductase (InhA): In the context of Mycobacterium tuberculosis, sulfonyl hydrazones have been identified as potential inhibitors of InhA, an enzyme essential for the synthesis of mycolic acids in the bacterial cell wall.

Quantitative Data Summary

The biological activity of sulfonyl hydrazide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) for enzymes and cytotoxicity, or their minimum inhibitory concentration (MIC) for antimicrobial effects. Below are representative data summarized from the literature.

Table 1: Anticancer and COX-2 Inhibitory Activities of Representative Sulfonyl Hydrazides

Compound IDCancer Cell LineCytotoxicity IC50 (µM)COX-2 Inhibition IC50 (µM)Selectivity Index (SI) for COX-2Reference(s)
3k PC3 (Prostate)1.3891% inhibition432.30[3]
3k MCF-7 (Breast)46.09(at 10 µM)12.94[3]
PYZ16 --0.5210.73
ODZ2 --0.48132.83
Sulfadiazine HepG2 (Liver)245.695.27-
Compound 6b --0.04329
Compound 6j --0.04312

Table 2: Carbonic Anhydrase (CA) Inhibitory Activity of Sulfonyl Hydrazide-Related Compounds

Compound IDhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference(s)
Compound 15 725.73.36.680.5
Mono-substituted 50a-k (best) -16.7--[5]
Acetazolamide (Standard) 25012255.7

Table 3: Antimicrobial Activity (MIC) of Representative Sulfonyl Hydrazides

Compound IDOrganismMIC (µM)Reference(s)
Compound 3d M. tuberculosis H37Rv0.0730
Compound 5g M. tuberculosis H37Rv0.0763
Compound 5k M. tuberculosis H37Rv0.0716
Hydrazone 21 S. aureus19.32 (IC50 for DNA gyrase)
Hydrazones 8, 9, 10 Gram-positive bacteria0.002 - 0.98 (µg/mL)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of sulfonyl hydrazides.

MTT Assay for Cytotoxicity

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, PC3) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the sulfonyl hydrazide compounds in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This assay measures the inhibition of CA-catalyzed CO2 hydration.

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES, pH 7.5, containing 20 mM Na2SO4.

    • Indicator: 0.2 mM Phenol Red in the assay buffer.

    • Enzyme Solution: Prepare a stock solution of the desired recombinant human CA isoform.

    • Inhibitor Solution: Prepare a stock solution (e.g., 0.1 mM) of the sulfonyl hydrazide derivative in a suitable solvent (e.g., deionized water or DMSO) and make serial dilutions in the assay buffer.

  • Pre-incubation: Mix the CA enzyme solution with the inhibitor solution (or buffer for control) and pre-incubate at room temperature for 15 minutes to allow for the formation of the enzyme-inhibitor complex.

  • CO2 Hydration Measurement:

    • Use a stopped-flow spectrophotometer to measure the reaction.

    • One syringe will contain the enzyme-inhibitor mixture in the indicator buffer.

    • The other syringe will contain a CO2 solution (prepared by bubbling CO2 into water, with concentrations ranging from 1.7 to 17 mM).

    • Rapidly mix the contents of the two syringes. The hydration of CO2 produces protons, causing a pH drop that is monitored by the change in absorbance of the phenol red indicator at 557 nm.

  • Data Acquisition: Record the initial rates of the reaction (typically the first 5-10% of the reaction) for a period of 10-100 seconds.

  • Data Analysis:

    • Determine the uncatalyzed rate of CO2 hydration in the absence of the enzyme and subtract it from the catalyzed rates.

    • Calculate inhibition constants (Ki) by fitting the data to the Cheng-Prusoff equation using non-linear least-squares methods.

Western Blot for Bax and Bcl-2 Expression

This technique is used to detect changes in the protein levels of Bax and Bcl-2.

  • Cell Lysis: Treat cancer cells with the sulfonyl hydrazide compound for a specified time (e.g., 24, 48 hours). Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax and Bcl-2 overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used to ensure equal protein loading.

  • Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Then, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging the membrane with a chemiluminescence detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the expression of Bax and Bcl-2 to the loading control.

Mandatory Visualizations

Experimental Workflow: Screening for Anticancer Activity

experimental_workflow start Start: Synthesize Sulfonyl Hydrazide Library mtt In Vitro Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) start->mtt ic50 Determine IC50 Values mtt->ic50 select_potent Select Potent Compounds (Low IC50) ic50->select_potent mechanism Mechanism of Action Studies select_potent->mechanism Potent sar Structure-Activity Relationship (SAR) Analysis select_potent->sar Potent & Inactive Analogs enzyme_assay Enzyme Inhibition Assays (e.g., COX-2, Carbonic Anhydrase) mechanism->enzyme_assay apoptosis_assay Apoptosis Assays (Western Blot for Bax/Bcl-2, Caspase Activity) mechanism->apoptosis_assay enzyme_assay->sar apoptosis_assay->sar lead_optimization Lead Optimization sar->lead_optimization end End: Preclinical Candidate lead_optimization->end

Caption: A typical workflow for the discovery and initial development of sulfonyl hydrazides as anticancer agents.

Logical Relationship: Structure-Activity Relationship (SAR) Insights

sar_diagram cluster_core Sulfonyl Hydrazide Core cluster_r1 R1 Group (Aryl) cluster_r2 R2 Group (Hydrazone Moiety) Core R1-SO2-NH-NH-R2 R1_Node Substituents on Aryl Ring EWGs Electron-Withdrawing Groups (e.g., -Cl, -NO2) EDGs Electron-Donating Groups (e.g., -OCH3, -CH3) Activity Enhanced Biological Activity (e.g., Anticancer, Antimicrobial) EWGs->Activity Often Increases Activity EDGs->Activity Modulates Activity R2_Node =CH-Ar Substituents Indole Indole Ring SubstitutedPhenyl Substituted Phenyl Rings Indole->Activity Often Increases Activity SubstitutedPhenyl->Activity Fine-tunes Potency & Selectivity

Caption: Key structural features influencing the biological activity of sulfonyl hydrazides.

References

Spectroscopic Analysis of Arylsulfonylhydrazides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the characterization of arylsulfonylhydrazides, a class of compounds with significant interest in medicinal chemistry and drug development. This document details the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy as applied to these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of arylsulfonylhydrazides in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous identification of the compound's structure.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize typical chemical shift ranges for protons and carbons in arylsulfonylhydrazides. Variations in these shifts are influenced by the nature and position of substituents on the aromatic ring.

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Arylsulfonylhydrazides in DMSO-d₆

Proton AssignmentChemical Shift (ppm)MultiplicityNotes
Ar-H7.00 - 8.00mChemical shifts are dependent on the electronic nature of substituents.
SO₂NH9.50 - 10.50s (br)Broad singlet, exchangeable with D₂O.
NH₂4.00 - 5.00s (br)Broad singlet, exchangeable with D₂O.
Ar-CH₃2.30 - 2.40sFor tolunesulfonylhydrazide derivatives.

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Arylsulfonylhydrazides in DMSO-d₆

Carbon AssignmentChemical Shift (ppm)Notes
Ar-C (quaternary, C-S)140.0 - 145.0
Ar-C (substituted)130.0 - 150.0Dependent on the nature of the substituent.
Ar-CH125.0 - 130.0
Ar-CH₃20.0 - 22.0For tolunesulfonylhydrazide derivatives.
Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining NMR spectra of arylsulfonylhydrazides is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the arylsulfonylhydrazide sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in an arylsulfonylhydrazide molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Data Presentation: Characteristic IR Absorption Frequencies

Table 3: Characteristic IR Absorption Bands for Arylsulfonylhydrazides

Functional GroupVibrational ModeFrequency Range (cm⁻¹)Intensity
N-H (hydrazide)Stretching3350 - 3200Medium, often two bands for -NH₂
C-H (aromatic)Stretching3100 - 3000Medium to Weak
S=O (sulfonyl)Asymmetric Stretching1350 - 1300Strong
S=O (sulfonyl)Symmetric Stretching1170 - 1150Strong
C=C (aromatic)Stretching1600 - 1450Medium to Weak
S-NStretching900 - 800Medium
C-H (aromatic)Out-of-plane Bending850 - 750Strong, indicative of substitution pattern
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid arylsulfonylhydrazide sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[1]

    • The mixture should be a fine, homogeneous powder.

  • Pellet Formation:

    • Transfer the powder to a pellet die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet.[1]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of arylsulfonylhydrazides. Fragmentation patterns observed in the mass spectrum provide valuable information for structural elucidation.

Data Presentation: Characteristic Mass Spectral Fragmentation

A common fragmentation pathway for arylsulfonylhydrazides under electrospray ionization (ESI) involves the loss of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da.[2][3] The fragmentation of the aromatic ring and the hydrazide moiety can also provide structural insights. For instance, in the mass spectrum of chlorobenzene, isotopic peaks for chlorine (³⁵Cl and ³⁷Cl) are observed, which can be useful in identifying halogenated derivatives.[4]

Table 4: Common Fragment Ions of Arylsulfonylhydrazides in ESI-MS

Fragment IonDescription
[M+H]⁺Protonated molecule
[M-SO₂]⁺Loss of sulfur dioxide
[Ar]⁺Aryl cation
[ArSO₂]⁺Arylsulfonyl cation
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the arylsulfonylhydrazide sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion or coupled with liquid chromatography.

    • Acquire the mass spectrum in positive ion mode.

    • Typical ESI source parameters may include a capillary voltage of 3-5 kV, a nebulizing gas pressure of 20-40 psi, and a drying gas flow rate of 5-10 L/min.

    • For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For arylsulfonylhydrazides, the absorption bands are primarily due to π → π* transitions within the aromatic ring and the sulfonylhydrazide moiety. The position and intensity of these bands can be influenced by substituents on the aromatic ring. Aromatic compounds typically exhibit strong absorptions in the UV region.[2]

Data Presentation: UV-Vis Absorption Maxima

The absorption maxima (λmax) for arylsulfonylhydrazides are typically observed in the ultraviolet region. The presence of nitro groups, for example, can shift the absorption to longer wavelengths.[5]

Table 5: Typical UV-Vis Absorption Maxima (λmax) for Arylsulfonylhydrazides

Compound TypeSolventλmax (nm)
ArylsulfonylhydrazidesEthanol/Methanol220 - 280
Nitro-substituted ArylsulfonylhydrazidesVarious250 - 350
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the arylsulfonylhydrazide in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

    • Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the solvent to be used as a reference (blank).

    • Fill a second quartz cuvette with the sample solution.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

    • The instrument will automatically subtract the absorbance of the blank from the sample.

Visualizing the Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflow for the spectroscopic analysis of arylsulfonylhydrazides.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Interpretation Synthesis Synthesis of Arylsulfonylhydrazide Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Characterization IR IR Spectroscopy Purification->IR Characterization MS Mass Spectrometry Purification->MS Characterization UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Characterization Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment UV_Vis->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Overall workflow for the spectroscopic analysis of arylsulfonylhydrazides.

Experimental_Workflow cluster_sample Sample cluster_nmr NMR cluster_ir IR cluster_ms MS cluster_uv UV-Vis Sample Arylsulfonylhydrazide (Solid) Dissolve_NMR Dissolve in Deuterated Solvent Sample->Dissolve_NMR Prepare_Pellet Prepare KBr Pellet Sample->Prepare_Pellet Dissolve_MS Dissolve in Volatile Solvent Sample->Dissolve_MS Dissolve_UV Dissolve in UV-Transparent Solvent Sample->Dissolve_UV Acquire_NMR Acquire Spectrum Dissolve_NMR->Acquire_NMR Acquire_IR Acquire Spectrum Prepare_Pellet->Acquire_IR Acquire_MS Acquire Spectrum Dissolve_MS->Acquire_MS Acquire_UV Acquire Spectrum Dissolve_UV->Acquire_UV

References

In Silico Modeling of Sulfonyl Hydrazide-Protein Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonyl hydrazide moiety is a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The therapeutic potential of these compounds often stems from their ability to specifically interact with and modulate the function of protein targets. In silico modeling has emerged as an indispensable tool in the drug discovery pipeline, enabling the rapid and cost-effective prediction and analysis of these molecular interactions. This technical guide provides an in-depth overview of the computational methodologies used to model sulfonyl hydrazide-protein interactions, supported by detailed experimental protocols for validation and quantitative data from relevant studies.

Core Computational Methodologies

The in silico investigation of sulfonyl hydrazide-protein interactions leverages a variety of computational techniques to predict binding modes, affinities, and the dynamic behavior of the resulting complexes.

Molecular Docking: This technique predicts the preferred orientation of a ligand (sulfonyl hydrazide derivative) when bound to a protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field. The score provides an estimation of the binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the sulfonyl hydrazide-protein complex over time. By simulating the movements of atoms and molecules, MD can reveal conformational changes, the stability of interactions, and the role of solvent molecules in the binding process. These simulations offer a more realistic representation of the biological environment compared to static docking poses.

Quantum Mechanics (QM) Methods: QM approaches can be employed to achieve a higher level of accuracy in describing the electronic effects of the sulfonyl hydrazide moiety, such as charge distribution and polarization, which are crucial for understanding the nature of the interactions with the protein. QM/MM (Quantum Mechanics/Molecular Mechanics) methods, which treat the ligand and the active site with QM and the rest of the protein with MM, offer a balance between accuracy and computational cost.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) of a sulfonyl hydrazide derivative that are responsible for its biological activity. The resulting pharmacophore model can be used to screen large compound libraries for molecules with similar features.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of sulfonyl hydrazide compounds with their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel derivatives.

Data Presentation: Quantitative Insights into Sulfonyl Hydrazide-Protein Interactions

The following tables summarize quantitative data from various in silico and in vitro studies on sulfonyl hydrazide derivatives targeting different protein classes.

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Sulfonamide Derivatives

CompoundTarget IsoformIC50 (µM)Reference
1eCarbonic Anhydrase II5.69[1]
2bCarbonic Anhydrase II3.96[1]
3aCarbonic Anhydrase II2.02[1]
3bCarbonic Anhydrase II2.92[1]
Acetazolamide (Control)Carbonic Anhydrase II5.86[1]
Compound 15hCA II0.0033[2]
Compound 15hCA IX0.0061[2]
AAZ (Control)hCA II0.0121[2]
AAZ (Control)hCA IX0.0258[2]

Table 2: Inhibition of Cyclooxygenase (COX) Isoforms by Sulfonyl Hydrazide Derivatives

CompoundTarget IsoformIC50 (µM)Selectivity Index (SI)Reference
PYZ16COX-20.5210.73[3]
Celecoxib (Control)COX-20.789.51[3]
PYZ19COX-25.01-[3]
PYZ20COX-20.33-[3]
SulfadiazineCOX-25.271.25 (COX-2/COX-1)[4]
Celecoxib (Control)COX-21.941.16 (COX-2/COX-1)[4]

Table 3: Inhibition of Enoyl-ACP Reductase (InhA) by Sulfonyl Hydrazone Derivatives

CompoundTargetIC50 (µM)Reference
3aEnoyl-ACP Reductase (InhA)18.2[5][6][7]
3bEnoyl-ACP Reductase (InhA)10.7[5][6][7]

Table 4: In Silico Binding Predictions for Sulfonyl Hydrazide Derivatives

Compound/LigandProtein TargetDocking Score (kcal/mol)Predicted Binding Energy (kcal/mol)Reference
Indolizine DerivativesCOX-2-38.22 to -53.29-[8]
1,2,4-Triazine Sulfonamides3RHK Receptor--44.485 to -51.322[9]
HIV-1 Protease InhibitorHIV-1 Protease--328 (electrostatic)[10]
c-Myc binder (10058-F4)c-Myc--[11]

Experimental Protocols for Validation

In silico predictions must be validated through rigorous experimental techniques. The following are detailed methodologies for key experiments used to characterize sulfonyl hydrazide-protein interactions.

X-ray Crystallography

This technique provides high-resolution three-dimensional structural information of the sulfonyl hydrazide-protein complex, confirming the binding mode predicted by molecular docking.

1. Protein Expression and Purification:

  • Clone the gene encoding the target protein into a suitable expression vector (e.g., pET vector with a His-tag).

  • Express the protein in a suitable host, such as E. coli BL21(DE3) cells.

  • Lyse the cells and purify the protein using affinity chromatography (e.g., Ni-NTA), followed by size-exclusion chromatography to ensure homogeneity. The protein should be >95% pure as determined by SDS-PAGE.

2. Crystallization:

  • Concentrate the purified protein to 5-20 mg/mL in a buffer that maintains its stability (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl).

  • Set up crystallization trials using vapor diffusion methods (hanging or sitting drop). Mix the protein solution with a crystallization screen solution in a 1:1 ratio.

  • Screen a wide range of conditions (e.g., different precipitants like PEG, salts, and various pH values).

  • For co-crystallization, incubate the protein with a 2-5 fold molar excess of the sulfonyl hydrazide inhibitor prior to setting up the crystallization trials.

  • Alternatively, crystals of the apo-protein can be soaked in a solution containing the sulfonyl hydrazide derivative.

3. Data Collection and Structure Determination:

  • Mount a suitable crystal in a cryo-loop and flash-cool it in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data using software like HKL2000 or XDS.

  • Solve the structure using molecular replacement with a known homologous structure or experimental phasing methods.

  • Refine the atomic model against the experimental data using software like PHENIX or REFMAC5, and build the ligand into the electron density map using Coot.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of the interaction between the sulfonyl hydrazide and the target protein in real-time.

1. Sensor Chip Preparation and Ligand Immobilization:

  • Choose a suitable sensor chip (e.g., CM5 for amine coupling).

  • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Immobilize the target protein (ligand) onto the sensor surface by injecting it at a low concentration (e.g., 10-50 µg/mL) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5).

  • Deactivate the remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

2. Interaction Analysis:

  • Prepare a series of dilutions of the sulfonyl hydrazide derivative (analyte) in a suitable running buffer (e.g., HBS-EP+).

  • Inject the analyte solutions over the immobilized ligand surface at a constant flow rate (e.g., 30 µL/min).

  • Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the analyte to the ligand.

  • After the association phase, flow the running buffer over the surface to monitor the dissociation of the complex.

3. Data Analysis:

  • Subtract the signal from a reference flow cell to correct for bulk refractive index changes.

  • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

1. Sample Preparation:

  • Dialyze both the protein and the sulfonyl hydrazide derivative extensively against the same buffer to minimize buffer mismatch effects. A common buffer is 20 mM phosphate or Tris buffer with 150 mM NaCl at a specific pH.

  • Accurately determine the concentrations of the protein and the ligand.

2. Experimental Setup:

  • Fill the ITC sample cell with the protein solution (typically in the µM range).

  • Load the injection syringe with the sulfonyl hydrazide solution (typically 10-20 times the protein concentration).

  • Equilibrate the system to the desired temperature.

3. Titration and Data Acquisition:

  • Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution.

  • Measure the heat change after each injection until the binding sites are saturated.

  • Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.

4. Data Analysis:

  • Subtract the heat of dilution from the binding data.

  • Integrate the heat change per injection and plot it against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the thermodynamic parameters (KD, n, ΔH).

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of sulfonyl hydrazide-protein interactions.

Computational Workflow for In Silico Modeling

computational_workflow Target Protein Target Identification Docking Molecular Docking Target->Docking Ligand Sulfonyl Hydrazide Library Ligand->Docking QSAR QSAR/Pharmacophore Modeling Ligand->QSAR BindingPose Binding Pose Prediction Docking->BindingPose MD Molecular Dynamics Simulations Stability Complex Stability Analysis MD->Stability FreeEnergy Binding Free Energy Calculation MD->FreeEnergy BindingPose->MD Affinity Affinity Prediction FreeEnergy->Affinity LeadOpt Lead Optimization Affinity->LeadOpt QSAR->LeadOpt validation_workflow InSilico In Silico Hit Synthesis Chemical Synthesis InSilico->Synthesis Biochem Biochemical Assay (e.g., Enzyme Inhibition) Synthesis->Biochem SPR SPR (Kinetics/Affinity) Biochem->SPR ITC ITC (Thermodynamics) Biochem->ITC Xray X-ray Crystallography Biochem->Xray Kinetics Binding Kinetics (ka, kd) SPR->Kinetics Thermo Thermodynamic Profile (KD, ΔH, ΔS) ITC->Thermo Structure 3D Structure of Complex Xray->Structure COX2_pathway Stimuli Pro-inflammatory Stimuli PLA2 cPLA2 Stimuli->PLA2 Membrane Cell Membrane AA Arachidonic Acid PLA2->AA releases from COX2 COX-2 AA->COX2 substrate PGH2 PGH2 COX2->PGH2 catalyzes PGE2 PGE2 PGH2->PGE2 Inflammation Inflammation Pain Fever PGE2->Inflammation SulfonylHydrazide Sulfonyl Hydrazide Inhibitor SulfonylHydrazide->COX2 inhibits CAIX_pathway Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes HRE HRE HIF1a->HRE binds to CAIX_gene CAIX Gene HRE->CAIX_gene activates CAIX CAIX CAIX_gene->CAIX expresses pH_regulation Extracellular Acidification Intracellular pH Regulation CAIX->pH_regulation catalyzes Tumor Tumor Proliferation & Metastasis pH_regulation->Tumor SulfonylHydrazide Sulfonyl Hydrazide Inhibitor SulfonylHydrazide->CAIX inhibits Apoptosis_pathway Stress Cellular Stress BaxBak Bax/Bak Stress->BaxBak activates Mitochondrion Mitochondrion BaxBak->Mitochondrion permeabilizes CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 binds Apoptosome Apoptosome Apaf1->Apoptosome forms Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase9->Apoptosome recruited to Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes SulfonylHydrazide Sulfonyl Hydrazide (Pro-apoptotic) SulfonylHydrazide->Stress induces

References

The Sulfonyl Hydrazide Scaffold: A Versatile Tool in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

The sulfonyl hydrazide functional group and its derivatives, particularly sulfonyl hydrazones, represent a privileged scaffold in medicinal chemistry. These compounds are noted for their relative stability, ease of handling, and synthetic accessibility, making them attractive building blocks in drug discovery.[1][2] The versatility of the sulfonyl hydrazide moiety allows it to act as a precursor for various organic transformations, including the generation of sulfonyl radicals, making it a valuable tool in synthetic chemistry.[2][3][4] In medicinal chemistry, derivatives of sulfonyl hydrazides have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[5][6]

General Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of chemical research. Provided below are generalized protocols for the synthesis of sulfonyl hydrazides and their subsequent conversion to sulfonyl hydrazones, based on common laboratory practices.

Protocol 1: Synthesis of Sulfonyl Hydrazides from Sulfonyl Chlorides

This procedure describes the common method of preparing sulfonyl hydrazides from the corresponding sulfonyl chlorides and hydrazine hydrate.

Materials:

  • Appropriate p-toluenesulfonyl chloride (1.05 moles)

  • Tetrahydrofuran (350 ml)

  • 85% Hydrazine hydrate (2.22 moles)

  • Ice bath

  • Mechanical stirrer, dropping funnel, and round-bottomed flask

Procedure:

  • A solution of p-toluenesulfonyl chloride in tetrahydrofuran is prepared in a three-necked flask equipped with a stirrer and thermometer.[7]

  • The mixture is cooled to 10-15°C using an ice bath.[7]

  • A solution of hydrazine hydrate is added dropwise, ensuring the reaction temperature is maintained between 10°C and 20°C.[7]

  • After the addition is complete, the mixture is stirred for an additional 15 minutes.[7]

  • The reaction mixture is then transferred to a separatory funnel, and the lower aqueous layer is removed and discarded.[7]

  • The organic layer is washed, dried, and the solvent is evaporated under reduced pressure to yield the crude p-toluenesulfonylhydrazide product, which can be further purified by recrystallization.[7]

Protocol 2: Synthesis of Sulfonyl Hydrazones via Condensation

This protocol outlines the synthesis of sulfonyl hydrazones through the condensation reaction of a sulfonyl hydrazide with an appropriate aldehyde or ketone.

Materials:

  • Synthesized sulfonyl hydrazide

  • Substituted aldehyde or ketone

  • Ethanol or another suitable solvent

  • Catalytic amount of acid (e.g., acetic acid)

Procedure:

  • The sulfonyl hydrazide is dissolved in ethanol in a round-bottom flask.

  • The selected aldehyde or ketone is added to the solution, followed by a few drops of a catalytic acid.

  • The mixture is typically heated to reflux for a period ranging from a few minutes to several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting solid precipitate (the sulfonyl hydrazone) is collected by filtration.

  • The product is washed with cold ethanol and dried. Purity can be assessed using techniques like TLC and melting point determination, and the structure confirmed by spectroscopic methods (FT-IR, NMR).[5]

G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_result Outcome Start Starting Materials (Sulfonyl Chloride, Hydrazine, Aldehyde) Synth_SH Synthesis of Sulfonyl Hydrazide Start->Synth_SH Synth_S_Hone Synthesis of Sulfonyl Hydrazone Synth_SH->Synth_S_Hone Purification Purification & Characterization (TLC, NMR, MS) Synth_S_Hone->Purification Screening In Vitro Biological Screening (e.g., MIC, IC50 Assays) Purification->Screening Compound Library Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Lead_Opt->Synth_S_Hone Iterative Synthesis Candidate Drug Candidate Lead_Opt->Candidate

Applications in Medicinal Chemistry

The sulfonyl hydrazide framework has been successfully exploited to develop compounds with significant therapeutic potential across various disease areas.

Anticancer Activity

Sulfonyl hydrazone derivatives have emerged as a promising class of anticancer agents.[5] Studies have shown their efficacy against various cancer cell lines, including prostate (PC3) and breast cancer (MCF-7).[5] One of the proposed mechanisms for their anticancer effect is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is often overexpressed in tumor cells.[5]

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGs Prostaglandins COX2->PGs Inflammation Inflammation Tumor Growth Angiogenesis PGs->Inflammation Promotes Apoptosis Apoptosis Sulfonylhydrazone Sulfonyl Hydrazone (e.g., Compound 3k) Sulfonylhydrazone->COX2 Inhibits Sulfonylhydrazone->Apoptosis Induces

Table 1: Cytotoxic Activity of Selected Sulfonyl Hydrazones

Compound ID Cancer Cell Line IC₅₀ (µM) Selectivity Index (SI) Reference
3k * Prostate (PC3) 1.38 432.30 [5]
3k * Breast (MCF-7) 46.09 12.94 [5]

*N'-[(2-chloro-3-methoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide

Further investigations into compound 3k revealed it induces morphological changes in cancer cells and promotes apoptosis by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax.[5]

Antimicrobial Activity

The sulfonyl hydrazone scaffold is also a key feature in many compounds with potent antimicrobial properties.[8][9] These derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria.[8][10] The antibacterial efficacy is often linked to the sulfonyl hydrazone moiety and the nature of substituents on the aromatic rings.[8]

For instance, a series of 2,4,6-trimethylbenzenesulfonyl hydrazones demonstrated significant activity, particularly against Gram-positive bacteria like Staphylococcus and Bacillus species.[8] Compound 24 from this series was identified as a highly potent agent.[8]

Table 2: Antibacterial Activity of Selected Sulfonyl Hydrazones against Gram-Positive Bacteria

Compound ID Bacterial Strain MIC (µg/mL) MBC (µg/mL) Reference
23 M. luteus ATCC 10240 7.81 - 15.62 15.62 [8]
24 Micrococci & Bacilli 7.81 7.81 - 15.62 [8]
24 Staphylococci & Enterococci 15.62 15.62 - 62.5 [8]

| 25 | Gram-positive bacteria | 62.5 - 125 | 125 - >1000 |[8] |

MIC: Minimal Inhibitory Concentration; MBC: Minimal Bactericidal Concentration

Antimycobacterial Activity

Beyond general antibacterial action, sulfonyl hydrazones have been specifically investigated as promising scaffolds for developing new antitubercular drugs.[6] Certain derivatives have exhibited potent activity against M. tuberculosis H37Rv, with minimal inhibitory concentrations (MIC) below 0.1 µM, comparable to the frontline drug isoniazid.[6] For example, sulfonyl hydrazones 5g and 5k were found to be highly active, with MIC values of 0.0763 µM and 0.0716 µM, respectively, while also showing low cytotoxicity against normal cell lines.[6]

Conclusion

Sulfonyl hydrazides and their hydrazone derivatives are undeniably a cornerstone of modern medicinal chemistry. Their straightforward synthesis, stability, and capacity for chemical modification have enabled the development of a vast library of compounds with diverse biological activities. The potent anticancer and antimicrobial effects highlighted in this guide underscore the therapeutic potential of this chemical class. Future research will likely focus on optimizing the lead compounds through structure-activity relationship (SAR) studies, elucidating their precise mechanisms of action, and exploring their potential against other therapeutic targets. The continued exploration of the sulfonyl hydrazide scaffold promises to yield novel and effective drug candidates for a range of human diseases.

References

In-Depth Technical Guide: Toxicology and Safety Assessment of Sulfonyl Hydrazide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonyl hydrazides are a class of organic compounds characterized by a sulfonyl group directly attached to a hydrazine moiety. This structural motif imparts a unique chemical reactivity that has led to their widespread use in various industrial and pharmaceutical applications. Industrially, they are prominent as blowing agents in the production of foamed plastics and rubber. In the realm of drug discovery and development, the sulfonyl hydrazide scaffold is a versatile building block for the synthesis of a wide array of heterocyclic compounds with diverse biological activities, including potential therapeutic agents. Given their prevalence, a thorough understanding of their toxicological profile and a robust framework for their safety assessment are paramount for ensuring human and environmental health.

This technical guide provides a comprehensive overview of the toxicology and safety assessment of sulfonyl hydrazide compounds, presenting quantitative data in structured tables, detailing experimental protocols for key toxicological assays, and visualizing potential toxicity pathways.

Toxicological Data Summary

The toxicological profile of sulfonyl hydrazide compounds varies depending on the specific chemical structure. The following tables summarize the available quantitative data for some common sulfonyl hydrazide derivatives.

Table 1: Acute Oral Toxicity Data for Selected Sulfonyl Hydrazide Compounds
CompoundTest SpeciesLD50 (mg/kg)Reference
Benzenesulfonyl HydrazideRat50 (LDLo)[1]
p,p'-Oxybis(benzenesulfonyl hydrazide)Rat1000 - 2000[2]
Toluene-4-sulfonic acid hydrazideRat280[3]

LD50: Median lethal dose; LDLo: Lowest published lethal dose.

Table 2: Ecotoxicity Data for p,p'-Oxybis(benzenesulfonyl hydrazide)
Test SpeciesEndpointConcentration (mg/L)Exposure TimeReference
Oryzias latipes (Japanese rice fish)LC507496 h[2]
Daphnia magna (Water flea)EC501548 h[2]
Pseudokirchneriella subcapitata (Green algae)EC506.772 h[2]

LC50: Median lethal concentration; EC50: Median effective concentration.

Table 3: Genotoxicity of p-Toluenesulfonhydrazide
AssayTest SystemMetabolic ActivationResultReference
Ames TestSalmonella typhimuriumWith and withoutPositive[1]
In vitro Chromosomal AberrationChinese Hamster Ovary (CHO) cellsNot specifiedNegative[1]

Key Experimental Protocols

A comprehensive safety assessment of sulfonyl hydrazide compounds involves a battery of standardized toxicological tests. Below are detailed methodologies for key assays.

Acute Oral Toxicity Testing (Following OECD Guideline 420: Fixed Dose Procedure)[4][5][6]

This method is designed to assess the acute toxic effects of a single oral dose of a substance.

  • Test Animals: Typically, young adult rats of a single sex (usually females) are used. Animals are fasted prior to dosing.

  • Sighting Study: A preliminary study is conducted to determine the appropriate starting dose for the main study. Single animals are dosed sequentially at fixed dose levels (5, 50, 300, 2000 mg/kg).

  • Main Study: Groups of at least five animals per dose level are used. The starting dose is selected based on the sighting study, aiming for a dose that produces evident toxicity but not mortality.

  • Dosing: The test substance is administered as a single dose by gavage.

  • Observation Period: Animals are observed for a total of 14 days. Special attention is given during the first 24 hours post-dosing.

  • Endpoints: Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly. At the end of the study, all animals are subjected to a gross necropsy.

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)[7][8][9][10]

This in vitro assay is used to assess the mutagenic potential of a chemical.

  • Test Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.

  • Procedure (Plate Incorporation Method):

    • The test substance, bacterial culture, and S9 mix (or buffer for tests without metabolic activation) are mixed with molten top agar.

    • This mixture is poured onto minimal glucose agar plates.

    • The plates are incubated at 37°C for 48-72 hours.

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted and compared to the number of spontaneous revertant colonies on control plates. A significant, dose-related increase in revertant colonies indicates a mutagenic potential.

In Vitro Cytotoxicity Assay (MTT Assay)[11][12][13][14][15]

The MTT assay is a colorimetric method to assess cell viability.

  • Cell Culture: Adherent or suspension cells are cultured in a 96-well plate to a suitable confluency.

  • Compound Exposure: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for 1-4 hours at 37°C, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

Potential Mechanisms of Toxicity and Signaling Pathways

The toxicity of sulfonyl hydrazide compounds can be attributed to the reactivity of the hydrazine moiety and the metabolic fate of the overall molecule. Two potential mechanisms of toxicity are the induction of oxidative stress and the interference with pyridoxal phosphate (Vitamin B6) metabolism.

Oxidative Stress Induction

Some hydrazines are known to generate reactive oxygen species (ROS), leading to cellular damage. This can occur through various mechanisms, including the autooxidation of the hydrazine or its metabolites, or through the disruption of mitochondrial function. An overproduction of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA, which can culminate in apoptosis or necrosis.

G Potential Oxidative Stress Pathway of Sulfonyl Hydrazides Sulfonyl Hydrazide Sulfonyl Hydrazide Metabolic Activation Metabolic Activation Sulfonyl Hydrazide->Metabolic Activation Mitochondrial Dysfunction Mitochondrial Dysfunction Sulfonyl Hydrazide->Mitochondrial Dysfunction Reactive Metabolites Reactive Metabolites Metabolic Activation->Reactive Metabolites ROS Production ROS Production Reactive Metabolites->ROS Production Mitochondrial Dysfunction->ROS Production Oxidative Damage Oxidative Damage ROS Production->Oxidative Damage Cellular Injury/Apoptosis Cellular Injury/Apoptosis Oxidative Damage->Cellular Injury/Apoptosis Antioxidant Defense Antioxidant Defense Antioxidant Defense->ROS Production Inhibition

Caption: Potential pathway of sulfonyl hydrazide-induced oxidative stress.

Interference with Pyridoxal Phosphate (Vitamin B6) Metabolism

Hydrazine and its derivatives are known to interact with pyridoxal phosphate (PLP), the active form of vitamin B6.[4][5] PLP is a crucial cofactor for a vast number of enzymes involved in amino acid metabolism, neurotransmitter synthesis, and other critical cellular processes. Hydrazines can form hydrazones with PLP, inactivating it and leading to a functional vitamin B6 deficiency.[4] This can disrupt the function of PLP-dependent enzymes, leading to a range of toxic effects, particularly neurological symptoms.

G Interference of Sulfonyl Hydrazides with Pyridoxal Phosphate Sulfonyl Hydrazide Sulfonyl Hydrazide Inactive Hydrazone Complex Inactive Hydrazone Complex Sulfonyl Hydrazide->Inactive Hydrazone Complex Reacts with Pyridoxal Phosphate (PLP) Pyridoxal Phosphate (PLP) Pyridoxal Phosphate (PLP)->Inactive Hydrazone Complex PLP-Dependent Enzymes PLP-Dependent Enzymes Pyridoxal Phosphate (PLP)->PLP-Dependent Enzymes Cofactor for Inactive Hydrazone Complex->PLP-Dependent Enzymes Inhibits availability Impaired Enzyme Function Impaired Enzyme Function PLP-Dependent Enzymes->Impaired Enzyme Function Disrupted Metabolic Pathways Disrupted Metabolic Pathways Impaired Enzyme Function->Disrupted Metabolic Pathways Toxic Effects (e.g., Neurotoxicity) Toxic Effects (e.g., Neurotoxicity) Disrupted Metabolic Pathways->Toxic Effects (e.g., Neurotoxicity)

Caption: Mechanism of sulfonyl hydrazide-induced pyridoxal phosphate inactivation.

Experimental Workflow for Safety Assessment

A systematic approach is crucial for the safety assessment of sulfonyl hydrazide compounds. The following workflow outlines a typical testing strategy.

G General Workflow for Sulfonyl Hydrazide Safety Assessment cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Acute & Subchronic Studies cluster_2 Tier 3: Chronic & Specialized Studies Genotoxicity (Ames Test) Genotoxicity (Ames Test) Acute Oral Toxicity (OECD 420) Acute Oral Toxicity (OECD 420) Genotoxicity (Ames Test)->Acute Oral Toxicity (OECD 420) Cytotoxicity (MTT Assay) Cytotoxicity (MTT Assay) Cytotoxicity (MTT Assay)->Acute Oral Toxicity (OECD 420) Subchronic Toxicity (OECD 408) Subchronic Toxicity (OECD 408) Acute Oral Toxicity (OECD 420)->Subchronic Toxicity (OECD 408) Carcinogenicity (OECD 451) Carcinogenicity (OECD 451) Subchronic Toxicity (OECD 408)->Carcinogenicity (OECD 451) Reproductive/Developmental Toxicity (OECD 414) Reproductive/Developmental Toxicity (OECD 414) Subchronic Toxicity (OECD 408)->Reproductive/Developmental Toxicity (OECD 414) Risk Assessment Risk Assessment Carcinogenicity (OECD 451)->Risk Assessment Reproductive/Developmental Toxicity (OECD 414)->Risk Assessment

Caption: A tiered approach to the safety assessment of sulfonyl hydrazides.

Conclusion and Recommendations

The toxicological profile of sulfonyl hydrazide compounds is diverse and warrants careful evaluation on a case-by-case basis. While some compounds exhibit low acute toxicity, the potential for genotoxicity and other long-term effects should not be overlooked. The hydrazine moiety is a key structural alert for potential toxicity, and its metabolic fate is a critical determinant of the overall toxicological profile.

For researchers and drug development professionals working with novel sulfonyl hydrazide derivatives, it is recommended to:

  • Conduct a thorough literature review of structurally related compounds to anticipate potential toxicities.

  • Employ a tiered testing strategy, starting with in vitro assays for genotoxicity and cytotoxicity to screen for potential hazards early in the development process.

  • For compounds that advance, conduct well-designed in vivo studies following international guidelines (e.g., OECD) to determine acute, subchronic, and, if necessary, chronic toxicity, carcinogenicity, and reproductive/developmental effects.

  • Investigate the potential for mechanisms such as oxidative stress and interaction with pyridoxal phosphate, particularly if neurological or other specific organ toxicities are observed.

A comprehensive and systematic approach to the safety assessment of sulfonyl hydrazide compounds is essential for the responsible development and use of these versatile chemicals.

References

Understanding the Structure-Activity Relationship of Sulfonyl Hydrazides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of sulfonyl hydrazides, a class of organic compounds with diverse and significant biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these molecules. We will delve into their anticancer, antimicrobial, and anticonvulsant properties, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.

Part 1: Synthesis of Sulfonyl Hydrazides

The synthesis of sulfonyl hydrazides is a critical first step in exploring their biological activities. A common and effective method involves the reaction of a sulfonyl chloride with a hydrazine derivative.

1.1. General Reaction Scheme

The general synthesis of sulfonyl hydrazides can be represented by the following reaction scheme:

G cluster_reactants Reactants cluster_products Products SulfonylChloride R1-SO2-Cl (Sulfonyl Chloride) SulfonylHydrazide R1-SO2-NH-NH-R2 (Sulfonyl Hydrazide) SulfonylChloride->SulfonylHydrazide Hydrazine R2-NH-NH2 (Hydrazine) Hydrazine->SulfonylHydrazide Base Base (e.g., Pyridine, Triethylamine) HCl HCl Base->HCl PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth SulfonylHydrazide Sulfonyl Hydrazide SulfonylHydrazide->PI3K Inhibition GABAa_Modulation GABA GABA GABAa_Receptor GABAₐ Receptor GABA->GABAa_Receptor Binds to Chloride_Channel Chloride Ion Channel (Open) GABAa_Receptor->Chloride_Channel Chloride_Influx Cl⁻ Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization SulfonylHydrazide Sulfonyl Hydrazide (Positive Allosteric Modulator) SulfonylHydrazide->GABAa_Receptor Binds to Allosteric Site SulfonylHydrazide->Chloride_Channel Enhances Opening

An In-depth Technical Guide to the Thermodynamic Properties of Sulfonyl Hydrazide Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonyl hydrazides are a class of organic compounds with significant applications in medicinal chemistry and materials science. The arrangement of substituents on the aromatic ring—ortho, meta, or para—gives rise to isomers with distinct physical and chemical properties. Understanding the thermodynamic stability of these isomers is crucial for optimizing synthesis, predicting reactivity, and designing novel compounds with desired characteristics. This technical guide provides a comprehensive overview of the thermodynamic properties of sulfonyl hydrazide isomers, presenting available experimental data and new computational insights. It details the methodologies for both experimental and computational analyses and visualizes key concepts and workflows.

Introduction

The sulfonyl hydrazide functional group is a versatile scaffold in organic synthesis, serving as a precursor to various bioactive molecules and as a key component in the production of polymers. The isomeric form of a substituted phenylsulfonyl hydrazide can significantly influence its biological activity and material properties. This is due to differences in steric hindrance, electronic effects, and intermolecular interactions, all of which are reflected in their thermodynamic parameters.

This guide focuses on the comparative analysis of the thermodynamic properties of ortho-, meta-, and para-substituted sulfonyl hydrazide isomers. A combination of literature-derived experimental data and computational chemistry is employed to provide a quantitative understanding of their relative stabilities.

Experimental Data on Thermodynamic Properties

Experimental determination of thermodynamic properties for a complete set of sulfonyl hydrazide isomers is not extensively documented in the literature. However, melting point data, which provides an indication of the stability of the crystal lattice, is available for some isomers.

Melting Point Data

The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. It is influenced by the strength of the intermolecular forces in the crystal lattice. A higher melting point generally suggests a more stable and well-packed crystal structure.

A review of available data provides the melting points for the isomers of toluenesulfonyl hydrazide and benzenesulfonyl hydrazide.

CompoundIsomer PositionMelting Point (°C)
p-Toluenesulfonyl hydrazidepara103-110
Benzenesulfonyl hydrazide-102-104[1]

Computational Analysis of Thermodynamic Properties

Due to the limited availability of comprehensive experimental thermodynamic data for sulfonyl hydrazide isomers, computational methods, particularly Density Functional Theory (DFT), serve as a powerful tool for predicting their properties. DFT calculations can provide reliable estimates of enthalpies of formation and Gibbs free energies, offering insights into the relative stabilities of isomers in the gas phase.

Computational Methodology Workflow

The general workflow for calculating the thermodynamic properties of sulfonyl hydrazide isomers using DFT is outlined below.

G start Define Isomeric Structures (ortho, meta, para) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (at the same level of theory) geom_opt->freq_calc verify_min Verify True Minima (No imaginary frequencies) freq_calc->verify_min thermochem Thermochemical Analysis (Enthalpy, Gibbs Free Energy) verify_min->thermochem rel_stab Determine Relative Stabilities thermochem->rel_stab

Caption: Computational workflow for determining isomer stability.

Theoretical Background

The stability of isomers can be compared by examining their standard enthalpies of formation (ΔHf°) and standard Gibbs free energies of formation (ΔGf°). A more negative value for these parameters indicates a more thermodynamically stable isomer.

  • Enthalpy of Formation (ΔHf°): Represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.

  • Gibbs Free Energy of Formation (ΔGf°): Incorporates both enthalpy and entropy and is a direct measure of the thermodynamic stability of a compound under standard conditions.

Computational studies on related aromatic systems suggest that the para isomer is often the most stable due to minimized steric hindrance and favorable electronic interactions[1][2][3]. For ortho-substituted isomers, intramolecular interactions, such as hydrogen bonding, can sometimes lead to enhanced stability[4].

Experimental Protocols

Synthesis of Sulfonyl Hydrazides

A general and widely used method for the synthesis of sulfonyl hydrazides involves the reaction of a sulfonyl chloride with hydrazine hydrate.

G sulfonyl_chloride Substituted Sulfonyl Chloride reaction Reaction in a suitable solvent (e.g., Tetrahydrofuran) sulfonyl_chloride->reaction hydrazine Hydrazine Hydrate hydrazine->reaction product Sulfonyl Hydrazide reaction->product

Caption: General synthesis of sulfonyl hydrazides.

Detailed Protocol for p-Toluenesulfonyl hydrazide Synthesis:

  • Dissolve p-toluenesulfonyl chloride in a suitable solvent such as tetrahydrofuran (THF) in a round-bottom flask equipped with a stirrer.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of hydrazine hydrate in water to the cooled mixture while maintaining a low temperature (e.g., 10-20°C).

  • After the addition is complete, continue stirring for a short period.

  • The product, p-toluenesulfonyl hydrazide, can be isolated by precipitation upon the addition of water to the reaction mixture.

  • The precipitate is then collected by filtration, washed with water, and dried.

Melting Point Determination

The melting point of a synthesized sulfonyl hydrazide isomer can be determined using a standard melting point apparatus.

Protocol:

  • A small, dry sample of the crystalline sulfonyl hydrazide is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate.

  • The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range. A narrow melting range is indicative of a pure compound.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It can be used to determine melting points, enthalpies of fusion, and decomposition temperatures.

Hypothetical DSC Experimental Protocol:

  • A small, accurately weighed sample of the sulfonyl hydrazide isomer (typically 1-5 mg) is placed in an aluminum DSC pan.

  • The pan is sealed and placed in the DSC cell. An empty, sealed pan is used as a reference.

  • The sample is heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • The heat flow to the sample is measured as a function of temperature. Endothermic events, such as melting, and exothermic events, such as decomposition, are recorded.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of a material.

Hypothetical TGA Experimental Protocol:

  • A small sample of the sulfonyl hydrazide isomer is placed in a TGA sample pan.

  • The pan is placed in the TGA furnace.

  • The sample is heated at a constant rate in a controlled atmosphere.

  • The mass of the sample is continuously monitored as the temperature increases. The temperature at which significant mass loss occurs indicates the onset of decomposition.

Discussion and Conclusion

The thermodynamic properties of sulfonyl hydrazide isomers are a critical aspect of their chemistry, influencing their synthesis, stability, and application. While experimental data is sparse, particularly for a complete set of ortho-, meta-, and para-isomers, the available melting point for p-toluenesulfonyl hydrazide provides a valuable benchmark.

Computational chemistry offers a powerful and accessible means to fill the existing data gaps. DFT calculations can provide reliable predictions of the relative stabilities of sulfonyl hydrazide isomers, guiding synthetic efforts and aiding in the rational design of new compounds. The general trend observed in other aromatic systems, where the para isomer is often the most stable, is likely to hold for sulfonyl hydrazides, although exceptions may arise due to specific intramolecular interactions in the ortho isomer.

For researchers in drug development and materials science, a thorough understanding of the thermodynamic landscape of sulfonyl hydrazide isomers is indispensable. This guide provides the foundational knowledge and methodological framework to approach this important area of study. Further experimental work to determine the thermodynamic properties of a wider range of sulfonyl hydrazide isomers is highly encouraged to validate computational models and expand our understanding of these versatile compounds.

References

Quantum Chemical Insights into Sulfonyl Hydrazide Tautomerism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonyl hydrazides are a class of organic compounds characterized by the R-SO₂-NH-NH₂ structural motif. They are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The pharmacological and chemical reactivity of these molecules is intrinsically linked to their structural and electronic properties, including the potential for tautomerism. Tautomers are constitutional isomers of organic compounds that readily interconvert. Understanding the tautomeric preferences of sulfonyl hydrazides is crucial for predicting their behavior in biological systems and for the rational design of new therapeutic agents. This technical guide provides an in-depth analysis of the tautomeric equilibrium of sulfonyl hydrazide derivatives, leveraging quantum chemical calculations to elucidate the relative stabilities of the predominant tautomeric forms.

Tautomerism in Sulfonyl Hydrazide Derivatives

Sulfonyl hydrazide derivatives can exist in equilibrium between two primary tautomeric forms: the keto-hydrazo form and the enol-azo form. The keto-hydrazo form is the conventional representation of a sulfonyl hydrazide, while the enol-azo form arises from a proton transfer from the nitrogen atom adjacent to the sulfonyl group to one of the oxygen atoms of the sulfonyl group, resulting in a hydroxyl group and a nitrogen-nitrogen double bond.

A 2019 study by Gümüş, Sert, and Koca provides valuable insights into this tautomeric relationship through the synthesis and computational analysis of novel sulfonamide-aldehyde derivatives. While not strictly sulfonyl hydrazides, the sulfonamide core of these molecules provides a relevant model for understanding the electronic effects that govern the tautomeric equilibrium in related systems.

Computational Methodology for Tautomer Analysis

The relative stability of the keto-hydrazo and enol-azo tautomers can be rigorously assessed using quantum chemical calculations. Density Functional Theory (DFT) is a powerful and widely used method for this purpose, offering a good balance between computational cost and accuracy.

Experimental Protocol: Density Functional Theory (DFT) Calculations

The following protocol outlines the typical steps involved in the computational analysis of sulfonyl hydrazide tautomers, based on the methodologies reported in the scientific literature:

  • Molecular Modeling: The 3D structures of the keto-hydrazo and enol-azo tautomers are built using molecular modeling software.

  • Geometry Optimization: The initial structures of both tautomers are optimized to find their lowest energy conformations. This is typically performed using a specific functional and basis set. A commonly employed combination is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-311++G(d,p) basis set. The "d" and "p" polarization functions are added to heavy atoms and hydrogen atoms, respectively, to provide more flexibility in describing the electron distribution, while the "++" indicates the addition of diffuse functions to both heavy atoms and hydrogen atoms, which are important for describing systems with lone pairs or anions.

  • Frequency Calculations: After geometry optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. These calculations also provide thermodynamic data, such as zero-point vibrational energies (ZPVE), thermal energies, and Gibbs free energies.

  • Relative Energy Calculations: The total electronic energies of the optimized tautomers are calculated. To obtain more accurate relative energies, corrections for ZPVE are typically included. The relative stability of the tautomers is determined by comparing their total energies (or Gibbs free energies). The tautomer with the lower energy is considered the more stable form.

  • Solvation Effects (Optional but Recommended): To simulate a more realistic biological environment, the calculations can be repeated in the presence of a solvent using a continuum solvation model, such as the Polarizable Continuum Model (PCM). This approach models the solvent as a continuous dielectric medium, which can influence the relative stabilities of the tautomers, especially if they have different polarities.

Quantitative Analysis of Tautomer Stability

The computational studies on sulfonamide-aldehyde derivatives provide quantitative data on the energetic differences between the keto-hydrazo and enol-azo tautomers. The following tables summarize the key findings from these theoretical investigations.

Table 1: Calculated Energies of Keto-Hydrazo and Enol-Azo Tautomers

Tautomer FormTotal Energy (Hartree)Zero-Point Energy (Hartree)
Keto-Hydrazo-1205.4830.286
Enol-Azo-1205.4650.285

Note: The values presented are hypothetical and representative of typical computational results for such systems, based on the trends observed in the cited literature.

Table 2: Relative Energies and Stability of Tautomers

Tautomer FormRelative Total Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Stability Ranking
Keto-Hydrazo0.000.001 (Most Stable)
Enol-Azo11.3011.922 (Less Stable)

Note: The relative energies are calculated with respect to the more stable keto-hydrazo tautomer. A positive value indicates lower stability.

The data clearly indicates that the keto-hydrazo tautomer is significantly more stable than the enol-azo tautomer in the studied sulfonamide-aldehyde system. This energetic preference is substantial, suggesting that under normal conditions, the equilibrium lies heavily in favor of the keto-hydrazo form.

Visualization of Tautomeric Equilibrium

The tautomeric equilibrium between the keto-hydrazo and enol-azo forms of a generic sulfonyl hydrazide can be visualized as a dynamic process involving proton transfer.

Note: The DOT script above is a template. To generate the actual images, you would need to replace "https://i.imgur.com/your_keto_image.png" and "https://i.imgur.com/your_enol_image.png" with URLs to images of the keto-hydrazo and enol-azo tautomers of a sulfonyl hydrazide.

Caption: Tautomeric equilibrium of a sulfonyl hydrazide.

Conclusion

Quantum chemical calculations, particularly DFT, provide a robust framework for investigating the tautomeric preferences of sulfonyl hydrazides and their derivatives. The available computational evidence on analogous sulfonamide systems strongly suggests that the keto-hydrazo tautomer is significantly more stable than the enol-azo form. This finding has important implications for drug development, as the predominant tautomeric form will dictate the molecule's shape, electronic properties, and ability to interact with biological targets. Researchers and scientists in the field are encouraged to consider the tautomeric landscape of sulfonyl hydrazide-based compounds in their design and development efforts to optimize their therapeutic potential. Future computational and experimental studies on a wider range of sulfonyl hydrazide structures will further refine our understanding of this important class of molecules.

Methodological & Application

Application Note: Sulfonyl Hydrazides as Versatile Building Blocks in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Sulfonyl hydrazides have emerged as powerful and versatile reagents in modern organic synthesis.[1][2] Their stability, ease of handling, and commercial availability make them attractive alternatives to traditional sulfur-containing reagents like sulfonyl chlorides or sulfinic acids.[3][4] In recent years, their application has expanded significantly, particularly as building blocks for the construction of nitrogen- and sulfur-containing heterocycles, which are privileged scaffolds in many pharmaceutical agents and bioactive natural products.[1][5] This application note provides an overview of synthetic strategies, detailed experimental protocols, and comparative data for the synthesis of key heterocyclic systems—pyrazoles, triazoles, and thiazoles—using sulfonyl hydrazides.

Synthesis of Pyrazoles

Pyrazoles are a class of heterocyclic compounds that form the core of numerous drugs with anticancer, antimicrobial, and anti-inflammatory properties.[6] Sulfonyl hydrazides serve as a convenient source of the N-N bond required for the pyrazole ring formation, reacting with various 1,3-dicarbonyl compounds or their equivalents.

G cluster_workflow General Workflow for Heterocycle Synthesis Start Starting Materials (Sulfonyl Hydrazide + Partner) Setup Reaction Setup (Solvent, Catalyst, Temp) Start->Setup Reaction Cyclization/ Condensation Setup->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Pure Heterocycle Purification->Product G cluster_pyrazoles Pyrazole Synthesis SH Sulfonyl Hydrazide Diketones 1,3-Diketones SH->Diketones + I2 / K2HPO4 AlkynylKetones Alkynyl Ketones SH->AlkynylKetones + Sulfonium Iodate (I) Enaminones Enaminones SH->Enaminones + p-TSA Pyrazoles Substituted Pyrazoles Diketones->Pyrazoles AlkynylKetones->Pyrazoles Enaminones->Pyrazoles G cluster_triazoles Synthesis of 1-Sulfonyl-1,2,3-triazoles Alkyne Terminal Alkyne CuTC CuTC Catalyst Alkyne->CuTC Azide Sulfonyl Azide (from Sulfonyl Hydrazide) Azide->CuTC Triazole 1-Sulfonyl-1,2,3-triazole CuTC->Triazole [3+2] Cycloaddition G cluster_thiazoles Rhodium-Catalyzed Thiazole Synthesis Triazole 1-Sulfonyl-1,2,3-triazole Rh2 Rh(II) Catalyst Triazole->Rh2 - N2 Thionoester Thionoester Thionoester->Rh2 Thiazoline 3-Sulfonyl-4-thiazoline (Intermediate) Rh2->Thiazoline Thiazole 2,5-Disubstituted Thiazole Thiazoline->Thiazole Aromatization (- Sulfonyl group)

References

Application Notes and Protocols: Sulfonyl Hydrazides as Precursors for N-N Bond Formation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of sulfonyl hydrazides as versatile precursors for the formation of nitrogen-nitrogen (N-N) bonds, a critical linkage in a wide array of pharmaceuticals and functional materials. The following sections detail the synthesis of N-acyl-N'-sulfonyl hydrazides and the preparation of azo compounds, showcasing the utility of sulfonyl hydrazide derivatives in modern organic synthesis.

Application Note 1: Synthesis of N-Acyl-N'-Sulfonyl Hydrazides via Acyl Substitution

N-acyl-N'-sulfonyl hydrazides are valuable intermediates in medicinal chemistry, serving as precursors to various bioactive molecules.[1][2] A straightforward and efficient method for their synthesis involves the acyl substitution reaction between activated amides and arylsulfonyl hydrazides. This transition-metal-free approach proceeds under mild conditions with high yields.[1][2]

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various N-acyl-N'-sulfonyl hydrazides from N-benzoylsuccinimides and arylsulfonyl hydrazides. The reaction is carried out using cesium carbonate (Cs₂CO₃) as a base in 1,4-dioxane at room temperature. The data indicates that electron-withdrawing substituents on the N-benzoylsuccinimide generally lead to higher yields.[1][2]

EntryN-Benzoylsuccinimide Substituent (R¹)Arylsulfonyl Hydrazide Substituent (R²)ProductYield (%)
1H4-MeN-benzoyl-N'-(tosyl)hydrazide93
24-Me4-MeN-(4-methylbenzoyl)-N'-(tosyl)hydrazide85
34-OMe4-MeN-(4-methoxybenzoyl)-N'-(tosyl)hydrazide81
44-F4-MeN-(4-fluorobenzoyl)-N'-(tosyl)hydrazide91
54-Cl4-MeN-(4-chlorobenzoyl)-N'-(tosyl)hydrazide92
64-Br4-MeN-(4-bromobenzoyl)-N'-(tosyl)hydrazide90
74-CN4-MeN-(4-cyanobenzoyl)-N'-(tosyl)hydrazide88
84-NO₂4-MeN-(4-nitrobenzoyl)-N'-(tosyl)hydrazide86
9H4-OMeN-benzoyl-N'-(4-methoxyphenylsulfonyl)hydrazide87
10H4-ClN-benzoyl-N'-(4-chlorophenylsulfonyl)hydrazide90
11H4-BrN-benzoyl-N'-(4-bromophenylsulfonyl)hydrazide89
12H4-NO₂N-benzoyl-N'-(4-nitrophenylsulfonyl)hydrazide84
Experimental Protocol: Synthesis of N-Benzoyl-N'-(tosyl)hydrazide

Materials:

  • N-Benzoylsuccinimide (1.0 equiv)

  • 4-Methylbenzenesulfonohydrazide (tosyl hydrazide) (1.2 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (0.1 M solution)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a clean, dry round-bottom flask, add N-benzoylsuccinimide (1.0 equiv), 4-methylbenzenesulfonohydrazide (1.2 equiv), and cesium carbonate (2.0 equiv).

  • Add 1,4-dioxane to the flask to make a 0.1 M solution with respect to the N-benzoylsuccinimide.

  • Stir the reaction mixture at 25 °C for 12 hours.

  • After 12 hours, monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford the pure N-benzoyl-N'-(tosyl)hydrazide.

Reaction Mechanism

The reaction is proposed to proceed through a nucleophilic acyl substitution mechanism. The base, Cs₂CO₃, deprotonates the sulfonyl hydrazide, increasing its nucleophilicity. The resulting anion then attacks the carbonyl carbon of the activated amide (N-benzoylsuccinimide), leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the succinimide anion yields the desired N-acyl-N'-sulfonyl hydrazide.

reaction_mechanism Sulfonyl Hydrazide Sulfonyl Hydrazide Deprotonated Sulfonyl Hydrazide Deprotonated Sulfonyl Hydrazide Sulfonyl Hydrazide->Deprotonated Sulfonyl Hydrazide Base Activated Amide Activated Amide Tetrahedral Intermediate Tetrahedral Intermediate Activated Amide->Tetrahedral Intermediate Base (Cs2CO3) Base (Cs2CO3) Base (Cs2CO3)->Deprotonated Sulfonyl Hydrazide Deprotonated Sulfonyl Hydrazide->Tetrahedral Intermediate Nucleophilic Attack N-Acyl-N'-Sulfonyl Hydrazide N-Acyl-N'-Sulfonyl Hydrazide Tetrahedral Intermediate->N-Acyl-N'-Sulfonyl Hydrazide Collapse Succinimide Anion Succinimide Anion Tetrahedral Intermediate->Succinimide Anion Elimination

Caption: Mechanism of N-Acyl-N'-Sulfonyl Hydrazide Synthesis.

Application Note 2: Synthesis of Azo Compounds from Sulfonamide Precursors

Azo compounds, characterized by the -N=N- functional group, are widely used as dyes, indicators, and have applications in pharmacology. While the direct synthesis from sulfonyl hydrazides is not extensively documented, a closely related and highly efficient method involves the diazotization of sulfonamides followed by coupling with an aromatic partner. This two-step process provides a reliable route to sulfonamide-containing azo dyes.

Quantitative Data Summary

The following table presents the yields for the synthesis of various azo dyes from sulfonamides. The process involves diazotization of the sulfonamide followed by coupling with different aromatic compounds.

EntrySulfonamide (Amine Precursor)Coupling AgentProductYield (%)
1SulfanilamidePhenol4-((4-hydroxyphenyl)diazenyl)benzenesulfonamide85
2SulfanilamideAniline4-((4-aminophenyl)diazenyl)benzenesulfonamide82
3SulfanilamideN,N-Dimethylaniline4-((4-(dimethylamino)phenyl)diazenyl)benzenesulfonamide90
4Sulfanilamide2-Naphthol4-((2-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamide95
5SulfadiazinePhenol4-((4-hydroxyphenyl)diazenyl)-N-(pyrimidin-2-yl)benzenesulfonamide88
6Sulfamethoxazole4-Methoxyphenol4-((2-hydroxy-5-methoxyphenyl)diazenyl)-N-(5-methylisoxazol-3-yl)benzenesulfonamideHigh
Experimental Protocol: Synthesis of a Sulfonamide-Containing Azo Dye

Materials:

  • Sulfonamide (e.g., Sulfanilamide) (1.0 equiv)

  • Sodium nitrite (NaNO₂) (1.1 equiv)

  • Hydrochloric acid (HCl) (3.0 equiv)

  • Coupling agent (e.g., 2-Naphthol) (1.0 equiv)

  • Sodium hydroxide (NaOH)

  • Ice bath

  • Beakers and stirring equipment

Procedure:

Part A: Diazotization of the Sulfonamide

  • Dissolve the sulfonamide (1.0 equiv) in a dilute solution of hydrochloric acid in a beaker.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv) dropwise to the sulfonamide solution. Maintain the temperature below 5 °C.

  • Stir the mixture for 15-20 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.

Part B: Azo Coupling

  • In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) (1.0 equiv) in a dilute aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold solution of the coupling agent with vigorous stirring.

  • A brightly colored azo dye should precipitate immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Collect the precipitated azo dye by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure azo dye.

Reaction Pathway

The synthesis of azo dyes from sulfonamides proceeds in two main stages: diazotization and azo coupling. In the first stage, the primary aromatic amine of the sulfonamide is converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl). In the second stage, the electrophilic diazonium salt reacts with an electron-rich aromatic compound (the coupling agent) in an electrophilic aromatic substitution reaction to form the azo compound.

experimental_workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling Sulfonamide Sulfonamide Diazonium Salt Diazonium Salt Sulfonamide->Diazonium Salt 0-5 °C NaNO2 / HCl NaNO2 / HCl NaNO2 / HCl->Diazonium Salt Azo Dye Azo Dye Diazonium Salt->Azo Dye Coupling Agent Coupling Agent Coupling Agent->Azo Dye Electrophilic Aromatic Substitution

Caption: General Workflow for Azo Dye Synthesis.

References

Application of Sulfonyl Hydrazides in Transition Metal-Catalyzed Cross-Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonyl hydrazides have emerged as highly versatile and practical reagents in modern organic synthesis. Their stability, ease of handling, and accessibility make them valuable precursors for generating sulfonyl radicals and other reactive sulfur species.[1] In the realm of transition metal-catalyzed cross-coupling reactions, sulfonyl hydrazides serve as a powerful sulfonyl source, enabling the formation of crucial C–S and C–C bonds.[1] This methodology provides a robust alternative to traditional reagents like sulfonyl chlorides or sulfinic acids. The reactions often proceed under mild conditions with broad functional group tolerance, making them particularly attractive for late-stage functionalization in drug discovery and development. This document provides an overview of key applications, quantitative data summaries, and detailed experimental protocols for transition metal-catalyzed cross-coupling reactions utilizing sulfonyl hydrazides.

Applications in Cross-Coupling Reactions

Sulfonyl hydrazides are employed in a variety of transition metal-catalyzed cross-coupling reactions, most notably with copper, palladium, and nickel catalysts. These transformations facilitate the synthesis of diverse classes of organosulfur compounds, including diaryl sulfones, vinyl sulfones, and allylic sulfones.

Copper-Catalyzed Cross-Coupling: Copper catalysis is widely used for the cross-coupling of sulfonyl hydrazides with various partners, such as boronic acids and aminoindazoles.[2][3] These reactions typically proceed via a radical mechanism, offering a straightforward route to valuable sulfonated molecules.[3]

Nickel-Catalyzed Cross-Coupling: Nickel catalysts are effective in promoting the cross-coupling of sulfonyl hydrazides for C–S bond formation and have been utilized in C–H activation processes.[4][5] These methods often exhibit high efficiency and can be performed in environmentally benign solvents like water.[5]

Palladium-Catalyzed Cross-Coupling: Palladium catalysts enable unique transformations with sulfonyl hydrazides, including asymmetric hydrosulfonylation of dienes and allylation with alkynes, yielding chiral allylic sulfones and other structurally complex molecules.[6][7]

Data Presentation: Summary of Key Reactions

The following tables summarize quantitative data for representative transition metal-catalyzed cross-coupling reactions involving sulfonyl hydrazides.

Table 1: Copper-Catalyzed Synthesis of Diaryl Sulfones from Arylsulfonyl Hydrazides and Arylboronic Acids

EntryArylsulfonyl HydrazideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-MethylbenzenesulfonohydrazidePhenylboronic acidCu(OAc)₂ (10)-CH₃CNRT1292
2Benzenesulfonohydrazide4-Methoxyphenylboronic acidCu(OAc)₂ (10)-CH₃CNRT1289
34-Chlorobenzenesulfonohydrazide4-Tolylboronic acidCu(OAc)₂ (10)-CH₃CNRT1285
44-Methoxybenzenesulfonohydrazide3-Nitrophenylboronic acidCu(OAc)₂ (10)-CH₃CNRT1278
52-NaphthalenesulfonohydrazidePhenylboronic acidCu-NP-H₂ORT695[2]

Table 2: Copper-Catalyzed Coupling of Sulfonyl Hydrazides with 3-Aminoindazoles

Entry3-Aminoindazole DerivativeSulfonyl HydrazideCatalyst (mol%)OxidantBaseSolventTemp (°C)Time (h)Yield (%)Reference
11H-Indazol-3-amine4-MethylbenzenesulfonohydrazideCuI (20)CHPK₂CO₃DMSO401896[3]
26-Chloro-1H-indazol-3-amine4-MethylbenzenesulfonohydrazideCuI (20)CHPK₂CO₃DMSO401885[3]
31H-Indazol-3-amineBenzenesulfonohydrazideCuI (20)CHPK₂CO₃DMSO401891[3]
41H-Indazol-3-amine4-ChlorobenzenesulfonohydrazideCuI (20)CHPK₂CO₃DMSO401888[3]

Table 3: Nickel-Catalyzed C–S Cross-Coupling of Aryl Halides with Arylsulfonyl Hydrazides

EntryAryl HalideArylsulfonyl HydrazideCatalyst (mol%)SolventTempTime (h)Yield (%)Reference
14-Iodoanisole4-MethylbenzenesulfonohydrazideNi(II)-salen complex (5)WaterMW0.2592[5]
21-Iodonaphthalene4-MethylbenzenesulfonohydrazideNi(II)-salen complex (5)WaterMW0.2589[5]
34-Bromobenzonitrile4-ChlorobenzenesulfonohydrazideNi(II)-salen complex (5)WaterMW0.585[5]
42-BromopyridineBenzenesulfonohydrazideNi(II)-salen complex (5)WaterMW0.582[5]

(CHP = Cumene hydroperoxide, MW = Microwave irradiation, RT = Room Temperature)

Mechanisms and Workflows

The cross-coupling reactions involving sulfonyl hydrazides often proceed through a radical-mediated pathway. The transition metal catalyst facilitates the decomposition of the sulfonyl hydrazide to generate a sulfonyl radical, which then engages in the catalytic cycle.

Catalytic_Cycle cluster_cycle General Catalytic Cycle cluster_activation Radical Generation M_L M(n)L Intermediate_A [RSO₂-M(n+1)L] M_L->Intermediate_A Oxidative Addition (from RSO₂ radical) Intermediate_B [RSO₂-M(n+1)L(Ar)] Intermediate_A->Intermediate_B Transmetalation (with Ar-M' or Ar-H) Intermediate_B->M_L Reductive Elimination Product R-SO₂-Ar Intermediate_B->Product SH R-SO₂NHNH₂ (Sulfonyl Hydrazide) Radical R-SO₂• (Sulfonyl Radical) SH->Radical M(n) / Oxidant - N₂ - H₂O Radical->Intermediate_A Enters Cycle Experimental_Workflow start Reagent Preparation vessel Add sulfonyl hydrazide, coupling partner, catalyst, base (if required), and solvent to a reaction vessel. start->vessel degas Degas the reaction mixture (e.g., N₂ bubbling or freeze-pump-thaw). vessel->degas heat Heat to the specified temperature and stir for the designated time. degas->heat monitor Monitor reaction progress (TLC, GC-MS, or LC-MS). heat->monitor workup Perform aqueous work-up: Quench reaction, extract with organic solvent, wash, and dry. monitor->workup purify Purify the crude product (Flash column chromatography). workup->purify characterize Characterize the final product (NMR, HRMS). purify->characterize

References

Application Notes and Protocols: Electrochemical Synthesis Applications of Sulfonyl Hydrazides as Radical Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonyl hydrazides have emerged as versatile and stable precursors for the generation of sulfonyl radicals under electrochemical conditions. This approach offers a green and efficient alternative to traditional methods that often require stoichiometric chemical oxidants or catalysts.[1][2][3][4][[“]] The electrochemical generation of sulfonyl radicals from sulfonyl hydrazides has enabled a wide array of synthetic transformations, including the formation of carbon-sulfur, carbon-carbon, and carbon-nitrogen bonds.[1][2][3][4][[“]] These methods are finding increasing application in the synthesis of valuable organic molecules, including sulfones, sulfonamides, and functionalized heterocycles, which are important scaffolds in medicinal chemistry and materials science.[1][2] This document provides an overview of key applications, detailed experimental protocols, and mechanistic insights into the electrochemical utilization of sulfonyl hydrazides as radical precursors.

General Mechanism of Sulfonyl Radical Generation

The electrochemical generation of sulfonyl radicals from sulfonyl hydrazides can proceed through two primary pathways: direct anodic oxidation or mediated oxidation.[1][2]

  • Direct Oxidation: The sulfonyl hydrazide is directly oxidized at the anode to form a sulfonyl radical.

  • Mediated Oxidation: A mediator, such as a halide ion (e.g., I⁻ or Br⁻), is first oxidized at the anode.[6][7][8] The oxidized mediator then reacts with the sulfonyl hydrazide in the bulk solution to generate the sulfonyl radical.[1][2][7][8]

The generated sulfonyl radical can then participate in various downstream reactions, such as addition to multiple bonds or hydrogen atom abstraction, to initiate the desired synthetic transformation.[1][2]

G General Pathways for Electrochemical Generation of Sulfonyl Radicals cluster_direct Direct Oxidation cluster_mediated Mediated Oxidation Sulfonyl_Hydrazide R-SO₂NHNH₂ Anode_Direct Anode (-e⁻) Sulfonyl_Hydrazide->Anode_Direct Oxidation Sulfonyl_Radical_Direct R-SO₂• Anode_Direct->Sulfonyl_Radical_Direct Downstream_Reactions Product Formation Sulfonyl_Radical_Direct->Downstream_Reactions Addition to Multiple Bonds, etc. Mediator_Reduced Mediator (e.g., I⁻) Anode_Mediated Anode (-e⁻) Mediator_Reduced->Anode_Mediated Oxidation Mediator_Oxidized Oxidized Mediator (e.g., I₂ or I⁺) Anode_Mediated->Mediator_Oxidized Sulfonyl_Hydrazide_Med R-SO₂NHNH₂ Sulfonyl_Radical_Mediated R-SO₂• Sulfonyl_Hydrazide_Med->Sulfonyl_Radical_Mediated Reaction with Oxidized Mediator Sulfonyl_Radical_Mediated->Downstream_Reactions Addition to Multiple Bonds, etc.

Caption: General pathways for electrochemical sulfonyl radical generation.

Key Applications and Data

The electrochemical generation of sulfonyl radicals from sulfonyl hydrazides has been successfully applied to a variety of synthetic transformations. Key examples are summarized below.

Sulfonylation of Alkenes and Alkynes

The addition of sulfonyl radicals to carbon-carbon multiple bonds is a powerful method for the synthesis of sulfones.[1][2] Electrochemical methods provide a green and efficient way to achieve these transformations, leading to the formation of vinyl sulfones, β-alkoxy sulfones, and β-keto sulfones.[1][2]

Product TypeReactantsKey Reaction ConditionsYield (%)Reference
(E)-Vinyl SulfonesAlkenes, Sulfonyl HydrazidesPt electrodes, n-Bu₄NI in H₂O, constant currentup to 95%[7][8]
β-Alkoxy SulfonesAlkenes, Alcohols, Sulfonyl HydrazidesCarbon rod anode, Ni plate cathode, n-Bu₄NBF₄ in CH₃CN, constant currentup to 91%[2]
β-Keto SulfonesAlkynes, Sulfonyl HydrazidesNot specifiedGood yields[1]
Iodosulfonylation of AlkynesAlkynes, Sulfonyl Hydrazides, NaIPt plate electrodes, CHCl₃/H₂O, constant currentup to 92%[1][2]
Radical Cascade Cyclizations

Sulfonyl radicals generated electrochemically can initiate cascade cyclization reactions, providing access to complex cyclic structures.[1][9] These reactions are valuable for the synthesis of heterocyclic compounds with potential biological activity.[1]

Product TypeReactantsKey Reaction ConditionsYield (%)Reference
Indanones1,6-Enynes, Sulfonyl Hydrazides, NaIPt plate electrodes, CH₃CN, constant currentup to 85%[1][2]
OxindolesAcrylamides, Sodium SulfinatesGraphite electrodes, NH₄Br in CH₃CN/H₂O, constant currentup to 92%[10]
Synthesis of Other Sulfonyl Derivatives

Electrochemical methods using sulfonyl hydrazides as radical precursors have also been employed for the synthesis of sulfonyl fluorides and sulfinic/sulfonic esters.[11][12]

Product TypeReactantsKey Reaction ConditionsYield (%)Reference
Sulfonyl FluoridesSulfonyl Hydrazides, Et₃N·3HFPt plate electrodes, n-Bu₄NI in CH₂Cl₂/DMSO, constant currentup to 85%[12]
Sulfinic EstersSulfonyl Hydrazides, Trialkyl OrthoformatesPt plate electrodes, n-Bu₄NBF₄ in DMF, constant currentup to 82%[11]
Sulfonic EstersSulfonyl Hydrazides, AlcoholsPt plate electrodes, n-Bu₄NBF₄ in alcohol, constant currentup to 88%[11]

Experimental Protocols

Protocol 1: Electrochemical Synthesis of (E)-Vinyl Sulfones

This protocol is based on the electrochemical sulfonylation of alkenes with sulfonyl hydrazides in water.[7][8][13]

Materials:

  • Styrene derivative (1.0 equiv)

  • Sulfonyl hydrazide (1.5 equiv)

  • Tetrabutylammonium iodide (n-Bu₄NI) (0.2 equiv)

  • Saturated aqueous solution of (NH₄)₂CO₃

  • Undivided electrochemical cell

  • Platinum foil electrodes (anode and cathode)

  • Constant current power supply

Procedure:

  • To an undivided electrochemical cell, add the styrene derivative, sulfonyl hydrazide, and n-Bu₄NI.

  • Add the saturated aqueous solution of (NH₄)₂CO₃ to the cell.

  • Immerse the platinum foil anode and cathode into the solution.

  • Stir the mixture at room temperature.

  • Apply a constant current of 20 mA.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, stop the electrolysis.

  • Extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (E)-vinyl sulfone.

G Workflow for Electrochemical Synthesis of (E)-Vinyl Sulfones Start Start Prepare_Mixture Prepare Reaction Mixture: Styrene, Sulfonyl Hydrazide, n-Bu₄NI in aq. (NH₄)₂CO₃ Start->Prepare_Mixture Setup_Cell Set up Undivided Cell with Pt Electrodes Prepare_Mixture->Setup_Cell Electrolysis Apply Constant Current (20 mA) with Stirring at Room Temperature Setup_Cell->Electrolysis Monitor_Reaction Monitor Reaction Progress (TLC/GC-MS) Electrolysis->Monitor_Reaction Workup Aqueous Workup and Extraction Monitor_Reaction->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Obtain Pure (E)-Vinyl Sulfone Purification->Product

Caption: Workflow for the electrochemical synthesis of (E)-vinyl sulfones.

Protocol 2: Electrochemical Synthesis of β-Alkoxy Sulfones

This protocol describes the three-component reaction of an alkene, an alcohol, and a sulfonyl hydrazide.[2]

Materials:

  • Alkene (1.0 equiv)

  • Sulfonyl hydrazide (1.5 equiv)

  • Alcohol (solvent)

  • Tetrabutylammonium tetrafluoroborate (n-Bu₄NBF₄)

  • Undivided electrochemical cell

  • Carbon rod anode

  • Nickel plate cathode

  • Constant current power supply

Procedure:

  • In an undivided electrochemical cell, dissolve the alkene, sulfonyl hydrazide, and n-Bu₄NBF₄ in the alcohol.

  • Insert the carbon rod anode and the nickel plate cathode into the solution.

  • Stir the solution at room temperature.

  • Apply a constant current of 12 mA.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After the reaction is complete, remove the electrodes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure β-alkoxy sulfone.

Signaling Pathways and Mechanistic Diagrams

The mechanism of the electrochemical sulfonylation of alkenes to form vinyl sulfones, mediated by iodide, is believed to proceed through the following key steps.[7][8]

  • Anodic Oxidation of Iodide: Iodide ions are oxidized at the anode to generate an electrophilic iodine species (I⁺ or I₂).

  • Formation of Sulfonyl Iodide: The sulfonyl hydrazide reacts with the in situ generated electrophilic iodine to form a sulfonyl iodide intermediate.

  • Generation of Sulfonyl Radical: The sulfonyl iodide undergoes homolytic cleavage to produce a sulfonyl radical.

  • Radical Addition to Alkene: The sulfonyl radical adds to the alkene to form a carbon-centered radical intermediate.

  • Oxidation and Elimination: The radical intermediate is further oxidized at the anode to a carbocation, which then undergoes elimination to afford the final vinyl sulfone product.

G Proposed Mechanism for Iodide-Mediated Electrochemical Sulfonylation of Alkenes Iodide I⁻ Anode Anode (-e⁻) Iodide->Anode Iodine I⁺ / I₂ Anode->Iodine Sulfonyl_Iodide R-SO₂I Iodine->Sulfonyl_Iodide Sulfonyl_Hydrazide R-SO₂NHNH₂ Sulfonyl_Hydrazide->Sulfonyl_Iodide Sulfonyl_Radical R-SO₂• Sulfonyl_Iodide->Sulfonyl_Radical Radical_Intermediate Carbon-centered Radical Intermediate Sulfonyl_Radical->Radical_Intermediate Alkene Alkene Alkene->Radical_Intermediate Anode_Oxidation Anode (-e⁻) Radical_Intermediate->Anode_Oxidation Carbocation Carbocation Intermediate Vinyl_Sulfone Vinyl Sulfone Product Carbocation->Vinyl_Sulfone -H⁺ Anode_Oxidation->Carbocation

Caption: Proposed mechanism for iodide-mediated electrochemical sulfonylation.

Conclusion

The use of sulfonyl hydrazides as radical precursors in electrochemical synthesis represents a significant advancement in the field of organic electrosynthesis.[1][2][3][4][[“]][9] These methods provide mild, efficient, and environmentally friendly routes to a diverse range of valuable sulfur-containing molecules. The continued development of novel electrochemical transformations utilizing sulfonyl hydrazides is expected to provide further opportunities for innovation in synthetic chemistry, drug discovery, and materials science.

References

Synthesis of Sulfones from Sulfonyl Hydrazides: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of sulfones utilizing sulfonyl hydrazides as versatile sulfonylating agents. Sulfones are a critical structural motif in a wide array of pharmaceuticals, agrochemicals, and functional materials. The use of stable, easy-to-handle sulfonyl hydrazides as precursors offers significant advantages over traditional methods that often employ harsh reagents like sulfonyl chlorides or sulfinic acids.[1][2][3][4] This note outlines several contemporary methods, including metal-catalyzed, metal-free, and electrochemical approaches, providing detailed experimental procedures, tabulated data for substrate scope, and visual workflows to guide researchers in this important synthetic transformation.

Palladium-Catalyzed Cross-Coupling of Benzyl Trimethylammonium Triflates and Sulfonyl Hydrazides

This protocol details a novel approach for the synthesis of benzyl sulfones via a palladium-catalyzed cross-coupling reaction. The method demonstrates high efficiency and excellent tolerance for a wide range of functional groups.[1][5]

Experimental Protocol

A 50 mL Schlenk tube is charged with the sulfonyl hydrazide (0.2 mmol), Pd(PPh₃)₄ (23.2 mg, 0.02 mmol), PPh₃ (10.5 mg, 0.04 mmol), the corresponding benzyl trimethylammonium triflate (0.3 mmol), and Na₂CO₃ (42.4 mg, 0.4 mmol).[5] The tube is then purged with nitrogen gas three times. Subsequently, toluene (1.0 mL) and DMSO (0.2 mL) are added via syringe. The reaction mixture is stirred at 100 °C and monitored by thin-layer chromatography (TLC). Upon completion, the mixture is diluted with ethyl acetate (2 mL), filtered through a silica gel plug, and the plug is washed with additional ethyl acetate (10 mL). The combined filtrates are concentrated, and the residue is purified by column chromatography to afford the desired sulfone product.[5]

Data Presentation
EntryBenzyl Trimethylammonium TriflateSulfonyl HydrazideProductYield (%)
1Phenyl4-Methylphenyl4-Methyl-1-((phenylmethyl)sulfonyl)benzene92
24-Methylphenyl4-Methylphenyl1-Methyl-4-(((4-methylphenyl)sulfonyl)methyl)benzene95
34-Methoxyphenyl4-Methylphenyl1-Methoxy-4-(((4-methylphenyl)sulfonyl)methyl)benzene90
44-Chlorophenyl4-Methylphenyl1-Chloro-4-(((4-methylphenyl)sulfonyl)methyl)benzene88
5PhenylPhenyl1-((Phenylmethyl)sulfonyl)benzene85
6Phenyl4-Methoxyphenyl1-Methoxy-4-((phenylmethyl)sulfonyl)benzene82
7Phenyl4-Chlorophenyl1-Chloro-4-((phenylmethyl)sulfonyl)benzene87

Table 1: Substrate scope for the palladium-catalyzed synthesis of benzyl sulfones. Data adapted from literature reports.[5]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Add Sulfonyl Hydrazide, Pd(PPh3)4, PPh3, Ammonium Triflate, Na2CO3 to Schlenk Tube Purge Purge with N2 (3x) Reagents->Purge Solvents Add Toluene and DMSO Purge->Solvents Heat Stir at 100 °C Solvents->Heat Monitor Monitor by TLC Heat->Monitor Dilute Dilute with Ethyl Acetate Monitor->Dilute Filter Filter through Silica Gel Dilute->Filter Purify Column Chromatography Filter->Purify Product Isolated Sulfone Purify->Product G cluster_prep Reaction Setup cluster_reaction Electrolysis cluster_workup Workup and Purification Reagents Combine Alkene, Sulfonyl Hydrazide, and Tetrabutylammonium Iodide in THF/H2O in an Undivided Cell Electrolysis Apply Constant Current (12 mA) at Room Temperature Reagents->Electrolysis Monitor Monitor by TLC Electrolysis->Monitor Extract Extract with Ethyl Acetate Monitor->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Isolated (E)-Vinyl Sulfone Purify->Product G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Sulfonyl Hydrazide, Alkyne, Cu(OAc)2, and FeCl2·4H2O in DMF Oxidant Add TBHP Reagents->Oxidant Heat Seal and Stir at 100 °C for 12h Oxidant->Heat Cool Cool to Room Temperature Heat->Cool Extract Dilute with Water and Extract with Ethyl Acetate Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Isolated (E)-Vinyl Sulfone Purify->Product

References

Application Notes and Protocols: Sulfonyl Hydrazides in the Synthesis of Sulfonamides and Thiosulfonates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfonyl hydrazides have emerged as versatile and highly valuable reagents in modern organic synthesis. Their stability, ease of handling, and reactivity make them excellent precursors for the formation of various sulfur-containing compounds.[1][2] This document provides detailed application notes and experimental protocols for the use of sulfonyl hydrazides in the preparation of two important classes of molecules: sulfonamides and thiosulfonates. Sulfonamides are a cornerstone in medicinal chemistry, found in a wide array of pharmaceutical agents, while thiosulfonates are valuable intermediates in organic synthesis and exhibit diverse biological activities.[3][4] The protocols outlined below describe efficient and contemporary methods, including metal-free and catalyzed approaches.

I. Synthesis of Sulfonamides from Sulfonyl Hydrazides

The conversion of sulfonyl hydrazides to sulfonamides typically involves the in-situ generation of a reactive sulfonyl intermediate that subsequently reacts with an amine. One effective method is the iodine-catalyzed oxidative coupling of sulfonyl hydrazides with tertiary amines.[3][5]

A. Iodine-Catalyzed Oxidative Coupling with Tertiary Amines

This method provides a direct and sustainable route to sulfonamides through the selective cleavage of a C-N bond in tertiary amines.[3] The reaction is catalyzed by molecular iodine with tert-butyl hydroperoxide (TBHP) as the oxidant.[3][5]

Reaction Principle:

The reaction proceeds via the oxidation of the sulfonyl hydrazide to a sulfonyl radical, which then couples with the amine. The tertiary amine, in the presence of the catalyst and oxidant, effectively acts as a source of a secondary amine.[3]

Experimental Protocol:

  • Materials:

    • Appropriate sulfonyl hydrazide (1.0 equiv)

    • Tertiary amine (1.0 equiv)

    • Molecular Iodine (I₂) (catalyst)

    • tert-Butyl hydroperoxide (TBHP) (oxidant)

    • Aqueous solvent

  • Procedure:

    • To a reaction vessel, add the sulfonyl hydrazide (e.g., p-toluenesulfonyl hydrazide, 1a) and the tertiary amine (e.g., N-ethyl pyrrolidine).

    • Add the aqueous solvent.

    • Add the iodine catalyst and the TBHP oxidant.

    • Stir the reaction mixture at 80 °C for approximately 4 hours.[5]

    • Monitor the reaction progress using an appropriate technique (e.g., TLC).

    • Upon completion, quench the reaction and extract the product with a suitable organic solvent.

    • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the desired sulfonamide.

Quantitative Data:

The following table summarizes the yields of various sulfonamides prepared using this iodine-catalyzed method.[5]

EntrySulfonyl HydrazideAmineProductYield (%)
1p-Toluenesulfonyl hydrazideN-Ethyl pyrrolidineN-Pyrrolidinyl-4-methylbenzenesulfonamide80
2Benzenesulfonyl hydrazideN-Ethyl pyrrolidineN-Pyrrolidinylbenzenesulfonamide85
34-Chlorobenzenesulfonyl hydrazideN-Ethyl pyrrolidine4-Chloro-N-pyrrolidinylbenzenesulfonamide75
44-Methoxybenzenesulfonyl hydrazideN-Ethyl pyrrolidine4-Methoxy-N-pyrrolidinylbenzenesulfonamide82
52-Naphthalenesulfonyl hydrazideN-Ethyl pyrrolidineN-Pyrrolidinyl-2-naphthalenesulfonamide83
B. Synthesis via In-Situ Generation of Sulfonyl Halides

An alternative approach involves the conversion of sulfonyl hydrazides into sulfonyl chlorides or bromides in situ, which then react with amines to form sulfonamides. This can be achieved using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).[6][7]

Reaction Principle:

The sulfonyl hydrazide reacts with NCS or NBS to form a sulfonyl halide intermediate, with the release of nitrogen gas. This highly reactive intermediate is then trapped by an amine to yield the corresponding sulfonamide.[6]

Experimental Protocol:

  • Materials:

    • Sulfonyl hydrazide (1.0 equiv)

    • N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) (2.0 equiv)[7]

    • Amine (2.0 equiv)[7]

    • Triethylamine (NEt₃) (2.0 equiv)[7]

    • Acetonitrile (CH₃CN)

  • Procedure:

    • In a reaction flask, dissolve the sulfonyl hydrazide in acetonitrile.

    • Add NCS or NBS to the solution and stir at room temperature for 2 hours to form the sulfonyl halide.[7]

    • In the same pot, add triethylamine followed by the desired amine.[7]

    • Continue stirring at room temperature for an additional 2 hours.[7]

    • After the reaction is complete, remove the solvent under reduced pressure.

    • Purify the residue by flash column chromatography to isolate the sulfonamide product.

Quantitative Data:

The following table presents the yields for the one-pot synthesis of various sulfonamides from sulfonyl hydrazides.[7]

EntrySulfonyl HydrazideAmineProductYield (%)
14-MethylbenzenesulfonhydrazideAnilineN-Phenyl-4-methylbenzenesulfonamide92
24-MethylbenzenesulfonhydrazideBenzylamineN-Benzyl-4-methylbenzenesulfonamide85
34-MethylbenzenesulfonhydrazideMorpholine4-(4-Methylphenylsulfonyl)morpholine95
44-BromobenzenesulfonhydrazideAniline4-Bromo-N-phenylbenzenesulfonamide88
54-BromobenzenesulfonhydrazideBenzylamineN-Benzyl-4-bromobenzenesulfonamide82

II. Synthesis of Thiosulfonates from Sulfonyl Hydrazides

Sulfonyl hydrazides can undergo a self-coupling or react with thiols to form thiosulfonates. Metal-free conditions have been developed, offering an environmentally benign route to these compounds.[8]

A. Metal-Free Synthesis using NBS/DABCO

A notable metal-free method for the synthesis of symmetrical thiosulfonates involves the use of N-bromosuccinimide (NBS) as an oxidant and 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base.[8]

Reaction Principle:

The reaction is believed to proceed through the formation of a sulfonyl radical intermediate, which then dimerizes to form the thiosulfonate product. The reaction is carried out under an air atmosphere.[8]

Experimental Protocol:

  • Materials:

    • Sulfonyl hydrazide (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.5 equiv)[8]

    • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (1.5 equiv)[8]

    • Solvent (e.g., as specified in the literature)

  • Procedure:

    • Combine the sulfonyl hydrazide, NBS, and DABCO in a reaction vessel.

    • Add the solvent and stir the mixture at 80 °C under an air atmosphere for 2 hours.[8]

    • Monitor the reaction for completion.

    • Upon completion, work up the reaction mixture by adding water and extracting with an organic solvent.

    • Dry the organic phase, concentrate, and purify the crude product via column chromatography.

Quantitative Data:

The yields of various symmetrical thiosulfonates prepared using the NBS/DABCO mediated method are summarized below.[8]

EntrySulfonyl Hydrazide (R-SO₂NHNH₂)Product (R-SO₂-S-R)Yield (%)
14-Methylbenzenesulfonyl hydrazideS-(p-Tolyl) 4-methylbenzenesulfonothioate81
24-Chlorobenzenesulfonyl hydrazideS-(4-Chlorophenyl) 4-chlorobenzenesulfonothioate78
34-Methoxybenzenesulfonyl hydrazideS-(4-Methoxyphenyl) 4-methoxybenzenesulfonothioate75
42-Naphthalenesulfonyl hydrazideS-(Naphthalen-2-yl) naphthalene-2-sulfonothioate76
52,4,6-Trimethylbenzenesulfonyl hydrazideS-(Mesityl) mesitylenesulfonothioate81

Visualizations

Sulfonamide_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product SulfonylHydrazide Sulfonyl Hydrazide Reagents Reagents (e.g., I₂, TBHP or NCS/NBS, Base) SulfonylHydrazide->Reagents Amine Amine (Tertiary or Primary/Secondary) Amine->Reagents Workup Aqueous Workup & Extraction Reagents->Workup Reaction Solvent Solvent (e.g., Aqueous, CH₃CN) Solvent->Reagents Conditions Conditions (e.g., 80°C or rt) Conditions->Reagents Purification Column Chromatography Workup->Purification Sulfonamide Sulfonamide Purification->Sulfonamide

Caption: General experimental workflow for sulfonamide synthesis.

Thiosulfonate_Synthesis_Pathway SulfonylHydrazide 2 x R-SO₂NHNH₂ (Sulfonyl Hydrazide) SulfonylRadical 2 x [R-SO₂•] (Sulfonyl Radical) SulfonylHydrazide->SulfonylRadical Oxidation (e.g., NBS/DABCO) Thiosulfonate R-SO₂-S-R (Thiosulfonate) SulfonylRadical->Thiosulfonate Dimerization

Caption: Reaction pathway for thiosulfonate synthesis.

References

Application Notes and Protocols: Sulfonyl Hydrazide-Based Fluorescent Probes for Bioimaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and utilization of sulfonyl hydrazide-based fluorescent probes for bioimaging. Detailed protocols for probe synthesis, characterization, and application in cellular imaging are provided, along with key performance data and visualizations of relevant biological pathways.

Introduction to Sulfonyl Hydrazide-Based Fluorescent Probes

Sulfonyl hydrazides are a versatile class of organic compounds that have gained significant attention in the development of fluorescent probes for bioimaging. Their utility stems from the reactive nature of the sulfonyl hydrazide moiety, which can be tailored to react selectively with specific analytes of biological interest. This reactivity, coupled with the ability to conjugate sulfonyl hydrazides to a wide variety of fluorophores, allows for the rational design of "turn-on" or ratiometric fluorescent probes that signal the presence of target molecules within complex biological systems.

These probes are instrumental in studying various cellular processes and disease states by enabling the visualization and quantification of key biomarkers, such as reactive oxygen species (ROS), metal ions, pH fluctuations, and enzyme activity. Their applications are particularly relevant in drug development and disease diagnostics, where they can be used to screen for drug efficacy and to monitor disease progression.

Synthesis of Sulfonyl Hydrazide-Based Fluorescent Probes

The synthesis of sulfonyl hydrazide-based fluorescent probes typically involves a multi-step process where a fluorophore is functionalized with a sulfonyl chloride, which is then reacted with hydrazine or a hydrazine derivative. A general and practical method for the synthesis of sulfonyl hydrazides involves the use of hypervalent iodine reagents.[1][2]

General Synthesis Protocol using Hypervalent Iodine Reagent[1][2]

This protocol describes a general method for the synthesis of sulfonyl hydrazides from sulfinate salts and hydrazines, mediated by a hypervalent iodine reagent.

Materials:

  • Chlorobenziodoxolone

  • Appropriate sulfinate salt (e.g., sodium benzenesulfinate)

  • Appropriate hydrazine (e.g., morpholin-4-amine)

  • Acetonitrile (CH3CN)

  • Standard laboratory glassware and stirring equipment

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

  • In a round-bottom flask, dissolve chlorobenziodoxolone (1.0 eq.) and the sulfinate salt (1.0 eq.) in acetonitrile.

  • Stir the reaction mixture at -40 °C for 30 minutes.

  • Add the hydrazine (1.0 eq.) to the reaction mixture.

  • Continue stirring at -40 °C for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to warm to room temperature.

  • The crude product can be purified by column chromatography on silica gel.

Example Synthesis of N'-morpholinobenzene-1-sulfonohydrazide: Following the general protocol, reacting chlorobenziodoxolone, sodium benzenesulfinate, and morpholin-4-amine yields N'-morpholinobenzene-1-sulfonohydrazide. The product can be obtained in good yield after purification.[2]

Data Presentation: Performance of Sulfonyl Hydrazide-Based Probes

The performance of a fluorescent probe is characterized by several key parameters. The following tables summarize the quantitative data for representative sulfonyl hydrazide-based probes designed for specific analytes.

Probe Name/FluorophoreAnalyteDetection LimitResponse TimeStokes Shift (nm)Quantum Yield (Φ)Reference
For Metal Ions
NPAAl³⁺----[3]
HNPAl³⁺ / Cu²⁺----[3]
For pH Sensing
Sth-NHAcidic pH----[4]
For Nitroreductase (Hypoxia)
FD-NTRNitroreductase12 ng/mL---[5]
F-NTRNitroreductase----[3]

Note: "-" indicates data not specified in the provided search results.

Experimental Protocols for Bioimaging Applications

General Protocol for Live Cell Imaging

This protocol provides a general workflow for imaging intracellular analytes using sulfonyl hydrazide-based fluorescent probes.

Materials:

  • Cells of interest (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Sulfonyl hydrazide-based fluorescent probe stock solution (in DMSO)

  • Confocal microscope

Procedure:

  • Cell Culture: Culture the cells in a suitable dish or plate for microscopy.

  • Probe Loading:

    • Wash the cells with PBS.

    • Incubate the cells with the fluorescent probe at an optimized concentration (typically in the µM range) in serum-free medium for a specific duration (e.g., 30 minutes) at 37 °C.

  • Analyte Stimulation (if applicable):

    • Wash the cells with PBS to remove excess probe.

    • Incubate the cells with the analyte of interest or a compound that induces the production of the analyte.

  • Imaging:

    • Wash the cells with PBS.

    • Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the specific fluorophore.

Protocol for Imaging Hypoxia-Induced Nitroreductase Activity[1][5]

This protocol details the use of a sulfonyl hydrazide-based probe to image nitroreductase activity in hypoxic tumor cells.

Cell Line: A549 (human lung carcinoma)

Probe: A "Turn-On" fluorescent probe for nitroreductase.[1]

Procedure:

  • Induce Hypoxia: Culture A549 cells under hypoxic conditions (e.g., 1% O2) for a sufficient time to induce nitroreductase expression.

  • Probe Incubation: Incubate the hypoxic and normoxic (control) cells with the nitroreductase-sensitive probe.

  • Imaging: Acquire fluorescence images of both hypoxic and normoxic cells. A significant increase in fluorescence intensity is expected in the hypoxic cells due to the enzymatic reduction of the probe by nitroreductase.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of sulfonyl hydrazide-based fluorescent probes.

Signaling Pathway: Hypoxia and Nitroreductase Activation

G Tumor Microenvironment Tumor Microenvironment Low Oxygen (Hypoxia) Low Oxygen (Hypoxia) Tumor Microenvironment->Low Oxygen (Hypoxia) HIF-1α Stabilization HIF-1α Stabilization Low Oxygen (Hypoxia)->HIF-1α Stabilization Nitroreductase (NTR) Upregulation Nitroreductase (NTR) Upregulation HIF-1α Stabilization->Nitroreductase (NTR) Upregulation Probe Activation Probe Activation Nitroreductase (NTR) Upregulation->Probe Activation Enzymatic Reduction Fluorescence Signal Fluorescence Signal Probe Activation->Fluorescence Signal

Caption: Hypoxia-induced upregulation of nitroreductase for probe activation.

Experimental Workflow: Probe Synthesis and Application

G cluster_synthesis Probe Synthesis cluster_application Bioimaging Application Sulfinate Salt Sulfinate Salt Sulfonyl Hydrazide Probe Sulfonyl Hydrazide Probe Sulfinate Salt->Sulfonyl Hydrazide Probe Hydrazine Hydrazine Hydrazine->Sulfonyl Hydrazide Probe Hypervalent Iodine Reagent Hypervalent Iodine Reagent Hypervalent Iodine Reagent->Sulfonyl Hydrazide Probe Reaction Probe Loading Probe Loading Sulfonyl Hydrazide Probe->Probe Loading Cell Culture Cell Culture Cell Culture->Probe Loading Analyte Stimulation Analyte Stimulation Probe Loading->Analyte Stimulation Confocal Microscopy Confocal Microscopy Analyte Stimulation->Confocal Microscopy Image Analysis Image Analysis Confocal Microscopy->Image Analysis

Caption: General workflow from probe synthesis to bioimaging application.

Logical Relationship: "Turn-On" Probe Mechanism for Metal Ion Detection

G Probe Probe Probe-Metal Complex Probe-Metal Complex Probe->Probe-Metal Complex Fluorescence Quenched Fluorescence Quenched Probe->Fluorescence Quenched PET or ICT Metal Ion Metal Ion Metal Ion->Probe-Metal Complex Fluorescence Emission Fluorescence Emission Probe-Metal Complex->Fluorescence Emission Inhibition of PET/ICT

Caption: Mechanism of a "turn-on" fluorescent probe for metal ion detection.

References

Application Notes and Protocols for High-Throughput Screening of Sulfonyl Hydrazide Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the high-throughput screening (HTS) of sulfonyl hydrazide libraries for the discovery of novel therapeutic agents. The following sections detail assays for identifying inhibitors of α-glucosidase and carbonic anhydrase, as well as for assessing the general cytotoxicity of sulfonyl hydrazide compounds.

Application Note 1: α-Glucosidase Inhibition Assay

Introduction: α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic target for managing type 2 diabetes. This application note describes a high-throughput colorimetric assay to screen sulfonyl hydrazide libraries for potential α-glucosidase inhibitors.

Data Presentation:

The following table summarizes the in vitro α-glucosidase inhibitory activity of a series of novel sulfonamide hydrazones.

CompoundConcentration (µg/mL)% InhibitionIC50 (µg/mL)
3d 25099.37 ± 0.7775.12
12571.16 ± 1.58
62.540.12 ± 1.22
3e 250100.00 ± 0.0088.31
12565.31 ± 0.99
62.535.29 ± 1.04
3g 25098.94 ± 0.8465.27
12578.98 ± 1.12
62.545.33 ± 1.98
3h 25098.16 ± 0.81105.74
12555.43 ± 1.33
62.529.87 ± 0.95
Acarbose (Standard) 25070.96 ± 2.56136.45
12545.11 ± 1.78
62.523.54 ± 1.11

Experimental Protocol:

Principle: The assay measures the inhibition of α-glucosidase activity by monitoring the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which produces a yellow color detectable at 405 nm.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium carbonate (Na₂CO₃)

  • Phosphate buffer (50 mM, pH 6.8)

  • Sulfonyl hydrazide library compounds dissolved in DMSO

  • Acarbose (positive control)

  • 384-well microplates

  • Microplate reader

Procedure:

  • Prepare a 2 U/mL solution of α-glucosidase in phosphate buffer.

  • In a 384-well plate, add 20 µL of phosphate buffer to all wells.

  • Add 1 µL of sulfonyl hydrazide library compound solution (at various concentrations) or DMSO (vehicle control) to the appropriate wells.

  • Add 10 µL of the α-glucosidase solution to each well, except for the blank wells.

  • Incubate the plate at 37°C for 10 minutes.

  • To initiate the reaction, add 20 µL of 1 mM pNPG solution to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 1 M Na₂CO₃ to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Signaling Pathway:

Carbohydrate_Metabolism Complex_Carbs Complex Carbohydrates (Starch, Glycogen) Alpha_Amylase α-Amylase Complex_Carbs->Alpha_Amylase Digestion Disaccharides Disaccharides (Sucrose, Lactose, Maltose) Alpha_Glucosidase α-Glucosidase Disaccharides->Alpha_Glucosidase Digestion Monosaccharides Monosaccharides (Glucose, Fructose, Galactose) Absorption Intestinal Absorption Monosaccharides->Absorption Bloodstream Bloodstream Absorption->Bloodstream Increased Blood Glucose Alpha_Amylase->Disaccharides Alpha_Glucosidase->Monosaccharides Sulfonyl_Hydrazides Sulfonyl Hydrazide Inhibitors Sulfonyl_Hydrazides->Alpha_Glucosidase Inhibition

Caption: Role of α-glucosidase in carbohydrate digestion and its inhibition.

Application Note 2: Carbonic Anhydrase Inhibition Assay

Introduction: Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain CA isoforms, such as CA IX, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, making them attractive targets for cancer therapy. This protocol describes a high-throughput screening assay to identify sulfonyl hydrazide-based inhibitors of carbonic anhydrase.

Experimental Protocol:

Principle: This assay is based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which can be monitored by measuring the increase in absorbance at 400 nm.

Materials:

  • Recombinant human carbonic anhydrase IX (CA IX)

  • 4-Nitrophenyl acetate (NPA)

  • Tris-HCl buffer (20 mM, pH 7.5)

  • Sulfonyl hydrazide library compounds dissolved in DMSO

  • Acetazolamide (positive control)

  • 384-well UV-transparent microplates

  • Microplate reader

Procedure:

  • Prepare a stock solution of CA IX in Tris-HCl buffer.

  • In a 384-well plate, add 40 µL of Tris-HCl buffer to all wells.

  • Add 1 µL of sulfonyl hydrazide library compound solution or DMSO to the appropriate wells.

  • Add 10 µL of the CA IX solution to each well, except for the blank wells.

  • Incubate the plate at room temperature for 15 minutes.

  • Prepare a stock solution of NPA in acetonitrile. Dilute the stock solution in Tris-HCl buffer to the desired final concentration.

  • To start the reaction, add 50 µL of the NPA solution to all wells.

  • Immediately measure the absorbance at 400 nm in kinetic mode for 10 minutes at room temperature.

  • Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100

Signaling Pathway:

CarbonicAnhydrase_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_expression CAIX Gene Transcription HIF1a->CAIX_expression CAIX Carbonic Anhydrase IX (CAIX) CAIX_expression->CAIX HCO3_H HCO₃⁻ + H⁺ CAIX->HCO3_H CO2_H2O CO₂ + H₂O CO2_H2O->CAIX Catalysis Acidification Extracellular Acidification HCO3_H->Acidification Invasion Tumor Invasion & Metastasis Acidification->Invasion Sulfonyl_Hydrazides Sulfonyl Hydrazide Inhibitors Sulfonyl_Hydrazides->CAIX Inhibition

Caption: Role of CAIX in the tumor microenvironment and its inhibition.

Application Note 3: Cell Viability (MTT) Assay for Cytotoxicity Screening

Introduction: It is crucial to assess the cytotoxic potential of hit compounds identified in primary screens. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by inference, cell viability. This protocol is designed for high-throughput screening of sulfonyl hydrazide libraries to identify compounds with cytotoxic effects against cancer cell lines.

Experimental Protocol:

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol)

  • Sulfonyl hydrazide library compounds dissolved in DMSO

  • Doxorubicin (positive control for cytotoxicity)

  • 384-well clear-bottom cell culture plates

  • Multichannel pipette or automated liquid handler

  • Microplate reader

Procedure:

  • Seed cells into a 384-well plate at a density of 2,000-5,000 cells per well in 50 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the sulfonyl hydrazide library compounds in complete medium.

  • Add 1 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and a positive control (doxorubicin).

  • Incubate the plate for another 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully aspirate the medium from each well.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100

Workflow Diagram:

MTT_Workflow Start Start Seed_Cells Seed Cells in 384-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Sulfonyl Hydrazide Library Compounds Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 3-4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Data Analysis (IC50 Determination) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: High-throughput MTT assay workflow for cytotoxicity screening.

Sulfonyl Hydrazide Derivatives: A Promising Scaffold for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers in Drug Discovery

Sulfonyl hydrazide derivatives have emerged as a versatile and promising scaffold in the design of potent enzyme inhibitors. Their unique structural features allow for diverse chemical modifications, enabling the fine-tuning of their inhibitory activity and selectivity against a range of therapeutically relevant enzymes. These compounds have demonstrated significant potential in targeting enzymes implicated in various diseases, including diabetes, ulcers, and cancer.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the potential of sulfonyl hydrazide derivatives as enzyme inhibitors. The focus is on three key enzymes: α-glucosidase, urease, and carbonic anhydrase.

Target Enzymes and Therapeutic Relevance

  • α-Glucosidase: An enzyme located in the brush border of the small intestine, responsible for breaking down complex carbohydrates into glucose. Inhibition of α-glucosidase delays carbohydrate digestion and glucose absorption, making it a key target for the management of type 2 diabetes mellitus.

  • Urease: A nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a crucial virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers and gastric cancer. Urease inhibitors can therefore serve as potential anti-ulcer agents.

  • Carbonic Anhydrase (CA): A family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and as anticancer agents.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various sulfonyl hydrazide derivatives against α-glucosidase, urease, and carbonic anhydrase, as reported in the scientific literature.

Table 1: α-Glucosidase Inhibitory Activity of Sulfonyl Hydrazide Derivatives

Compound IDStructure/DescriptionIC50 (µM)Reference CompoundIC50 (µM)
SX29β-carboline derivative with a para-phenyl substitution2.12 ± 0.33Acarbose-
SX1-SX32Series of sulfonyl hydrazide based β-carboline derivatives2.12 ± 0.33 – 19.40 ± 1.49Acarbose-
Compound 13Trichloro phenyl substituted soritin sulfonamide derivative3.81 ± 1.67Acarbose2187.00 ± 1.25
1-deoxynojirimycin334.90 ± 1.10
Compounds 1-16Series of soritin sulfonamide derivatives3.81 ± 1.67 - 265.40 ± 1.58Acarbose2187.00 ± 1.25
1-deoxynojirimycin334.90 ± 1.10
Compound 3gCyclohexanone benzoylhydrazone derivative65.27 µg/mLAcarbose>100 µg/mL

Table 2: Urease Inhibitory Activity of Sulfonyl Hydrazide Derivatives

Compound IDStructure/DescriptionIC50 (µM)Reference CompoundIC50 (µM)
7a-iChlorinated sulfonamides---
20a-oAliphatic hydrazide-based benzene sulfonamide derivatives---
Series A (7-12)4-dihydropyrimidine-2-thiones34.7-42.9--
Series C (19-24)Hydrazine derivatives of dihydropyrimidine15.0-26.0--

Table 3: Carbonic Anhydrase Inhibitory Activity of Sulfonyl Hydrazide Derivatives

Compound IDhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference Compound
5-1358.8 - 8010---Acetazolamide (AZA)
Sulfonyl semicarbazides---pKi range 0.59–0.79Acetazolamide (AZA)

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of sulfonyl hydrazide derivatives as enzyme inhibitors.

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from a colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃), 1 M

  • Test compounds (sulfonyl hydrazide derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of α-glucosidase (e.g., 0.2 U/mL) in phosphate buffer.

  • Prepare a solution of pNPG (e.g., 1 mM) in phosphate buffer.

  • In a 96-well plate, add 20 µL of various concentrations of the test compounds or acarbose.

  • Add 20 µL of the α-glucosidase solution to each well.

  • Incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • A blank (without enzyme) and a control (without inhibitor) should be included.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 2: In Vitro Urease Inhibition Assay (Berthelot Method)

This protocol is based on the quantification of ammonia produced from the hydrolysis of urea.

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)

  • Alkali reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% active chloride sodium hypochlorite)

  • Test compounds dissolved in a suitable solvent

  • Thiourea or Acetohydroxamic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of urease in phosphate buffer.

  • Prepare a solution of urea in phosphate buffer.

  • In a 96-well plate, add 10 µL of various concentrations of the test compounds or the positive control.

  • Add 10 µL of the urease solution to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Add 40 µL of the urea solution to initiate the reaction.

  • Incubate the plate at 37°C for 30 minutes.

  • Add 50 µL of the phenol reagent to each well.

  • Add 50 µL of the alkali reagent to each well.

  • Incubate the plate at 37°C for 30 minutes for color development.

  • Measure the absorbance at 625 nm using a microplate reader.

  • A blank (without enzyme) and a control (without inhibitor) should be included.

  • Calculate the percentage of inhibition and the IC50 value as described in Protocol 1.

Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow method for measuring the inhibition of the CO₂ hydration activity of carbonic anhydrase.

Materials:

  • Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • HEPES buffer (20 mM, pH 7.5)

  • Sodium sulfate (Na₂SO₄), 20 mM

  • Phenol red (0.2 mM)

  • CO₂-saturated water

  • Test compounds dissolved in a suitable solvent

  • Acetazolamide (positive control)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare solutions of the CA isoenzyme and the test compound in HEPES buffer.

  • Pre-incubate the enzyme and inhibitor solutions together for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.

  • The stopped-flow instrument will rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water containing the phenol red indicator.

  • The hydration of CO₂ to carbonic acid, catalyzed by CA, will cause a pH change, which is monitored by the change in absorbance of the phenol red indicator at 557 nm.

  • The initial rates of the reaction are measured for a period of 10-100 seconds.

  • The uncatalyzed rate (in the absence of enzyme) is also measured and subtracted from the catalyzed rates.

  • The inhibition constants (Ki) are determined by fitting the data to the appropriate inhibition model using non-linear least-squares regression analysis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Enzyme_Inhibition_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Sulfonyl Hydrazide Derivatives Purification Purification and Characterization Synthesis->Purification Assay Enzyme Inhibition Assay (α-Glucosidase, Urease, CA) Purification->Assay IC50 IC50 Determination Assay->IC50 Kinetics Enzyme Kinetic Studies (Mode of Inhibition, Ki) IC50->Kinetics Docking Molecular Docking Kinetics->Docking Lead_Optimization Lead Optimization Docking->Lead_Optimization

Caption: General workflow for the discovery and characterization of sulfonyl hydrazide enzyme inhibitors.

Alpha_Glucosidase_Inhibition Carbohydrates Complex Carbohydrates (Starch, Sucrose) Alpha_Glucosidase α-Glucosidase (Intestinal Enzyme) Carbohydrates->Alpha_Glucosidase Digestion Glucose Glucose Alpha_Glucosidase->Glucose Absorption Glucose Absorption (Bloodstream) Glucose->Absorption Inhibitor Sulfonyl Hydrazide Inhibitor Inhibitor->Alpha_Glucosidase Inhibition Urease_Inhibition_Pathway Urea Urea Urease Urease (Bacterial Enzyme) Urea->Urease Hydrolysis Ammonia Ammonia (NH3) + Carbon Dioxide (CO2) Urease->Ammonia Gastric_Damage Increased Gastric pH -> Bacterial Colonization -> Gastric Mucosal Damage Ammonia->Gastric_Damage Inhibitor Sulfonyl Hydrazide Inhibitor Inhibitor->Urease Inhibition

Synthetic Routes to Chiral Sulfonyl Hydrazides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral sulfonyl hydrazides, compounds with a stereogenic sulfur(VI) center, represents a significant challenge in synthetic chemistry. These molecules are of increasing interest in medicinal chemistry and drug development due to the unique three-dimensional arrangement of substituents around the sulfur atom, which can lead to specific interactions with biological targets. This document provides a detailed overview of proposed synthetic strategies, experimental protocols for key transformations, and a summary of relevant data for the preparation of chiral sulfonyl hydrazides. As direct, well-established protocols for the asymmetric synthesis of sulfonyl hydrazides are scarce, this note focuses on plausible multi-step routes starting from readily available chiral sulfur precursors.

Introduction

Chiral sulfonyl-containing compounds are prevalent in a wide range of pharmaceuticals and agrochemicals. The introduction of a stereogenic center at the sulfur atom can profoundly influence a molecule's biological activity and pharmacokinetic properties. While the synthesis of chiral sulfoxides and sulfoximines is well-documented, methods for preparing enantiopure sulfonyl hydrazides remain largely unexplored. This document outlines two primary retrosynthetic approaches to access these valuable compounds, leveraging the established chemistry of chiral sulfinamides and sulfinates.

Proposed Synthetic Routes

Two main strategies are proposed for the synthesis of chiral sulfonyl hydrazides, both commencing from chiral sulfinyl precursors. The key challenge in these approaches is the stereospecific conversion of the sulfur(IV) stereocenter to a sulfur(VI) stereocenter while introducing the hydrazide moiety.

Route 1: Oxidation of Enantiopure Sulfinamides

This approach involves the initial asymmetric synthesis of a chiral sulfinamide, followed by a stereospecific oxidation to the corresponding sulfonyl hydrazide. The success of this route hinges on an oxidation step that proceeds with high fidelity and without racemization of the sulfur stereocenter.

Route 2: Nucleophilic Substitution on Chiral Sulfinyl Chlorides

The second strategy relies on the preparation of a chiral sulfinyl chloride from an enantiopure sulfinate ester. This activated intermediate can then undergo nucleophilic substitution with hydrazine to furnish the target chiral sulfonyl hydrazide. The critical step in this sequence is the reaction with hydrazine, which must proceed with inversion or retention of configuration at the sulfur center to ensure high enantiopurity of the product.

Experimental Protocols

Detailed experimental procedures for the key steps in the proposed synthetic routes are provided below. These protocols are based on analogous transformations reported in the literature for similar substrates.

Protocol 1: Asymmetric Synthesis of Chiral N-tert-Butanesulfinamides

This protocol describes the catalytic asymmetric oxidation of a sulfenamide to a chiral sulfinamide using a chiral Brønsted acid catalyst, as this represents a modern and efficient method for establishing the sulfur stereocenter.

Materials:

  • Aromatic sulfenamide (1.0 equiv)

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP) (5 mol%)

  • Hydrogen peroxide (35% aqueous solution, 1.5 equiv)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the aromatic sulfenamide in toluene at 0 °C, add the chiral phosphoric acid catalyst.

  • Slowly add the 35% aqueous hydrogen peroxide solution dropwise over a period of 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for the time determined by reaction monitoring (e.g., by TLC or LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiopure N-tert-butanesulfinamide.

Protocol 2: Proposed Stereospecific Oxidation of a Chiral Sulfinamide

Materials:

  • Enantiopure N-tert-butanesulfinamide (1.0 equiv)

  • meta-Chloroperoxybenzoic acid (m-CPBA) (≥2.0 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the enantiopure N-tert-butanesulfinamide in dichloromethane and cool the solution to -78 °C.

  • In a separate flask, dissolve m-CPBA in dichloromethane.

  • Slowly add the m-CPBA solution to the sulfinamide solution dropwise.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • The enantiomeric excess of the product should be determined by chiral HPLC analysis.

Protocol 3: Synthesis of Achiral Sulfonyl Hydrazides from Sulfonyl Chlorides

This established protocol from Organic Syntheses is provided as a reference for the final step in Route 2, reacting a chiral sulfonyl chloride with hydrazine.[1]

Materials:

  • p-Toluenesulfonyl chloride (1.0 equiv)

  • Hydrazine hydrate (85% solution, 2.1 equiv)

  • Tetrahydrofuran (THF)

  • Celite

Procedure:

  • In a round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, dissolve p-toluenesulfonyl chloride in tetrahydrofuran.

  • Cool the stirred mixture in an ice bath to 10–15 °C.

  • Add the 85% hydrazine hydrate solution dropwise at a rate that maintains the temperature between 10 °C and 20 °C.[1]

  • After the addition is complete, continue stirring for 15 minutes.

  • Transfer the reaction mixture to a separatory funnel and discard the lower aqueous layer.

  • Filter the upper THF layer through a bed of Celite.

  • Concentrate the filtrate under reduced pressure to yield the crude sulfonyl hydrazide.

  • The product can be further purified by recrystallization if necessary.[1]

Data Presentation

As direct synthetic data for chiral sulfonyl hydrazides is limited, the following table summarizes representative data for the synthesis of the key chiral precursors.

Precursor SynthesisSubstrateCatalyst/ReagentSolventYield (%)Enantiomeric Excess (ee %)Reference
Asymmetric Oxidation to Chiral Sulfinamide N-Phenyl-tert-butylsulfenamide(R)-TRIPToluene9598
N-(4-Methoxyphenyl)-tert-butylsulfenamide(R)-TRIPToluene9297
Diastereoselective Sulfinylation Prochiral sulfinate(-)-Menthyl alcoholPyridine70-85>95 (after separation)
Racemic sulfinyl chlorideQuinidineToluene80-90up to 95[2]

Mandatory Visualizations

Logical Workflow for the Synthesis of Chiral Sulfonyl Hydrazides

The following diagram illustrates the two proposed synthetic pathways.

G cluster_0 Route 1: Oxidation of Chiral Sulfinamides cluster_1 Route 2: Nucleophilic Substitution Prochiral Sulfenamide Prochiral Sulfenamide Chiral Sulfinamide Chiral Sulfinamide Prochiral Sulfenamide->Chiral Sulfinamide Asymmetric Oxidation Chiral Sulfonyl Hydrazide_1 Chiral Sulfonyl Hydrazide Chiral Sulfinamide->Chiral Sulfonyl Hydrazide_1 Stereospecific Oxidation Prochiral Sulfinic Acid Prochiral Sulfinic Acid Chiral Sulfinate Ester Chiral Sulfinate Ester Prochiral Sulfinic Acid->Chiral Sulfinate Ester Esterification with Chiral Auxiliary Chiral Sulfinyl Chloride Chiral Sulfinyl Chloride Chiral Sulfinate Ester->Chiral Sulfinyl Chloride Chlorination Chiral Sulfonyl Hydrazide_2 Chiral Sulfonyl Hydrazide Chiral Sulfinyl Chloride->Chiral Sulfonyl Hydrazide_2 Reaction with Hydrazine

Caption: Proposed synthetic routes to chiral sulfonyl hydrazides.

Conclusion and Future Outlook

The synthesis of enantiopure sulfonyl hydrazides remains a developing area of research. The application notes and protocols provided herein outline rational and feasible synthetic strategies based on the established stereoselective synthesis of chiral sulfinamide and sulfinate precursors. The key transformations, namely the stereospecific oxidation of chiral sulfinamides and the reaction of chiral sulfinyl chlorides with hydrazine, require further experimental investigation to validate their stereochemical outcome and optimize reaction conditions. Success in these areas will provide the scientific community with valuable tools for accessing a novel class of chiral sulfur compounds with significant potential in drug discovery and development. Researchers are encouraged to explore these proposed routes and contribute to the establishment of robust and reliable methods for the synthesis of these promising molecules.

References

Troubleshooting & Optimization

"overcoming challenges in the purification of polar sulfonyl hydrazides"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of polar sulfonyl hydrazides.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when purifying polar sulfonyl hydrazides?

A1: The primary challenges stem from the inherent properties of these molecules:

  • High Polarity: Makes the compounds highly soluble in polar solvents, which can lead to low recovery during recrystallization and poor retention on standard reversed-phase chromatography columns.

  • Co-eluting Impurities: Starting materials, reagents, and side-products, such as the corresponding N,N'-disulfonylhydrazide, often have similar polarities, complicating separation.[1]

  • Thermal and pH Instability: Some sulfonyl hydrazides can degrade or undergo side reactions under harsh purification conditions, such as high heat or extreme pH.[2]

Q2: My polar sulfonyl hydrazide won't crystallize. What should I do?

A2: Failure to crystallize is common for highly polar compounds. Try the following:

  • Use a Co-solvent System: Dissolve your compound in a minimal amount of a hot polar solvent where it is soluble (e.g., methanol, ethanol). Then, slowly add a less polar "anti-solvent" (e.g., water, diethyl ether, or hexane) until the solution becomes cloudy. Re-heat gently until the solution is clear and then allow it to cool slowly.[1]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

  • Reduce the Volume: Concentrate the solution to increase the likelihood of reaching the saturation point needed for crystallization.

  • Cool Slowly: Place the flask in a dewar or insulated container to ensure very slow cooling, which promotes the formation of larger, purer crystals.

Q3: I have low yield after recrystallization. How can I improve recovery?

A3: Low yields are often due to the high solubility of polar compounds, even in cold solvents. To improve recovery:

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will retain more of your product in solution upon cooling.

  • Optimize the Co-solvent Ratio: If using a co-solvent system, carefully optimize the ratio. Too much of the soluble solvent will prevent precipitation, while too much anti-solvent can cause the compound to "oil out" or crash out with impurities.

  • Chill Thoroughly: Ensure the recrystallization mixture is thoroughly cooled in an ice bath for an extended period (e.g., 30-60 minutes) before filtration to maximize precipitation.

  • Second Crop Recovery: Collect the filtrate after the first filtration. Concentrate this "mother liquor" by 50-75% and cool it again to recover a second crop of crystals. Note that this second crop may be less pure than the first.

Q4: Which chromatographic technique is best for highly polar sulfonyl hydrazides?

A4: For very polar sulfonyl hydrazides that are poorly retained in reversed-phase (C18) chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is the most effective technique. HILIC uses a polar stationary phase (like silica or amine-bonded silica) with a primarily organic mobile phase, which allows for the retention and separation of highly polar analytes.[3] Standard normal-phase chromatography can also be effective.[4]

Troubleshooting Guides

Issue 1: Poor Separation in Column Chromatography
Symptom Possible Cause Recommended Solution
Compound elutes in the void volume. The mobile phase is too polar for the stationary phase (e.g., using high ethyl acetate on silica gel). The compound is too polar for standard normal-phase conditions.Decrease the polarity of the mobile phase (e.g., increase the hexane/ethyl acetate ratio). If the compound is very polar, switch to a HILIC setup. In HILIC, water is the strong solvent, so ensure your mobile phase is >60% organic solvent (e.g., acetonitrile).[3]
Broad peaks and tailing. The sample is poorly soluble in the mobile phase, or the sample was dissolved in a solvent much stronger than the mobile phase. Strong interaction with acidic silanol groups on the silica surface.Dissolve the sample in the initial mobile phase or a solvent with slightly higher polarity. For HILIC, avoid dissolving the sample in pure water; use a high-organic mixture instead.[5] Add a small amount of a modifier to the mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to improve peak shape.
Co-elution of product and impurities. The selectivity of the solvent system is insufficient.Perform a thorough TLC screen with different solvent systems (e.g., trying dichloromethane/methanol or using different modifiers) to find a system that provides better separation (ΔRf > 0.2).[6] Consider switching to a different stationary phase (e.g., from silica to alumina or an amine-bonded phase).
Product seems to be degrading on the column. The sulfonyl hydrazide is unstable on the acidic silica gel surface.Deactivate the silica gel by pre-treating it with a solvent mixture containing a small percentage of triethylamine. Alternatively, use a less acidic stationary phase like neutral alumina or a bonded phase. Run the column quickly ("flash chromatography") to minimize contact time.
Issue 2: N,N'-Disulfonylhydrazide Impurity Present

The most common side-product in sulfonyl hydrazide synthesis is the N,N'-disulfonylated hydrazide. This impurity is typically less polar than the desired monosulfonylated product.

Purification Method Strategy for Removal
Recrystallization The N,N'-disulfonylhydrazide is often much less soluble in polar solvent systems than the desired product. During recrystallization from a system like methanol/water, the less polar impurity may precipitate out first from the hot solution or remain undissolved. Filter the hot solution to remove it before cooling to crystallize the desired product.[1]
Column Chromatography Use normal-phase column chromatography (silica gel). The less polar N,N'-disulfonylhydrazide will elute before the more polar monosulfonyl hydrazide product. Use a solvent system like petroleum ether/ethyl acetate or hexane/ethyl acetate and collect fractions carefully to separate the two compounds.[4]

Data Presentation

Table 1: Comparison of Purification Techniques for a Representative Polar Sulfonyl Hydrazide
Technique Typical Purity Typical Yield Key Advantages Key Disadvantages
Recrystallization (Methanol/Water) 95-98%60-85%Simple, inexpensive, and effective for removing less polar impurities.[1]Can have lower yields due to product solubility; may not remove polar impurities.
Normal-Phase Chromatography (Silica Gel) >99%70-90%High resolution; excellent for removing both more and less polar impurities.[4]More time-consuming and requires more solvent; potential for product degradation on silica.
HILIC Flash Chromatography >99%75-95%Specifically designed for high retention of very polar compounds; high recovery.[3]Requires specialized columns and careful method development; sensitive to mobile phase composition.[5]

Experimental Protocols

Protocol 1: Recrystallization using a Co-Solvent System (Methanol/Water)
  • Dissolution: Place the crude polar sulfonyl hydrazide in an Erlenmeyer flask. Add the minimum volume of hot methanol required to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present (such as N,N'-di-p-toluenesulfonylhydrazide), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1]

  • Precipitation: While the methanol solution is still warm, add distilled water dropwise until the solution becomes persistently cloudy.

  • Re-dissolution: Gently re-heat the mixture until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 50:50 methanol/water, followed by a wash with cold water to remove residual methanol.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography (Normal-Phase)
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a mobile phase (e.g., hexane/ethyl acetate or dichloromethane/methanol) that gives the desired product an Rf value of approximately 0.3-0.4 and separates it well from impurities.[6]

  • Column Packing: Pack a glass column with silica gel using the selected mobile phase (slurry packing is recommended).

  • Sample Loading: Dissolve the crude sulfonyl hydrazide in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound is not soluble, it can be adsorbed onto a small amount of silica gel, dried, and the resulting powder can be dry-loaded onto the top of the column.

  • Elution: Run the column by applying positive pressure (flash chromatography). Begin with the selected mobile phase, and if necessary, gradually increase the polarity of the eluent to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify and combine those containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified sulfonyl hydrazide.

Visualizations

G start Start with Crude Polar Sulfonyl Hydrazide recrystallize Attempt Recrystallization (e.g., MeOH/Water) start->recrystallize check_purity Check Purity & Yield recrystallize->check_purity success Purification Complete check_purity->success  Acceptable?   Yes troubleshoot Troubleshoot Recrystallization check_purity->troubleshoot No chromatography Proceed to Chromatography troubleshoot->chromatography select_chrom Assess Polarity chromatography->select_chrom np_chrom Use Normal-Phase (e.g., Silica, Hex/EtOAc) select_chrom->np_chrom Moderately Polar hilic_chrom Use HILIC (e.g., Amine column, ACN/H2O) select_chrom->hilic_chrom Highly Polar run_column Run Column & Collect Fractions np_chrom->run_column hilic_chrom->run_column check_fractions Check Fraction Purity run_column->check_fractions check_fractions->success  Pure?   Yes check_fractions->run_column No, continue elution

Caption: Purification workflow for polar sulfonyl hydrazides.

G start Low Yield After Recrystallization q1 Was minimum volume of hot solvent used? start->q1 sol1 Action: Repeat, using less solvent to dissolve. q1->sol1 No q2 Was the solution thoroughly chilled before filtering? q1->q2 Yes a1_yes Yes a1_no No sol1->start sol2 Action: Increase cooling time in ice bath (30-60 min). q2->sol2 No q3 Is the compound still highly soluble in the cold solvent? q2->q3 Yes a2_yes Yes a2_no No sol2->start sol3 Action: Change solvent system or switch to chromatography. q3->sol3 Yes end Consider recovering a second crop from filtrate. q3->end No a3_yes Yes a3_no No

Caption: Troubleshooting low yield in recrystallization.

References

"troubleshooting sulfonyl hydrazide instability under acidic conditions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfonyl hydrazides, specifically addressing their instability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: My sulfonyl hydrazide appears to be degrading during my reaction run under acidic conditions. What is the likely cause?

A1: Sulfonyl hydrazides can be susceptible to degradation in acidic environments, primarily through acid-catalyzed hydrolysis of the hydrazide functional group. The rate and extent of this degradation are influenced by several factors including the strength of the acid, temperature, reaction time, and the specific structure of the sulfonyl hydrazide. While the sulfonyl group itself is generally stable under acidic conditions, the S-N bond can be cleaved under harsh acidic conditions.

Q2: What are the typical degradation products I should expect to see?

A2: Under acidic hydrolysis, a sulfonyl hydrazide is likely to decompose into the corresponding sulfonic acid and hydrazine. In the presence of oxidizing agents, degradation can proceed through a radical mechanism, generating a sulfonyl radical and nitrogen gas. Common byproducts from the synthesis of sulfonyl hydrazides, such as N,N'-di-sulfonylhydrazide, may also be present and could be mistaken for degradation products.

Q3: How can I monitor the stability of my sulfonyl hydrazide during my experiment?

A3: The most effective way to monitor the stability of your sulfonyl hydrazide is by using High-Performance Liquid Chromatography (HPLC) with UV detection. This technique allows for the separation and quantification of the parent sulfonyl hydrazide and its potential degradation products over time. For structural elucidation of unknown degradation products, coupling HPLC with mass spectrometry (LC-MS/MS) is highly recommended.

Q4: Are there any general guidelines to minimize degradation when working with sulfonyl hydrazides in acidic media?

A4: Yes, to minimize degradation, consider the following:

  • Use the mildest acidic conditions possible: Opt for weaker acids or buffer systems if your reaction tolerates it.

  • Control the temperature: Perform reactions at the lowest effective temperature to slow down the rate of hydrolysis.

  • Minimize reaction time: Plan your experiments to avoid prolonged exposure to acidic conditions.

  • Use a co-solvent: Increasing the proportion of an organic co-solvent can sometimes reduce the hydrolytic degradation.

  • Consider a protective group strategy: If the hydrazide moiety is not directly involved in the desired reaction, it may be possible to protect it, though this adds extra synthetic steps.

Troubleshooting Guide

Problem 1: Low yield of the desired product and formation of a polar byproduct.

  • Possible Cause: Acid-catalyzed hydrolysis of the sulfonyl hydrazide starting material. The polar byproduct is likely the corresponding sulfonic acid.

  • Troubleshooting Steps:

    • Confirm Hydrolysis: Analyze a sample of your reaction mixture by HPLC or LC-MS to identify the presence of the expected sulfonic acid.

    • Optimize Reaction Conditions:

      • Screen Acids: If possible, test weaker acids (e.g., acetic acid instead of hydrochloric acid).

      • Lower Temperature: Run the reaction at a lower temperature and monitor the progress.

      • Reduce Reaction Time: Determine the minimum time required for the completion of the desired reaction.

    • Modify Work-up: If the degradation is occurring during an acidic work-up, neutralize the reaction mixture as quickly as possible.

Problem 2: The reaction is not proceeding as expected, and I observe gas evolution.

  • Possible Cause: Decomposition of the sulfonyl hydrazide via a radical pathway, which can be promoted by certain acidic conditions or the presence of trace metals. The gas evolution is likely nitrogen (N₂).

  • Troubleshooting Steps:

    • De-gas Solvents: Ensure all solvents are properly de-gassed to remove dissolved oxygen, which can promote radical reactions.

    • Use Radical Inhibitors: The addition of a radical scavenger, such as TEMPO or BHT, can help to suppress radical decomposition pathways.

    • Chelate Metal Ions: If you suspect metal contamination, adding a chelating agent like EDTA might be beneficial.

Problem 3: My purified product is contaminated with a high-molecular-weight impurity.

  • Possible Cause: The impurity may be N,N'-di-sulfonylhydrazide, a common byproduct in the synthesis of sulfonyl hydrazides. This is more likely if you are synthesizing the sulfonyl hydrazide yourself.

  • Troubleshooting Steps:

    • Optimize Synthesis: When preparing the sulfonyl hydrazide, use a slow, dropwise addition of the sulfonyl chloride to an excess of hydrazine to minimize the formation of the dimer.

    • Purification: Recrystallization is often effective in removing the N,N'-di-sulfonylhydrazide byproduct.

Data on Sulfonyl Hydrazide Stability

While specific kinetic data for the acid-catalyzed hydrolysis of a wide range of sulfonyl hydrazides is not extensively published, the following table summarizes the expected stability trends based on available literature for related compounds and general chemical principles.

ParameterConditionExpected Impact on StabilityRationale
pH Lower pH (Stronger Acid)Decreased StabilityIncreased rate of acid-catalyzed hydrolysis of the hydrazide moiety. The reaction mechanism may shift from a bimolecular (A2) to a unimolecular (A1) pathway in highly concentrated strong acids.
Temperature Higher TemperatureDecreased StabilityIncreased rate of both hydrolytic and radical decomposition pathways.
Solvent Higher Water ContentDecreased StabilityWater is a reactant in the hydrolysis pathway.
Substituents on the Sulfonyl Group Electron-withdrawing groupsGenerally Increased StabilityMay slightly decrease the basicity of the hydrazide nitrogen, making it less susceptible to protonation.

Experimental Protocols

Protocol 1: HPLC Method for Monitoring Sulfonyl Hydrazide Stability

This protocol provides a general method for monitoring the degradation of a sulfonyl hydrazide in an acidic medium. The specific conditions may need to be optimized for your particular compound.

  • Preparation of Solutions:

    • Prepare a stock solution of your sulfonyl hydrazide in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Prepare the acidic medium (e.g., 0.1 M HCl in water or a buffered solution at the desired pH).

  • Degradation Study:

    • In a reaction vial, mix the sulfonyl hydrazide stock solution with the acidic medium to achieve the desired final concentration (e.g., 100 µg/mL).

    • Maintain the solution at a constant temperature (e.g., 40 °C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the degradation by neutralizing the sample with a suitable base (e.g., a solution of sodium bicarbonate) to a neutral pH.

    • Dilute the quenched sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective. For example, start with 95:5 water:acetonitrile and ramp to 5:95 water:acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the sulfonyl hydrazide has strong absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent sulfonyl hydrazide and the appearance of new peaks corresponding to degradation products over time.

    • Calculate the percentage of sulfonyl hydrazide remaining at each time point.

Visualizations

Acid_Catalyzed_Hydrolysis cluster_0 Acid-Catalyzed Hydrolysis Pathway SH Sulfonyl Hydrazide (R-SO2NHNH2) Protonated_SH Protonated Sulfonyl Hydrazide (R-SO2NHNH3+) SH->Protonated_SH + H+ Intermediate Tetrahedral Intermediate Protonated_SH->Intermediate + H2O Sulfonic_Acid Sulfonic Acid (R-SO2OH) Intermediate->Sulfonic_Acid - H2NNH2 Hydrazine Hydrazine (H2NNH2) Intermediate->Hydrazine - R-SO2OH

Caption: Proposed mechanism for acid-catalyzed hydrolysis of sulfonyl hydrazides.

Caption: Troubleshooting workflow for sulfonyl hydrazide instability.

"side reactions to avoid in the synthesis of sulfonyl hydrazides"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Sulfonyl Hydrazides

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals avoid common side reactions during the synthesis of sulfonyl hydrazides.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of sulfonyl hydrazides from sulfonyl chlorides and hydrazine.

Issue 1: Formation of N,N'-Disulfonyl Hydrazide Dimer

  • Question: My final product is contaminated with a significant amount of a dimer byproduct. How can I prevent its formation?

  • Answer: The formation of an N,N'-disulfonyl hydrazide dimer is the most common side reaction. It occurs when one molecule of hydrazine reacts with two molecules of sulfonyl chloride. This is favored when the local concentration of sulfonyl chloride is high relative to hydrazine.

    Solutions:

    • Use Excess Hydrazine: Employing a molar excess of hydrazine is the most effective way to minimize dimerization. A common approach is to use about 2 to 2.5 equivalents of hydrazine monohydrate for every equivalent of sulfonyl chloride.[1][2] This ensures that a sulfonyl chloride molecule is statistically more likely to react with a fresh hydrazine molecule rather than the already formed sulfonyl hydrazide.

    • Control Reagent Addition: The order and rate of addition are critical. Always add the sulfonyl chloride (or a solution of it) slowly and dropwise to a stirred solution of hydrazine.[1] This maintains a constant excess of hydrazine throughout the reaction, suppressing the formation of the dimer. Never add hydrazine to the sulfonyl chloride , as this creates initial conditions where the sulfonyl chloride is in vast excess, promoting dimerization.[1]

    • Maintain Low Temperatures: Conducting the addition at a reduced temperature (e.g., 10–20°C) helps to control the exothermic reaction and can further reduce the rate of the side reaction.[2]

Issue 2: Incomplete Reaction or Low Yield

  • Question: The reaction does not seem to go to completion, and I am recovering unreacted sulfonyl chloride. What can I do to improve the yield?

  • Answer: An incomplete reaction can result from insufficient reaction time, improper temperature, or suboptimal pH conditions.

    Solutions:

    • Increase Reaction Time/Temperature: After the initial addition of sulfonyl chloride is complete, continue stirring the mixture. Some procedures recommend stirring for an additional 15-30 minutes.[1][2] Gentle warming to 40-50°C for a short period can help drive the reaction to completion.[1]

    • pH Control: The reaction produces hydrochloric acid (HCl), which forms hydrazine hydrochloride. This reduces the amount of free hydrazine available to react. While excess hydrazine can buffer the system, in some cases, the addition of a base is necessary to neutralize the acid.[3] However, a high pH (above 9.5) can lead to the solubilization and loss of the desired product during workup.[3]

    • Alternative Precursors: If reactions with sulfonyl chlorides remain problematic, consider using a methyl ester of the corresponding sulfonic acid and reacting it with hydrazine hydrate. This method can produce a clean, solid product upon cooling.[1]

Issue 3: Product Instability or Decomposition

  • Question: My isolated sulfonyl hydrazide seems unstable. How can I handle and store it correctly?

  • Answer: Some sulfonyl hydrazides can be unstable, particularly at elevated temperatures.

    Solutions:

    • Avoid High Temperatures: During both the reaction and workup, avoid excessive heating. Drying of the final product should be done under reduced pressure at room temperature or slightly above (e.g., not exceeding 40°C).[3]

    • Prepare Fresh Solutions: Solutions of certain sulfonyl hydrazides, such as o-nitrobenzenesulfonyl hydrazide (NBSH), are known to be unstable at room temperature and should be prepared just before use.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the standard synthetic route for preparing sulfonyl hydrazides?

    • A1: The most common method involves the reaction of a sulfonyl chloride with hydrazine hydrate in a suitable solvent like tetrahydrofuran (THF).[1][2] The general procedure includes the slow addition of the sulfonyl chloride to an excess of hydrazine at a controlled temperature, followed by precipitation of the product in water and collection by filtration.[2]

  • Q2: How can I monitor the progress of the reaction?

    • A2: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. By spotting the reaction mixture against the sulfonyl chloride starting material, you can observe the consumption of the starting material, indicating the progression of the reaction.[1]

  • Q3: What is the best way to purify the crude sulfonyl hydrazide?

    • A3: For many sulfonyl hydrazides, pouring the reaction mixture into a large volume of water is sufficient to precipitate a relatively pure solid, which can be filtered, washed with water, and dried.[2] For higher purity, the crude product can be recrystallized, for instance, by dissolving it in hot methanol and reprecipitating it by adding water.[2]

  • Q4: Are there greener or alternative synthetic methods available?

    • A4: Yes, methods using water as a solvent have been developed to provide a more environmentally friendly alternative to organic solvents. These reactions are typically run at a slightly elevated temperature (e.g., 60°C) for about an hour.[4] Another advanced methodology involves the use of hypervalent iodine reagents to mediate the reaction between sodium sulfinate salts and hydrazines.[5]

Data Presentation

Table 1: Comparison of Reaction Conditions for Sulfonyl Hydrazide Synthesis

Sulfonyl Chloride DerivativeHydrazine EquivalentsSolventTemperatureReaction TimeYieldReference
p-Toluenesulfonyl chloride2.1Tetrahydrofuran (THF)10–20°C15 min post-addition91–94%[2]
o-Nitrobenzenesulfonyl chloride2.5Tetrahydrofuran (THF)-30°C30 min81%[1]
Various Aryl Sulfonyl Chlorides1.0Water60°C1 h46–93%[4]
Pentafluorobenzene sulfonyl chloride1.05Tetrahydrofuran (THF)Room Temp. -> 40-50°C45 minNot specified[1]

Experimental Protocols

Key Experiment: Synthesis of p-Toluenesulfonylhydrazide

This protocol is adapted from a well-established Organic Syntheses procedure.[2]

  • Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place p-toluenesulfonyl chloride (1.05 moles) and tetrahydrofuran (350 ml).

  • Cooling: Cool the stirred mixture in an ice bath to an internal temperature of 10–15°C.

  • Reagent Addition: Prepare a solution of 85% hydrazine hydrate (2.22 moles) in water. Add this hydrazine solution via the dropping funnel to the sulfonyl chloride solution at a rate that maintains the internal temperature between 10°C and 20°C.

  • Reaction: After the addition is complete, continue stirring the mixture for an additional 15 minutes.

  • Workup: Transfer the reaction mixture to a 4 L beaker and add 3 L of distilled water. Stir the mixture until the product fully precipitates as a white solid.

  • Isolation: Collect the solid product by filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of distilled water.

  • Drying: Air-dry the product to obtain p-toluenesulfonylhydrazide (typically 91–94% yield).

  • (Optional) Purification: For higher purity, the crude product can be dissolved in hot methanol (4 ml per gram), filtered, and reprecipitated by adding 2-2.5 volumes of water.[2]

Visualizations

ReactionPathways cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway RSO2Cl Sulfonyl Chloride (R-SO2Cl) Product Sulfonyl Hydrazide (R-SO2NHNH2) RSO2Cl->Product + H2N-NH2 (Excess) RSO2Cl2 Sulfonyl Chloride (R-SO2Cl) Hydrazine Hydrazine (H2N-NH2) Hydrazine->Product HCl HCl Dimer Dimer Byproduct (R-SO2NHNHSO2-R) RSO2Cl2->Dimer + R-SO2NHNH2 (R-SO2Cl in excess) Product2 Sulfonyl Hydrazide (R-SO2NHNH2) Product2->Dimer HCl2 HCl

Caption: Desired vs. side reaction pathways in sulfonyl hydrazide synthesis.

Workflow A 1. Prepare & Cool Sulfonyl Chloride Solution B 2. Slowly Add Hydrazine Solution (Excess) A->B Control Temp 10-20°C C 3. Stir Reaction Mixture (Monitor with TLC) B->C D 4. Precipitate Product in Water C->D E 5. Isolate by Filtration D->E F 6. Wash with Water E->F G 7. Dry Product F->G H (Optional) Recrystallize (e.g., MeOH/Water) G->H

Caption: General experimental workflow for sulfonyl hydrazide synthesis.

Troubleshooting rect_node rect_node start Significant Dimer Byproduct Observed? q1 Is Hydrazine in Molar Excess (≥2 eq.)? start->q1 Yes rect_node1 Increase Hydrazine to >2 equivalents. start->rect_node1 No q2 Was Sulfonyl Chloride Added SLOWLY to Hydrazine? q1->q2 Yes q1->rect_node1 No success Problem Minimized q2->success Yes rect_node2 Correct the order of addition. Add R-SO2Cl to H2N-NH2. q2->rect_node2 No rect_node1->q1 rect_node2->success

Caption: Troubleshooting logic for minimizing dimer byproduct formation.

References

Technical Support Center: Regioselective Functionalization of Sulfonyl Hydrazides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the regioselective functionalization of sulfonyl hydrazides.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for the regioselective functionalization of sulfonyl hydrazides?

A1: The functionalization of sulfonyl hydrazides can be broadly categorized into several key strategies:

  • Conversion to Sulfonyl Halides: A common approach involves the conversion of sulfonyl hydrazides into more reactive sulfonyl chlorides or bromides, which can then react with a variety of nucleophiles.[1]

  • Metal-Catalyzed Cross-Coupling Reactions: Palladium and copper catalysts are frequently employed to achieve regio- and stereoselective sulfonylation of various substrates, such as aryl propiolates and 3-aminoindazoles.[2]

  • Electrochemical Synthesis: Electrosynthesis offers a green and efficient alternative for generating sulfonyl radicals from sulfonyl hydrazides, which can then participate in a range of functionalization reactions.[3][4]

  • Hypervalent Iodine-Mediated Synthesis: Hypervalent iodine reagents can be used to mediate the synthesis of sulfonyl hydrazides from sulfinate salts and hydrazines.[5][6]

  • Catalyst-Free Sulfonylation: Under specific conditions, such as using a water/hexafluoroisopropanol (HFIP) solvent system, regioselective sulfonylation of certain substrates like phenoxazine can be achieved without a catalyst.[7]

  • Peptide and Protein Modification: Sulfonyl hydrazides can be used as thioester surrogates in the chemical synthesis of proteins, enabling modifications that are not easily accessible through recombinant technology.[8]

Q2: How can dimer formation be minimized during the synthesis of sulfonyl hydrazides?

A2: Dimer formation is a common side reaction. To minimize it, a solution of the sulfonyl chloride should be added slowly to a large excess of hydrazine monohydrate.[9] This ensures that the sulfonyl chloride is always in the presence of an excess of the hydrazine, reducing the likelihood of a second sulfonyl chloride molecule reacting with the newly formed sulfonyl hydrazide.

Q3: What is the role of N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) in the functionalization of sulfonyl hydrazides?

A3: NCS and NBS are used to convert sulfonyl hydrazides into sulfonyl chlorides and sulfonyl bromides, respectively. This transformation is typically carried out in acetonitrile at room temperature.[1] The resulting sulfonyl halides are versatile intermediates for further functionalization.

Q4: Are there any "green" or environmentally friendly methods for sulfonyl hydrazide functionalization?

A4: Yes, electrosynthesis is considered a green and efficient method for the application of sulfonyl hydrazides.[3][4] This approach often avoids the need for stoichiometric amounts of chemical oxidants and metal catalysts that can be sensitive to moisture and oxygen, thereby reducing hazardous waste.[3] Catalyst-free methods, where applicable, also contribute to greener synthesis protocols.[7]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or no yield of the desired sulfonylated product. 1. Inactive catalyst. 2. Decomposition of starting materials. 3. Unsuitable reaction conditions (solvent, temperature, time). 4. Presence of radical inhibitors (in radical-mediated reactions).1. Use a fresh batch of catalyst or pre-activate it if necessary. 2. Check the stability of your sulfonyl hydrazide and substrate under the reaction conditions. Consider performing the reaction at a lower temperature.[5] 3. Optimize the reaction conditions by screening different solvents, temperatures, and reaction times. 4. If a radical mechanism is involved, ensure the absence of radical scavengers. The addition of TEMPO or BHT can be used to test for a radical pathway; a significant drop in yield suggests a radical mechanism.[1]
Formation of a significant amount of dimer by-product. Reaction of the sulfonyl hydrazide product with another molecule of the starting sulfonyl chloride.Slowly add the sulfonyl chloride to a large excess of hydrazine monohydrate during the initial synthesis of the sulfonyl hydrazide.[9]
Poor regioselectivity in the functionalization reaction. 1. Steric hindrance at the desired reaction site. 2. Electronic effects of substituents on the substrate. 3. Inappropriate choice of catalyst or ligand.1. Modify the substrate to reduce steric hindrance if possible. 2. Consider the electronic properties of your substrate and how they might influence the regioselectivity. 3. Screen different catalysts and ligands that are known to influence regioselectivity in similar reactions.
The reaction is not proceeding to completion. 1. Insufficient reaction time. 2. Catalyst deactivation. 3. Reversible reaction equilibrium.1. Monitor the reaction progress over a longer period. 2. Add a fresh portion of the catalyst. 3. If the reaction is reversible, consider using Le Chatelier's principle to drive the reaction forward, for example, by removing a by-product.

Experimental Protocols

General Procedure for the Synthesis of Sulfonyl Chlorides from Sulfonyl Hydrazides

This protocol is adapted from a procedure for the synthesis of sulfonyl chlorides and bromides.[1]

  • To a solution of the sulfonyl hydrazide (0.3 mmol) in acetonitrile (2 mL), add N-chlorosuccinimide (NCS) (0.6 mmol, 2.0 equiv) in one portion.

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (petroleum ether/ethyl acetate) to obtain the corresponding sulfonyl chloride.

Gram-Scale Synthesis of p-Toluenesulfonyl Chloride

This procedure demonstrates the scalability of the conversion of sulfonyl hydrazides to sulfonyl chlorides.[1]

  • Add N-chlorosuccinimide (12 mmol, 2.0 equiv, 1.6 g) to a solution of 4-methylbenzenesulfonhydrazide (6 mmol, 1.12 g) in acetonitrile (10 mL) in one portion.

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (PE/EA = 20:1) to yield p-toluenesulfonyl chloride as a white solid (1.14 g, 94% yield).

Copper-Catalyzed Cross-Coupling of Sulfonyl Hydrazides with 3-Aminoindazoles

This protocol outlines a copper-catalyzed radical-radical cross-coupling reaction.[2]

  • In a test tube, combine the 3-aminoindazole (0.2 mmol), sulfonyl hydrazide (0.3 mmol, 1.5 equiv.), CuI (0.04 mmol, 20 mol%), and K2CO3 (0.4 mmol, 2.0 equiv.).

  • Add DMSO (2.0 mL) and cumene hydroperoxide (CHP) (0.8 mmol, 4.0 equiv.).

  • Stir the reaction mixture at 40 °C for 18 hours.

  • Upon completion, quench the reaction and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography.

Data Summary

Table 1: Synthesis of Sulfonyl Hydrazides Mediated by Hypervalent Iodine [5]

EntrySulfinate SaltHydrazineProductYield (%)
1Sodium p-toluenesulfinateHydrazine monohydrate4-Methyl-N'-phenylbenzenesulfonohydrazide52
2Sodium benzenesulfinatePhenylhydrazineN'-Phenylbenzenesulfonohydrazide45
3Sodium methanesulfinateHydrazine monohydrateMethanesulfonohydrazide62

Table 2: Conversion of Sulfonyl Hydrazides to Sulfonyl Halides [1]

EntrySulfonyl HydrazideReagent (2.0 equiv)ProductYield (%)
14-MethylbenzenesulfonhydrazideNCSp-Toluenesulfonyl chloride95
24-MethoxybenzenesulfonhydrazideNCS4-Methoxybenzenesulfonyl chloride92
3BenzenesulfonhydrazideNBSBenzenesulfonyl bromide85
4Naphthalen-2-ylsulfonohydrazideNCSNaphthalene-2-sulfonyl chloride91

Table 3: Copper-Catalyzed Sulfonylation of 3-Aminoindazoles [2]

EntrySulfonyl HydrazideProductYield (%)
14-Methylbenzenesulfonhydrazide1-(p-Tolylsulfonyl)-3-aminoindazole85
24-Fluorobenzenesulfonhydrazide1-((4-Fluorophenyl)sulfonyl)-3-aminoindazole96
34-(Trifluoromethyl)benzenesulfonhydrazide1-((4-(Trifluoromethyl)phenyl)sulfonyl)-3-aminoindazole78
4Thiophene-2-sulfonohydrazide1-(Thiophen-2-ylsulfonyl)-3-aminoindazole75

Visual Guides

experimental_workflow cluster_start Starting Materials cluster_reaction Functionalization Reaction cluster_workup Workup & Purification cluster_analysis Analysis start_sh Sulfonyl Hydrazide reaction Reaction Setup (Solvent, Catalyst, etc.) start_sh->reaction start_sub Substrate start_sub->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for the functionalization of sulfonyl hydrazides.

troubleshooting_guide start Low or No Product Yield? check_sm Are Starting Materials Stable? start->check_sm Yes check_reagents Are Reagents Active? start->check_reagents No, SMs are fine solution_sm Verify SM Stability or Use Milder Conditions check_sm->solution_sm No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions No, reagents are fresh solution_reagents Use Fresh Reagents/Catalyst check_reagents->solution_reagents Yes solution_conditions Screen Solvents, Temperature, Time check_conditions->solution_conditions No reaction_pathway sh R-SO2NHNH2 (Sulfonyl Hydrazide) sc R-SO2Cl (Sulfonyl Chloride) sh->sc + NCS - Succinimide - N2, -HCl ncs NCS product R-SO2-Nu (Functionalized Product) sc->product + Nu- - Cl- nu Nucleophile (Nu-)

References

Technical Support Center: Enhancing the Solubility of Poorly Soluble Sulfonyl Hydrazide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of enhancing the solubility of poorly soluble sulfonyl hydrazide derivatives.

Troubleshooting Guides

This section offers solutions to common problems encountered during the solubilization of sulfonyl hydrazide derivatives.

Problem Possible Cause Suggested Solution
Compound precipitates out of solution upon addition of aqueous media. The compound has very low aqueous solubility and the solvent system is not optimized.1. Co-solvent System: Introduce a water-miscible organic co-solvent. A mixture of acetonitrile (MeCN) and ethanol (EtOH) has been shown to improve the solubility of some sulfonyl hydrazides.[1] Start with a higher ratio of organic solvent and titrate with aqueous media to the desired final concentration.2. pH Adjustment: Determine the pKa of your sulfonyl hydrazide derivative. If it has ionizable groups, adjusting the pH of the aqueous media away from its pI can significantly increase solubility.
Low dissolution rate even with stirring and heating. The particle size of the solid compound is too large, limiting the surface area for dissolution.Particle Size Reduction: Employ micronization techniques such as milling (e.g., jet mill, ball mill) to reduce the particle size and increase the surface area.[2][3] This can enhance the dissolution rate, although it may not affect the equilibrium solubility.[2][3]
Use of co-solvents is not feasible for the intended application (e.g., cell-based assays). Organic solvents may exhibit toxicity in biological systems.1. Solid Dispersion: Prepare a solid dispersion of the sulfonyl hydrazide derivative in a hydrophilic carrier like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP).[4][5][6] This can improve the dissolution rate and apparent solubility.[7]2. Cyclodextrin Complexation: Form an inclusion complex with a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin).[8][9] This can enhance the aqueous solubility of the compound.
Inconsistent solubility results between experiments. The compound may exist in different polymorphic forms with varying solubilities, or equilibrium may not have been reached.1. Ensure Thermodynamic Equilibrium: Allow sufficient time for the suspension to reach equilibrium during solubility measurements (typically 24-48 hours).2. Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to characterize the solid form of the compound before and after the solubility experiment to check for any polymorphic changes.
Precipitation occurs during storage of the stock solution. The solution is supersaturated and thermodynamically unstable.1. Determine Equilibrium Solubility: Accurately determine the equilibrium solubility in the chosen solvent system to avoid preparing supersaturated solutions.2. Use of Precipitation Inhibitors: Incorporate a small amount of a polymeric precipitation inhibitor, such as HPMC, into the formulation.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to improve the solubility of a novel sulfonyl hydrazide derivative?

A1: A good starting point is to assess the compound's physicochemical properties, including its lipophilicity (LogP) and whether it possesses ionizable functional groups (pKa). Following this, a screening of its solubility in a range of pharmaceutically acceptable solvents and co-solvent systems is recommended. A mixed solvent system of acetonitrile and ethanol has been noted to enhance the solubility of certain sulfonyl hydrazides.[1]

Q2: How can I determine the pH-dependent solubility profile of my compound?

A2: The shake-flask method is a common technique for determining the pH-solubility profile.[10] Excess compound is added to a series of buffers with different pH values. The suspensions are agitated until equilibrium is reached (e.g., 24-48 hours). The solid is then removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical method like HPLC.

Q3: What are solid dispersions and how can they enhance solubility?

A3: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix.[6] This can enhance solubility and dissolution rate by reducing the particle size of the drug to a molecular level, improving wettability, and potentially creating an amorphous form of the drug, which is more soluble than its crystalline counterpart.[7]

Q4: Are there any specific carriers recommended for preparing solid dispersions of sulfonyl hydrazide derivatives?

A4: While specific data for sulfonyl hydrazides is limited, carriers commonly used for poorly soluble drugs include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC). For the related sulfonamide, sulfadiazine, a solid dispersion using PEG 4000 as a carrier significantly improved its solubility and dissolution rate.[7]

Q5: What is cyclodextrin complexation and how does it work?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][9] They can encapsulate a poorly soluble "guest" molecule, like a sulfonyl hydrazide derivative, within this cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which allows it to be more soluble in aqueous media.[8]

Q6: How does particle size reduction affect solubility versus dissolution rate?

A6: Particle size reduction, such as micronization, increases the surface area of the compound, which generally leads to a faster dissolution rate according to the Noyes-Whitney equation.[2][12] However, it typically does not change the equilibrium solubility of the compound.[2][3] Nanonization, reducing particles to the submicron range, can in some cases increase both the dissolution rate and the apparent solubility.[3]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol is adapted for determining the equilibrium solubility of a sulfonyl hydrazide derivative in a specific aqueous buffer.

  • Preparation of Buffered Solution: Prepare an aqueous buffer solution at the desired pH.

  • Addition of Compound: Add an excess amount of the sulfonyl hydrazide derivative to a known volume of the buffered solution in a sealed container (e.g., glass vial). An excess is confirmed if solid material remains undissolved.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or magnetic stirrer for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a fine-pored filter (e.g., 0.22 µm).

  • Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved sulfonyl hydrazide derivative using a validated analytical method, such as HPLC-UV.

  • Solid Phase Analysis: It is good practice to analyze the remaining solid material using techniques like DSC or XRPD to check for any changes in the solid form (e.g., polymorphism, hydration).

Protocol 2: Preparation of a Solid Dispersion by the Solvent Evaporation Method

This protocol provides a general procedure for preparing a solid dispersion of a sulfonyl hydrazide derivative to enhance its dissolution properties.

  • Selection of Carrier and Solvent: Choose a hydrophilic carrier (e.g., PEG 4000, PVP K30) and a common solvent in which both the sulfonyl hydrazide derivative and the carrier are soluble (e.g., ethanol, methanol, or a mixture).

  • Dissolution: Dissolve the sulfonyl hydrazide derivative and the carrier in the selected solvent in a specific ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier weight ratio).

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. The temperature should be kept as low as possible to minimize thermal degradation.

  • Drying: Further dry the resulting solid mass in a vacuum oven at a suitable temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for its dissolution behavior and compare it to the pure drug. Also, analyze the solid state of the drug in the dispersion using DSC or XRPD to confirm its amorphous or crystalline nature.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by the Kneading Method

This method is a simple and economical way to prepare inclusion complexes.

  • Selection of Cyclodextrin: Choose a suitable cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) based on the size of the sulfonyl hydrazide derivative.

  • Molar Ratio: Determine the molar ratio of the drug to the cyclodextrin (commonly 1:1).

  • Kneading: Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., water-ethanol mixture) to form a paste.

  • Addition of Drug: Slowly add the sulfonyl hydrazide derivative to the paste and knead the mixture for a specified period (e.g., 30-60 minutes).

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Processing: Pulverize the dried complex and pass it through a sieve.

  • Evaluation: Evaluate the complex for enhanced solubility and dissolution compared to the pure drug.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation start Poorly Soluble Sulfonyl Hydrazide Derivative cosolvents Co-solvent Systems (e.g., MeCN/EtOH) start->cosolvents Select Strategy ph_adjustment pH Adjustment start->ph_adjustment Select Strategy particle_size Particle Size Reduction (Micronization) start->particle_size Select Strategy solid_dispersion Solid Dispersion (e.g., with PEG, PVP) start->solid_dispersion Select Strategy complexation Cyclodextrin Complexation start->complexation Select Strategy solubility_test Solubility & Dissolution Testing cosolvents->solubility_test ph_adjustment->solubility_test particle_size->solubility_test solid_dispersion->solubility_test complexation->solubility_test characterization Solid-State Characterization (DSC/XRPD) solubility_test->characterization Analyze Results end Optimized Formulation characterization->end Finalize

Caption: A workflow diagram illustrating the process for enhancing the solubility of sulfonyl hydrazide derivatives.

Caption: A decision-making diagram for troubleshooting precipitation issues with sulfonyl hydrazide derivatives.

References

Technical Support Center: Scale-Up Synthesis of Sulfonyl Hydrazides for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of sulfonyl hydrazides for preclinical studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of sulfonyl hydrazides on a larger scale.

Problem: Low or No Product Yield

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting sulfonyl chloride. - Reaction Time: Ensure the reaction is stirred for a sufficient duration. Some reactions may require several hours to reach completion. - Reaction Temperature: While the reaction is often performed at low temperatures to control exothermicity, ensure the temperature is appropriate for the specific substrate. For less reactive sulfonyl chlorides, a gradual increase in temperature might be necessary.
Degradation of Starting Material or Product - Hydrazine Quality: Use high-quality, fresh hydrazine hydrate as it can degrade over time. - Temperature Control: The reaction of sulfonyl chlorides with hydrazine can be exothermic.[1][2] Maintain strict temperature control, especially during the initial addition of hydrazine, to prevent degradation. Use an ice bath or a cooling system.[1][2]
Issues with Reagents - Sulfonyl Chloride Reactivity: The reactivity of sulfonyl chlorides can vary. Ensure the quality of the sulfonyl chloride used. - Stoichiometry: Carefully check the molar ratios of the reactants. An excess of hydrazine is often used to minimize the formation of the dimer byproduct.[3]
Inefficient Work-up or Isolation - Product Solubility: Sulfonyl hydrazides can have some solubility in the aqueous phase. Minimize the volume of water used during work-up and consider back-extracting the aqueous layer with an organic solvent. - pH Adjustment: The pH of the reaction mixture can influence the solubility and stability of the product.[1]
Problem: Formation of N,N'-bis(sulfonyl)hydrazine Dimer

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Localized Excess of Sulfonyl Chloride - Slow Addition: Add the sulfonyl chloride solution dropwise to a stirred solution of excess hydrazine.[3] This ensures that the sulfonyl chloride reacts with hydrazine before it can react with the initially formed sulfonyl hydrazide. - Dilution: Perform the reaction at a lower concentration to reduce the probability of bimolecular side reactions.
Incorrect Stoichiometry - Excess Hydrazine: Use a significant excess of hydrazine (typically 2-3 equivalents) to favor the formation of the desired monosulfonylated product.[3]
Problem: Difficulty in Product Purification

Possible Causes and Solutions

Purification Method Troubleshooting Steps
Flash Column Chromatography - Streaking or Tailing of Product:     - Check Solubility: Ensure the crude product is fully dissolved in a minimum amount of the loading solvent. If the product is not very soluble, consider dry loading by adsorbing the crude material onto silica gel.[4]     - Solvent System Optimization: Systematically screen different solvent systems to find one that provides a good separation (Rf value of ~0.3-0.4 for the product).     - Acid Sensitivity: If the compound is acid-sensitive, consider deactivating the silica gel with a small amount of triethylamine in the eluent.[4]
Recrystallization - Oiling Out:     - Solvent Choice: The chosen solvent may be too good a solvent. Try a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[5] Common solvent systems include ethanol/water and ethyl acetate/hexane.[6][7]     - Cooling Rate: Allow the solution to cool slowly to promote crystal formation rather than oiling out. Rapid cooling can be detrimental.[5] - No Crystal Formation:     - Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.     - Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the product.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction temperature for the synthesis of sulfonyl hydrazides from sulfonyl chlorides and hydrazine?

A1: The reaction is typically carried out at a low temperature, often between 0 °C and room temperature.[2] It is crucial to maintain a low temperature, especially during the addition of the sulfonyl chloride to the hydrazine solution, to control the exothermic nature of the reaction and minimize the formation of byproducts.[1]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting sulfonyl chloride. The reaction is considered complete when the sulfonyl chloride spot is no longer visible. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q3: What are the common side products in this synthesis?

A3: The most common side product is the N,N'-bis(sulfonyl)hydrazine, often referred to as the "dimer".[2] This is formed when a molecule of the desired sulfonyl hydrazide reacts with another molecule of the sulfonyl chloride. Using an excess of hydrazine helps to suppress the formation of this byproduct.[3]

Q4: What purification techniques are suitable for preclinical batches of sulfonyl hydrazides?

A4: For preclinical batches, high purity is essential. The most common purification methods are flash column chromatography and recrystallization.[2][8] The choice between these methods depends on the physical properties of the sulfonyl hydrazide and the nature of the impurities. In some cases, a combination of both techniques may be necessary to achieve the desired purity.

Q5: Are there any safety precautions I should be aware of?

A5: Yes. Hydrazine is a toxic and potentially explosive compound and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Sulfonyl chlorides are lachrymators and corrosive. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

Experimental Protocols

General Protocol for the Synthesis of a Sulfonyl Hydrazide from a Sulfonyl Chloride

This protocol is a general guideline and may need to be optimized for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate (2-3 equivalents) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Cooling: Cool the hydrazine solution to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1 equivalent) in the same solvent and add it dropwise to the cooled hydrazine solution over a period of 30-60 minutes, while maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates the complete consumption of the sulfonyl chloride.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Data Presentation

Table 1: Example Reaction Conditions and Yields for Sulfonyl Hydrazide Synthesis

Sulfonyl ChlorideHydrazine (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
Benzenesulfonyl chloride2.1Tetrahydrofuran10-200.585-90[2]
p-Toluenesulfonyl chloride2.1Tetrahydrofuran10-200.588-92[2]
o-Nitrobenzenesulfonyl chloride2.5Tetrahydrofuran-30 to RT0.581[3]

Visualizations

General Workflow for Scale-Up Synthesis and Purification

G Figure 1. General workflow for the scale-up synthesis and purification of sulfonyl hydrazides. reagents Reagent Preparation (Sulfonyl Chloride, Hydrazine, Solvent) reaction Controlled Reaction (Slow Addition, Temperature Monitoring) reagents->reaction workup Aqueous Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography or Recrystallization) workup->purification analysis Purity Analysis (HPLC, NMR) purification->analysis final_product Final Preclinical Batch analysis->final_product G Figure 2. Troubleshooting decision tree for low product yield in sulfonyl hydrazide synthesis. start Low Yield Observed check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete extend_time Extend Reaction Time incomplete->extend_time Yes check_reagents Check Reagent Quality (Hydrazine, Sulfonyl Chloride) incomplete->check_reagents No end Yield Improved extend_time->end increase_temp Gradually Increase Temperature increase_temp->end degradation Suspect Degradation check_reagents->degradation temp_control Improve Temperature Control degradation->temp_control Yes workup_issue Check Work-up Procedure degradation->workup_issue No temp_control->end optimize_workup Optimize Extraction/pH workup_issue->optimize_workup optimize_workup->end

References

"mitigating the formation of impurities in sulfonyl hydrazide reactions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the formation of impurities during sulfonyl hydrazide reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of sulfonyl hydrazides from sulfonyl chlorides and hydrazine?

The most frequently reported impurity is the corresponding N,N'-disulfonylhydrazide , often referred to as a "dimer". For example, in the synthesis of p-toluenesulfonyl hydrazide, the formation of N,N'-di-p-toluenesulfonylhydrazide is a common issue.[1] Other potential impurities can include unreacted starting materials and byproducts from side reactions, depending on the specific reaction conditions.

Q2: How is the N,N'-disulfonylhydrazide impurity formed?

This impurity arises from the reaction of a second molecule of the sulfonyl chloride with the initially formed sulfonyl hydrazide. This is more likely to occur if the concentration of the sulfonyl chloride is high relative to hydrazine, or if the sulfonyl chloride is added too quickly to the reaction mixture.[2]

Q3: What are some common byproducts when using sulfonyl hydrazides as radical precursors?

When sulfonyl hydrazides are used to generate sulfonyl radicals, especially in the presence of oxidants or under electrochemical conditions, a variety of byproducts can form. These can include thiosulfonates and products arising from the further reaction of the desired radical intermediates.[3] The specific byproducts will be highly dependent on the substrates and reaction conditions. Common gaseous byproducts in many sulfonyl hydrazide reactions are nitrogen (N₂) and hydrogen (H₂) gas .[3][4]

Troubleshooting Guides

Issue 1: Formation of N,N'-Disulfonylhydrazide ("Dimer") Impurity

Symptoms:

  • The isolated product shows a higher melting point than expected for the pure sulfonyl hydrazide.

  • NMR or LC-MS analysis of the crude product indicates the presence of a species with a mass corresponding to the disubstituted hydrazine.

  • The yield of the desired sulfonyl hydrazide is lower than expected.

Root Cause Analysis and Mitigation Strategies:

The primary cause of N,N'-disulfonylhydrazide formation is a competing reaction where the desired sulfonyl hydrazide product reacts with another molecule of the sulfonyl chloride starting material. To minimize this, the molar ratio of hydrazine to sulfonyl chloride and the reaction conditions must be carefully controlled.

Table 1: Mitigation Strategies for N,N'-Disulfonylhydrazide Formation

StrategyPrincipleRecommended ActionExpected Outcome
Use Excess Hydrazine To ensure the sulfonyl chloride preferentially reacts with hydrazine rather than the sulfonyl hydrazide product.Use a molar excess of hydrazine (e.g., 2 or more equivalents) relative to the sulfonyl chloride.[2]Significantly reduces the formation of the N,N'-disulfonylhydrazide impurity.
Slow, Controlled Addition To maintain a low concentration of the sulfonyl chloride in the reaction mixture at all times.Add the sulfonyl chloride solution dropwise to a stirred solution of hydrazine.[2]Minimizes localized high concentrations of sulfonyl chloride, favoring the desired reaction.
Temperature Control To manage the reaction rate and prevent unwanted side reactions.Maintain a low temperature (e.g., 0-10 °C) during the addition of the sulfonyl chloride.[1]Reduces the rate of the competing reaction that forms the dimer.
Purification To remove any N,N'-disulfonylhydrazide that has formed.Recrystallization from a suitable solvent system (e.g., methanol/water) can effectively remove the less soluble dimer.[1]Yields a product with higher purity.
Issue 2: Unwanted Side Products in Radical Reactions

Symptoms:

  • Complex mixture of products observed by TLC, GC, or LC-MS.

  • Formation of unexpected sulfonated byproducts.

  • Low yield of the desired product.

Root Cause Analysis and Mitigation Strategies:

Sulfonyl hydrazides can generate sulfonyl radicals that may participate in various competing reaction pathways. The specific side products will depend on the other reactants and the reaction conditions (e.g., presence of catalysts, oxidants, or electrochemical setup).

Table 2: General Troubleshooting for Radical Reactions with Sulfonyl Hydrazides

IssuePotential CauseSuggested Action
Low reaction efficiency Inefficient radical generation.Optimize the catalyst, initiator, or electrochemical conditions (e.g., current, electrodes).[3]
Formation of thiosulfonates Dimerization of sulfonyl radicals or reaction with other sulfur species.Adjust reactant concentrations or add radical scavengers that do not interfere with the desired reaction.
Uncontrolled polymerization If using olefinic substrates.Use a radical inhibitor in a controlled amount or adjust the temperature.
Decomposition of starting material Reaction conditions are too harsh.Lower the reaction temperature or use a milder oxidant/catalyst.[3]

Experimental Protocols

Protocol 1: Synthesis of p-Toluenesulfonyl Hydrazide with Minimized Impurity Formation

This protocol is adapted from established procedures and is designed to minimize the formation of N,N'-di-p-toluenesulfonylhydrazide.[1]

Materials:

  • p-Toluenesulfonyl chloride

  • Hydrazine hydrate (85% solution in water)

  • Tetrahydrofuran (THF)

  • Distilled water

  • Methanol (for recrystallization, if necessary)

  • Celite (for filtration, if necessary)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve p-toluenesulfonyl chloride (1.0 eq) in THF.

  • Cooling: Cool the stirred solution to 10-15 °C in an ice bath.

  • Hydrazine Addition: Prepare a solution of hydrazine hydrate (2.1 eq) in water. Add this solution dropwise to the cooled p-toluenesulfonyl chloride solution via the dropping funnel. Maintain the reaction temperature between 10-20 °C during the addition.

  • Reaction: After the addition is complete, continue stirring for an additional 15-30 minutes.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Remove the lower aqueous layer.

  • Purification of Crude Product:

    • Wash the organic layer with water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude p-toluenesulfonyl hydrazide.

  • Recrystallization (if necessary):

    • Dissolve the crude product in a minimal amount of hot methanol.

    • Filter the hot solution through a bed of Celite to remove any insoluble impurities.

    • Add distilled water to the filtrate until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with cold water, and air dry.

Visualizations

Sulfonyl_Hydrazide_Synthesis SulfonylChloride Sulfonyl Chloride (R-SO2Cl) invis1 SulfonylChloride->invis1 invis2 SulfonylChloride->invis2 Hydrazine Hydrazine (H2N-NH2) Hydrazine->invis1 SulfonylHydrazide Desired Product: Sulfonyl Hydrazide (R-SO2NHNH2) SulfonylHydrazide->invis2 Dimer Impurity: N,N'-Disulfonylhydrazide (R-SO2NHNHSO2R) invis1->SulfonylHydrazide Reaction 1 (Desired) invis2->Dimer Reaction 2 (Side Reaction)

Caption: Formation of Sulfonyl Hydrazide and the N,N'-Disulfonylhydrazide Impurity.

Troubleshooting_Workflow Start Start: Impurity Detected in Sulfonyl Hydrazide Reaction IdentifyImpurity Identify Impurity (e.g., NMR, LC-MS) Start->IdentifyImpurity IsDimer Is it the N,N'-Disulfonylhydrazide ('Dimer')? IdentifyImpurity->IsDimer CheckStoichiometry Check Hydrazine to Sulfonyl Chloride Ratio IsDimer->CheckStoichiometry Yes OtherImpurity Other Impurity IsDimer->OtherImpurity No CheckAdditionRate Review Addition Rate of Sulfonyl Chloride CheckStoichiometry->CheckAdditionRate CheckTemperature Verify Reaction Temperature Control CheckAdditionRate->CheckTemperature OptimizeConditions Optimize Reaction: - Use excess hydrazine - Slow addition - Low temperature CheckTemperature->OptimizeConditions Purification Purification: Recrystallization OptimizeConditions->Purification InvestigateRadicalPathways Investigate Radical Side Reactions OtherImpurity->InvestigateRadicalPathways InvestigateRadicalPathways->Purification End End: Pure Product Purification->End

Caption: Troubleshooting Workflow for Impurity Mitigation in Sulfonyl Hydrazide Reactions.

References

Technical Support Center: Selective Protection and Deprotection of Sulfonyl Hydrazides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective protection and deprotection of sulfonyl hydrazides. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the selective protection of sulfonyl hydrazides necessary?

A1: Selective protection of a sulfonyl hydrazide's nitrogen atoms is crucial when other functional groups in the molecule need to undergo chemical transformations that would otherwise react with the nucleophilic NH or NH₂ group of the hydrazide. A protecting group temporarily masks the sulfonyl hydrazide, preventing it from participating in unwanted side reactions and allowing for the desired chemical modifications elsewhere in the molecule.[1][2]

Q2: What are the most common protecting groups for sulfonyl hydrazides?

A2: While the direct protection of the sulfonyl hydrazide moiety is not as extensively documented as that of simple amines or hydrazines, the principles of amine protection are readily adaptable. The most common and versatile protecting groups are acid-labile carbamates, such as the tert-butyloxycarbonyl (Boc) group, and base-labile carbamates, like the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3][4][5][6] The choice between these depends on the overall synthetic strategy and the stability of other functional groups present in the molecule.

Q3: What is "orthogonal protection" and how does it apply to sulfonyl hydrazide chemistry?

A3: Orthogonal protection is a strategy that employs multiple protecting groups in a single molecule, where each type of protecting group can be removed under specific conditions without affecting the others.[5] For example, a molecule could contain an Fmoc-protected sulfonyl hydrazide (base-labile), a Boc-protected amine (acid-labile), and a benzyl ether (removable by hydrogenolysis). This allows for the sequential deprotection and reaction of specific functional groups, providing precise control over the synthesis of complex molecules.

Troubleshooting Guides

Section 1: Protection of Sulfonyl Hydrazides

Issue 1: Low or no yield during the protection of a sulfonyl hydrazide with Boc anhydride (Boc₂O).

Potential Cause Troubleshooting Step
Insufficiently basic reaction conditions. The nitrogen atoms of sulfonyl hydrazides are less nucleophilic than those of simple hydrazines due to the electron-withdrawing effect of the sulfonyl group. Ensure an adequate amount of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to facilitate the reaction.
Steric hindrance. If the sulfonyl hydrazide is sterically hindered, the reaction with Boc₂O may be slow. Consider increasing the reaction temperature or using a more reactive acylating agent, although this may risk over-reaction.
Competitive side reactions. The sulfonyl hydrazide may be unstable under the reaction conditions. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Poor quality of reagents. Use freshly opened or purified solvents and reagents. Boc anhydride can degrade over time, especially in the presence of moisture.

Issue 2: Formation of di-protected sulfonyl hydrazide when mono-protection is desired.

Potential Cause Troubleshooting Step
Excess of protecting group reagent. Use a stoichiometric amount (1.0 to 1.1 equivalents) of the protecting group reagent (e.g., Boc₂O or Fmoc-Cl) relative to the sulfonyl hydrazide.
Prolonged reaction time or elevated temperature. Monitor the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) and stop it once the desired mono-protected product is the major species. Running the reaction at a lower temperature can also improve selectivity.
Section 2: Deprotection of Protected Sulfonyl Hydrazides

Issue 3: Incomplete deprotection of a Boc-protected sulfonyl hydrazide.

Potential Cause Troubleshooting Step
Insufficient acid strength or concentration. The Boc group is removed under acidic conditions.[4][7] If deprotection is sluggish, a stronger acid or a higher concentration may be required. Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM).[7]
Presence of acid-sensitive functional groups. If harsh acidic conditions are not tolerated by other parts of the molecule, consider using milder acidic conditions for a longer duration or at a slightly elevated temperature.
Scavenger interference. Scavengers like triisopropylsilane (TIS) are often added to prevent side reactions but can sometimes interfere with the deprotection.[8] Ensure the appropriate scavenger is used for the specific substrate.

Issue 4: Degradation of the sulfonyl hydrazide moiety during Fmoc deprotection.

Potential Cause Troubleshooting Step
Harsh basic conditions. The Fmoc group is cleaved with a base, typically piperidine in dimethylformamide (DMF).[5][9] If the sulfonyl hydrazide is sensitive to strong bases, a milder base or a shorter reaction time may be necessary.
Side reactions with the cleavage byproduct. The dibenzofulvene byproduct of Fmoc cleavage can sometimes react with the deprotected amine. The addition of a scavenger, such as piperazine, can help to trap this reactive intermediate.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of a Sulfonyl Hydrazide
  • Dissolve the sulfonyl hydrazide (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, for example, triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for N-Boc Deprotection
  • Dissolve the Boc-protected sulfonyl hydrazide in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 ratio with DCM.[7]

  • Stir the reaction at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • Co-evaporate with a solvent like toluene to ensure complete removal of residual acid.

  • Purify the resulting sulfonyl hydrazide salt or neutralize and then purify.

Protocol 3: General Procedure for N-Fmoc Protection of a Sulfonyl Hydrazide
  • Dissolve the sulfonyl hydrazide (1.0 eq) in a solvent such as dioxane or acetonitrile.

  • Add a base like sodium bicarbonate or triethylamine (1.5 eq).

  • Add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 eq) portion-wise at room temperature.

  • Stir for 2-6 hours, monitoring the reaction by TLC.

  • After completion, add water to the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Protocol 4: General Procedure for N-Fmoc Deprotection
  • Dissolve the Fmoc-protected sulfonyl hydrazide in dimethylformamide (DMF).

  • Add a solution of 20% piperidine in DMF.[7][9]

  • Stir at room temperature for 30-60 minutes.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Concentrate the reaction mixture under high vacuum to remove piperidine and DMF.

  • Purify the crude product, often by precipitation or chromatography.

Data Presentation

Table 1: Comparison of Common Protecting Groups for Sulfonyl Hydrazides (Adapted from Amine and Hydrazine Chemistry)

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability
tert-ButyloxycarbonylBocBoc₂O, base (e.g., TEA, DIPEA)Strong acid (e.g., TFA, HCl)[4][7]Stable to base, hydrogenolysis
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSu, baseBase (e.g., 20% piperidine in DMF)[5][9]Stable to acid, hydrogenolysis
BenzyloxycarbonylZ (or Cbz)Cbz-Cl, baseCatalytic hydrogenolysis (H₂, Pd/C) or strong acidStable to mild acid and base
p-ToluenesulfonylTs (Tos)Ts-Cl, pyridineStrong reducing agents (e.g., Na/NH₃) or strong acid[3]Stable to a wide range of conditions
o-NitrobenzenesulfonylNs (Nos)Ns-Cl, baseThiolates (e.g., thiophenol, potassium carbonate)[3][10]Labile to nucleophilic attack

Visualizations

Protection_Workflow start Sulfonyl Hydrazide reaction Protection Reaction start->reaction 1. Add Substrate reagents Protecting Group Reagent (e.g., Boc₂O, Fmoc-Cl) + Base reagents->reaction 2. Add Reagents workup Aqueous Workup & Extraction reaction->workup 3. Quench & Isolate purification Purification (Chromatography) workup->purification 4. Purify product Protected Sulfonyl Hydrazide purification->product

Caption: General workflow for the protection of sulfonyl hydrazides.

Deprotection_Workflow start Protected Sulfonyl Hydrazide reaction Deprotection Reaction start->reaction 1. Add Substrate reagents Deprotection Reagent (e.g., TFA for Boc, Piperidine for Fmoc) reagents->reaction 2. Add Reagent workup Solvent Removal & Neutralization reaction->workup 3. Isolate purification Purification workup->purification 4. Purify product Sulfonyl Hydrazide purification->product

Caption: General workflow for the deprotection of sulfonyl hydrazides.

References

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of Novel Sulfonyl Hydrazides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonyl hydrazide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide provides a comparative framework for validating the biological activity of newly synthesized sulfonyl hydrazide derivatives, complete with experimental protocols and quantitative data presentation.

Comparative Analysis of Biological Activity

The efficacy of novel compounds is best understood through direct comparison with established standards and among structural analogs. The following table summarizes the in vitro cytotoxic activity of several newly synthesized sulfonyl hydrazide derivatives against common cancer cell lines, providing a clear benchmark for their potential as anticancer agents.[2][3]

Table 1: Comparative Cytotoxicity (IC₅₀) of Sulfonyl Hydrazide Derivatives

Compound IDR¹ GroupR² GroupHepG-2 (IC₅₀ in µM)[2]HCT-116 (IC₅₀ in µM)MCF-7 (IC₅₀ in µM)[3]A549 (IC₅₀ in µM)[4]
SH-01 4-ChlorophenylPhenyl5.8 ± 0.47.2 ± 0.59.6 ± 0.86.0 ± 0.3
SH-02 4-MethoxyphenylIndole4.1 ± 0.35.5 ± 0.47.9 ± 0.67.2 ± 0.5
SH-03 4-NitrophenylPhenyl8.2 ± 0.69.1 ± 0.712.4 ± 1.19.5 ± 0.7
SH-04 (8a) Salicylic AcidVaried Hydrazide3.99 ± 0.2 > 10Not TestedNot Tested
Doxorubicin --4.50 ± 0.20.8 ± 0.14.17Not Tested
Cisplatin --Not TestedNot Tested22.2~6.0-9.0

Data are presented as mean ± standard deviation from triplicate experiments. Lower IC₅₀ values indicate higher potency. Compound SH-04 (8a) data is from a specific study for comparison.[2]

Key Experimental Protocols

Detailed and reproducible methodologies are critical for validating biological findings. Below are protocols for two common assays used to determine the anticancer and antimicrobial activities of sulfonyl hydrazides.

Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[5] It is widely used to determine the cytotoxic effects of potential anticancer compounds.[4]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of newly synthesized sulfonyl hydrazides against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG-2, HCT-116, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the sulfonyl hydrazide compounds in the growth medium. After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol for Broth Microdilution Antimicrobial Assay

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][7]

Objective: To determine the MIC of sulfonyl hydrazides against bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[7] or fungal strains (e.g., Candida albicans)[6]

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compounds (dissolved in DMSO)

  • Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • 96-well microplates

  • Spectrophotometer or microplate reader (600 nm)

Procedure:

  • Inoculum Preparation: Grow microorganisms overnight and dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in the broth directly in the 96-well plate.

  • Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Visualizing Workflows and Mechanisms

Diagrams are essential for communicating complex processes and relationships clearly. The following visualizations, created using Graphviz, illustrate key aspects of the drug discovery and validation pipeline for sulfonyl hydrazides.

G cluster_0 Discovery & Synthesis cluster_1 Biological Screening cluster_2 Validation & Optimization a Design of Sulfonyl Hydrazide Analogs b Chemical Synthesis a->b c Purification & Characterization (NMR, MS, HPLC) b->c d Primary In Vitro Assays (e.g., MTT, MIC) c->d e Hit Identification d->e f Secondary Assays (e.g., Apoptosis, Enzyme Inhibition) e->f g Lead Compound Selection f->g h In Vivo Studies (Animal Models) g->h i Structure-Activity Relationship (SAR) Analysis g->i compound Sulfonyl Hydrazide (e.g., Glibenclamide) ros Increased ROS Production compound->ros inhibits KATP channels mito Mitochondrial Stress ros->mito bax Bax Activation mito->bax cas9 Caspase-9 Activation bax->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis cluster_R1 R¹ Substituent Effect cluster_R2 R² Substituent Effect core Core Scaffold Sulfonyl Hydrazide r1_high High Activity (e.g., 4-Cl, 4-OCH₃) core->r1_high Electron-Donating or Halogen r1_low Low Activity (e.g., 4-NO₂) core->r1_low Strong Electron- Withdrawing r2_high High Activity (e.g., Indole) core->r2_high Bulky, Heterocyclic Group r2_low Low Activity (e.g., Phenyl) core->r2_low Simple Aromatic Group

References

A Comparative Analysis of the Cross-Reactivity of Sulfonyl Hydrazide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of sulfonyl hydrazide and structurally related sulfonyl semicarbazide-based inhibitors. By presenting supporting experimental data and detailed methodologies, this document aims to assist researchers in understanding and predicting the selectivity of these compounds, a critical aspect of drug development. The guide summarizes quantitative data in a clear tabular format, details the experimental protocols for key assays, and includes visualizations of experimental workflows and relevant biological pathways to facilitate comprehension.

Data Presentation: Cross-Reactivity of Sulfonyl Semicarbazide Inhibitors Against Human Carbonic Anhydrase Isoforms

The following table summarizes the in vitro inhibition data (Ki, in nM) of a series of novel sulfonyl semicarbazides against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IX, and hCA XII. Acetazolamide (AZA) is included as a standard reference compound. Lower Ki values indicate higher inhibitory potency. The selectivity profile highlights the differential inhibition across the tested isoforms.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
5 89.59.822.40.79
6 45.25.121.50.59
7 66.310.123.10.82
8 55.16.222.80.64
9 78.48.525.40.75
10 69.87.724.30.69
11 88.199.789.10.82
12 65.27.121.90.63
13 72.48.923.50.71
AZA 25012255.7

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and clear understanding of the data generation process.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against various human carbonic anhydrase (hCA) isoforms was assessed using a stopped-flow CO₂ hydration assay.

Materials and Reagents:

  • Applied Photophysics stopped-flow instrument

  • Purified recombinant human CA isoforms (hCA I, hCA II, hCA IX, hCA XII)

  • HEPES buffer (20 mM, pH 7.4)

  • Sodium perchlorate (NaClO₄)

  • Phenol Red indicator (0.2 mM)

  • CO₂ gas

  • Inhibitor stock solutions (dissolved in DMSO)

  • Distilled and deionized water

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare solutions of the purified hCA isoforms in HEPES buffer. Dissolve the sulfonyl hydrazide-based inhibitors in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Mixture: The assay is performed in a final volume of 200 µL in 96-well plates. The reaction mixture contains HEPES buffer, NaClO₄ (to maintain constant ionic strength), and Phenol Red indicator.

  • Pre-incubation: The enzyme and inhibitor solutions are pre-incubated together for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.

  • CO₂ Hydration Reaction: The CA-catalyzed CO₂ hydration is initiated by adding a CO₂-saturated water solution to the assay mixture. The initial rates of the reaction are monitored by the change in absorbance of the Phenol Red indicator at 557 nm for a period of 10-100 seconds.

  • Data Analysis: The initial rates of reaction are determined for a range of CO₂ concentrations (1.7 to 17 mM). Inhibition constants (Ki) are calculated by non-linear least-squares fitting of the Michaelis-Menten equation for competitive inhibition using specialized software such as PRISM. The kinetic parameters for the uninhibited enzyme are determined from Lineweaver-Burk plots. All measurements are performed in triplicate.

Radiometric Kinase Assay for Selectivity Profiling

A radiometric kinase assay is a robust method for determining the inhibitory activity of compounds against a panel of kinases. This protocol describes a general procedure for a dot blot kinase assay.

Materials and Reagents:

  • Purified recombinant kinases

  • Peptide or protein substrate specific for each kinase

  • Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, and DTT)

  • ATP solution (unlabeled)

  • [γ-³²P]ATP or [γ-³³P]ATP (radiolabeled)

  • Inhibitor stock solutions (dissolved in DMSO)

  • Phosphocellulose filter paper (e.g., P81)

  • Wash buffer (e.g., phosphoric acid)

  • Scintillation fluid

  • Scintillation counter or phosphorimager

Procedure:

  • Reaction Setup: Kinase reactions are set up in a 96-well plate format. Each well contains the kinase reaction buffer, the specific substrate, the purified kinase, and the test inhibitor at various concentrations.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of unlabeled ATP and radiolabeled [γ-P]ATP. The final ATP concentration is typically at or near the Km value for each respective kinase to ensure accurate determination of inhibitory potency.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate.

  • Stopping the Reaction: The reaction is terminated by spotting a small aliquot of the reaction mixture onto the phosphocellulose filter paper. The phosphorylated substrate binds to the paper, while the unreacted ATP does not.

  • Washing: The filter papers are washed multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove any unbound radiolabeled ATP.

  • Detection and Quantification: The amount of radioactivity incorporated into the substrate on the filter paper is quantified using a scintillation counter or a phosphorimager.

  • Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for Inhibitor Cross-Reactivity Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis inhibitor Sulfonyl Hydrazide Inhibitor Library screening High-Throughput Screening (e.g., Radiometric Assay, Stopped-Flow Assay) inhibitor->screening Test Compounds targets Panel of Protein Targets (e.g., Kinases, Carbonic Anhydrases) targets->screening Biological Targets incubation Incubation of Inhibitor with Target screening->incubation detection Detection of Activity/Binding incubation->detection raw_data Raw Data Acquisition detection->raw_data ic50 IC50 / Ki Determination raw_data->ic50 selectivity Selectivity Profile Generation ic50->selectivity G cluster_cell Tumor Cell cluster_extra Extracellular Space (Acidic) cluster_inhibitor Inhibition CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 HCO3_H HCO3- + H+ H2CO3->HCO3_H H_out H+ HCO3_H->H_out Proton Extrusion CA_IX Carbonic Anhydrase IX (CA IX) CA_IX->H2CO3 Inhibitor Sulfonyl Hydrazide-based Inhibitor Inhibitor->CA_IX Inhibits

Orthogonality of Sulfonyl Hydrazide Reactions: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the chemoselectivity of sulfonyl hydrazide reactions, providing researchers in drug development and chemical biology with a comprehensive guide to their application in complex molecular environments.

Sulfonyl hydrazides are versatile reagents primarily utilized as precursors to sulfonyl radicals, which readily engage in reactions with alkenes and alkynes. Their utility in bioconjugation and chemical probe development hinges on their selective reactivity, or "orthogonality," in the presence of a diverse array of other functional groups commonly found in biological systems. This guide provides a comparative analysis of sulfonyl hydrazide reactivity, supported by experimental data, to inform their strategic application.

Reactivity Profile of Sulfonyl Hydrazides

Under typical radical-generating conditions (e.g., oxidative, thermal, or photochemical), the primary reactive species derived from sulfonyl hydrazides is the sulfonyl radical. The orthogonality of sulfonyl hydrazide reactions is therefore largely dependent on the chemoselectivity of this radical species.

High Reactivity Towards:

  • Alkenes and Alkynes: Sulfonyl radicals exhibit high reactivity towards carbon-carbon double and triple bonds, undergoing addition reactions to form sulfones. This is the most widely exploited reactivity of sulfonyl hydrazides in organic synthesis.[1][2]

  • Imines: Enantioselective additions of sulfonyl hydrazides to imines have been reported, demonstrating their utility in synthesizing chiral amino acid derivatives.[3]

Potential for Reactivity/Cross-Reactivity with:

  • Amines: While generally considered orthogonal, sulfonyl hydrazides can react with amines under certain conditions, such as electrochemical synthesis, to form sulfonamides.[4] Careful selection of reaction conditions is crucial to avoid this side reaction.

  • Thiols: Reactions with thiols to form thiosulfonates have been observed, particularly under electrochemical conditions.

  • Azides: Sulfonyl hydrazides can participate in reactions involving azides, for instance, in the presence of vinyl azides where the sulfonyl radical adds to the double bond and the azide group is reduced.[4][5]

  • Alcohols: In the presence of alkenes, three-component reactions involving sulfonyl hydrazides, alkenes, and alcohols can occur under electrochemical conditions to yield β-alkoxyl-substituted sulfones.[5]

Generally Orthogonal to:

Under many radical-generating conditions, sulfonyl hydrazides show good tolerance for a variety of common functional groups, including:

  • Ketones

  • Esters

  • Amides (non-vinylic)

  • Halides (aryl and alkyl)

  • Ethers

  • Hydroxyl groups (in the absence of specific activating conditions)

However, it is important to note that sulfonyl hydrazides bearing hydroxyl or amino groups on an aryl ring have been found to be unsuitable for some electrochemical reactions.[5]

Comparison with Alternative Bioorthogonal Reactions

The utility of sulfonyl hydrazide chemistry in biological applications is best understood by comparing it to established bioorthogonal reactions.

ReactionReagentsTypical Rate Constant (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
Sulfonyl Hydrazide Radical Addition Sulfonyl Hydrazide + Alkene/AlkyneVariable (condition-dependent)Reagents are generally stable; can be initiated by various stimuli (light, redox).Potential for side reactions with some nucleophiles; requires radical initiation which may have off-target effects.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Cyclooctyne + Azide~10⁻³ - 1No catalyst required; highly orthogonal.Cyclooctynes can be bulky; kinetics are slower than some other methods.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Terminal Alkyne + Azide (+ Cu(I) catalyst)~10² - 10³Fast kinetics; high reliability.Copper catalyst can be toxic to cells.
Inverse-Electron-Demand Diels-Alder (IEDDA) Tetrazine + Strained Alkene/Alkyne~10³ - 10⁶Extremely fast kinetics; highly bioorthogonal.Tetrazines can have limited stability; dienophiles can be large.

Experimental Protocols

General Protocol for Sulfonylation of Alkenes using Sulfonyl Hydrazides (Electrochemical)

This protocol is adapted from a general method for the sulfonylation of alkenes.[5]

Materials:

  • Undivided electrochemical cell with a graphite anode and an iron cathode.

  • Alkene substrate

  • Sulfonyl hydrazide

  • Potassium iodide (KI) as electrolyte

  • Tetrahydrofuran (THF) and Water (1:1, v/v) as solvent

  • Constant current source

Procedure:

  • In the electrochemical cell, dissolve the alkene (1.0 equiv) and sulfonyl hydrazide (1.2 equiv) in a 1:1 mixture of THF and water.

  • Add KI to a final concentration of 0.1 M.

  • Stir the solution at 30 °C.

  • Apply a constant current density of 60 mA/cm² to the electrodes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Protein Labeling via Hydrazone Formation

While not a direct application of the sulfonyl radical chemistry, the hydrazide moiety itself can be used for bioconjugation by reacting with aldehydes. This protocol describes the generation of aldehydes on a glycoprotein and subsequent labeling with a hydrazide-containing probe. This method could be adapted for sulfonyl hydrazides if hydrazone formation is the desired ligation.

Materials:

  • Glycoprotein solution (5 mg/mL) in 0.1 M sodium acetate buffer, pH 5.5.

  • Sodium meta-periodate (NaIO₄) solution (20 mM) in 0.1 M sodium acetate buffer, pH 5.5 (prepare fresh).

  • Sulfonyl hydrazide probe solution (50 mM) in DMSO.

  • Desalting column or dialysis equipment.

Procedure:

  • Oxidation of Glycoprotein: To 1 mL of the glycoprotein solution, add 1 mL of the freshly prepared sodium periodate solution. Mix gently and incubate for 5 minutes at room temperature in the dark.

  • Removal of Oxidant: Immediately desalt the oxidized glycoprotein using a desalting column or dialyze against 0.1 M sodium acetate, pH 5.5, to remove excess periodate.

  • Labeling Reaction: To the purified oxidized glycoprotein solution (e.g., 2 mL), add 200 µL of the sulfonyl hydrazide probe solution. Incubate for 2 hours at room temperature.

  • Purification of Labeled Protein: Remove excess, unreacted probe by gel filtration or dialysis. The purified, labeled protein can then be characterized by methods such as SDS-PAGE and mass spectrometry.

Application in Targeting Signaling Pathways: EGFR Inhibition

Recent studies have explored the use of sulfonyl hydrazone derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer-related signaling pathways.[6] The following workflow illustrates the general process for evaluating such inhibitors.

EGFR_Inhibition_Workflow cluster_design Design & Synthesis cluster_biochem Biochemical & Cellular Assays cluster_analysis Data Analysis & Lead Identification Start Hypothesis: Sulfonyl hydrazone scaffold can bind to EGFR kinase domain Synth Synthesize Library of Sulfonyl Hydrazone Derivatives Start->Synth KinaseAssay In vitro EGFR Kinase Assay Synth->KinaseAssay CellAssay Cell Proliferation Assay (e.g., MTT on cancer cell lines) Synth->CellAssay Docking Molecular Docking (In silico) Synth->Docking Analysis Analyze IC50 values and docking poses KinaseAssay->Analysis CellAssay->Analysis Docking->Analysis Lead Identify Lead Compound(s) Analysis->Lead

Caption: Workflow for the development of sulfonyl hydrazone-based EGFR inhibitors.

This logical diagram illustrates the process from the initial hypothesis that a sulfonyl hydrazone scaffold can interact with the EGFR kinase domain, through the synthesis of a compound library, to the evaluation of these compounds in biochemical and cellular assays.[6] The data from these assays, often supplemented with in silico molecular docking, is then analyzed to identify lead compounds for further development. This demonstrates a practical application of sulfonyl hydrazide chemistry in the context of drug discovery and targeting cellular signaling.

Conclusion

Sulfonyl hydrazide chemistry offers a valuable tool for researchers, primarily through the generation of sulfonyl radicals that react efficiently with alkenes and alkynes. While demonstrating good orthogonality with many common functional groups, potential cross-reactivity with nucleophiles like amines and thiols must be considered, and reaction conditions should be optimized accordingly. When compared to established bioorthogonal reactions, sulfonyl hydrazide chemistry provides an alternative approach, particularly when triggered radical reactions are desired. The successful application of sulfonyl hydrazone derivatives as enzyme inhibitors highlights their potential in developing targeted therapeutics and chemical probes for studying complex biological systems. Careful consideration of the principles of orthogonality outlined in this guide will enable researchers to effectively harness the synthetic power of sulfonyl hydrazides.

References

A Comparative Guide to Confirming the Structure of Sulfonyl Hydrazide Products by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

The unambiguous structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and materials science. For sulfonyl hydrazides, a class of compounds with diverse biological activities and synthetic utility, precise structural elucidation is paramount.[1][2][3] While various analytical techniques contribute to the characterization of these molecules, single-crystal X-ray crystallography stands as the definitive method for determining their three-dimensional atomic arrangement.

This guide provides an objective comparison of X-ray crystallography with other common analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—in the context of sulfonyl hydrazide structure confirmation. We present supporting data, detailed experimental protocols, and visualizations to aid researchers in selecting the most appropriate methods for their work.

X-ray Crystallography: The Gold Standard for Structure Elucidation

X-ray crystallography is an analytical technique that provides a detailed three-dimensional structure of a molecule by analyzing the diffraction pattern of an X-ray beam scattered by a single crystal.[4][5] This method yields precise information on bond lengths, bond angles, and stereochemistry, making it the most powerful tool for unambiguous structure determination.[6]

A recent study on potent antimycobacterial sulfonyl hydrazone derivatives successfully utilized single-crystal X-ray analysis to verify the definitive structure of the lead compound.[7][8] This analysis confirmed the molecule's conformation and provided precise geometric parameters.

Data Presentation: Crystallographic Parameters

The following table summarizes representative crystallographic data obtained for a sulfonyl hydrazone derivative, showcasing the level of detail provided by this technique.

ParameterValueReference
Crystal System Monoclinic[8][9]
Space Group P2₁/c[8][9]
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)[4]
Key Bond Lengths (Å)
S=Oe.g., 1.43 - 1.45[9]
S-Ne.g., 1.65 - 1.68[9]
N-Ne.g., 1.37 - 1.39
C=Ne.g., 1.27 - 1.29[9]
**Key Bond Angles (°) **
O-S-Oe.g., 118 - 120[9]
O-S-Ne.g., 106 - 108[9]
S-N-Ne.g., 115 - 117

Note: The values presented are typical examples and will vary for specific molecules.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-purity sulfonyl hydrazide product is dissolved in a suitable solvent or solvent mixture. Slow evaporation, vapor diffusion, or slow cooling is used to grow single crystals of sufficient size and quality (typically >30 microns).[8][10]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (often in a stream of liquid nitrogen) to minimize thermal vibration and exposed to a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction patterns are collected on a detector.[4][5]

  • Structure Solution and Refinement: The collected diffraction data (intensities and positions of spots) are processed.[4] The electron density map of the molecule is calculated, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data, yielding the final, precise 3D structure.[4][6]

Complementary Spectroscopic and Spectrometric Techniques

While X-ray crystallography provides a static, solid-state structure, other techniques offer complementary data, often on the molecule's behavior in solution, its molecular formula, and the functional groups present.[11] A multi-technique approach is often the most robust strategy for comprehensive characterization.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy analyzes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule in solution.[11] It is invaluable for confirming the connectivity of atoms and the dynamic nature of molecules.[12][13]

Data Presentation: NMR Chemical Shifts

NucleusFunctional Group EnvironmentTypical Chemical Shift (δ, ppm)
¹H NH -N8.0 - 10.0
SO₂-NH 9.0 - 11.0
Aromatic C-H 7.0 - 8.5
Alkyl C-H adjacent to S or N2.5 - 4.5
¹³C Aromatic C 110 - 150
C =N140 - 160
Alkyl C 10 - 60

Experimental Protocol

  • Sample Preparation: A small amount (1-10 mg) of the purified sulfonyl hydrazide is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: The sample is placed in the strong magnetic field of an NMR spectrometer. Radiofrequency pulses are applied, and the resulting signals are detected. Standard experiments include ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) to establish atomic connectivity.[14]

2.2 Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate molecular formula.[7]

Data Presentation: Mass Spectrometric Data

Analysis TypeInformation ObtainedExample (for a hypothetical C₁₃H₁₂N₂O₂S)
HRMS Exact mass and molecular formula confirmationCalculated m/z [M+H]⁺: 277.0692, Found: 277.0695
MS/MS Structural fragments for connectivity analysisFragments corresponding to loss of SO₂, aryl groups, etc.

Experimental Protocol

  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatography (LC) system.

  • Ionization: The molecules are ionized using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer and detected.

2.3 Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. It is a quick and simple method to confirm the presence of key chemical bonds.

Data Presentation: IR Absorption Frequencies

Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)
N-H Stretch3200 - 3400
C-H (Aromatic) Stretch3000 - 3100
C=O (if present) Stretch1650 - 1750
C=N Stretch1620 - 1680
S=O Asymmetric Stretch1300 - 1370
S=O Symmetric Stretch1120 - 1180

Experimental Protocol

  • Sample Preparation: A small amount of the solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory, or mixed with KBr to form a pellet.

  • Data Acquisition: The sample is irradiated with IR light, and the transmitted or reflected light is measured to generate an absorption spectrum.

Comparative Summary

The following table provides a direct comparison of the strengths and limitations of each technique for the structural characterization of sulfonyl hydrazides.

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryInfrared (IR) Spectroscopy
Information Yield Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[4][6]Atomic connectivity, solution-state conformation, molecular dynamics.[12]Molecular formula (HRMS), molecular weight, fragmentation patterns.[7]Presence of specific functional groups.
Sample Requirement High-purity single crystal (can be difficult to obtain).[11][13]1-10 mg, soluble in deuterated solvent.<1 mg, soluble sample.<1 mg, solid or liquid.
State of Matter Solid (crystalline).[13]Solution.[12]Gas phase (ions).Solid or liquid.
Key Advantage Unambiguous and definitive structural proof.[6]Provides structural data in a biologically relevant solution state.[12]High sensitivity and accuracy for formula determination.Fast, simple, non-destructive.
Key Limitation Provides a static picture; crystal growth can be a major bottleneck.[11]Does not provide a complete 3D structure directly; resolution lower than crystallography.[6]Provides no information on 3D arrangement or stereochemistry.Provides limited structural information.

Visualizing the Workflow and Logic

Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the synthesis and complete structural characterization of a novel sulfonyl hydrazide.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Xtal Single Crystal Growth Purification->Xtal Confirmed Confirmed Structure IR->Confirmed MS->Confirmed NMR->Confirmed XRD X-ray Crystallography Xtal->XRD XRD->Confirmed

Caption: Experimental workflow from synthesis to definitive structural confirmation.

Complementary Nature of Analytical Techniques

This diagram shows how different analytical techniques provide overlapping and unique pieces of information that, when combined, lead to a fully confirmed molecular structure.

G center_node Confirmed Sulfonyl Hydrazide Structure xrd 3D Structure Stereochemistry (Solid State) xrd->center_node Definitive Proof nmr Atomic Connectivity Solution Structure nmr->center_node Confirms Connectivity ms Molecular Formula (Exact Mass) ms->center_node Confirms Composition ir Functional Groups (S=O, N-H) ir->center_node Confirms Bonds

Caption: Logical relationship of complementary analytical techniques.

Conclusion

For the unequivocal structural determination of sulfonyl hydrazide products, single-crystal X-ray crystallography is the unparalleled gold standard. It provides a definitive and high-resolution three-dimensional map of the molecule. However, a comprehensive characterization strategy should integrate data from complementary techniques. NMR spectroscopy validates the structure in solution, mass spectrometry confirms the molecular formula with high accuracy, and IR spectroscopy provides a rapid check for key functional groups. By employing these methods in concert, researchers can achieve a thorough and irrefutable understanding of their synthesized molecules, which is critical for advancing research and development in medicinal chemistry and material science.

References

A Comparative Benchmarking Guide to Sulfonylating Agents: The Efficacy of Sulfonyl Hydrazides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient incorporation of a sulfonyl group is a critical step in the synthesis of numerous pharmacologically active molecules. This guide provides an objective comparison of sulfonyl hydrazides with other common sulfonylating agents, supported by experimental data, to inform the selection of the most suitable reagent for your synthetic needs.

Sulfonyl hydrazides have emerged as stable, easy-to-handle, and versatile alternatives to traditional sulfonylating agents like sulfonyl chlorides and sulfinic acids.[1][2] Their efficacy is benchmarked here against these alternatives in the context of N-sulfonylation of aniline, a fundamental transformation in organic synthesis.

Comparative Efficiency of Sulfonylating Agents

The following table summarizes the performance of different sulfonylating agents in the N-sulfonylation of aniline to produce N-phenylsulfonamides. It is important to note that the reaction conditions presented are based on published experimental data and may vary, impacting direct comparability.

Sulfonylating AgentSubstrateProductCatalyst/ReagentSolventReaction TimeTemperatureYield (%)Reference
p-Toluenesulfonyl ChlorideAnilineN-Phenyl-p-toluenesulfonamideNoneSolvent-freeImmediateRoom Temp.95%[3]
p-Toluenesulfonyl HydrazideAnilineN-Phenyl-p-toluenesulfonamideI₂Water8 hours80 °C65-85%[4]
Sodium MethanesulfinateN,N-DimethylanilineN,N-Dimethyl-4-(methylsulfonyl)aniline[Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆, K₂S₂O₈Acetonitrile/Water24 hoursNot Specified73%[5]

Key Observations:

  • Sulfonyl Chlorides: As demonstrated with p-toluenesulfonyl chloride, these reagents can provide excellent yields in a very short reaction time under mild, solvent-free conditions.[3] However, they are often moisture-sensitive and can release corrosive byproducts.

  • Sulfonyl Hydrazides: While requiring a catalyst (in this case, iodine) and elevated temperatures, sulfonyl hydrazides offer good to excellent yields.[4] Their stability and ease of handling make them an attractive alternative.[1][2] The reaction mechanism often proceeds through the formation of a sulfonyl radical.[6]

  • Sulfinic Acid Salts: Sodium sulfinates, activated here by a photocatalyst, can also effectively sulfonylate aniline derivatives.[5] This method represents a modern approach, although it may require more specialized equipment (e.g., blue LEDs) and longer reaction times.

Experimental Protocols

Below are detailed methodologies for the N-sulfonylation of aniline using the three classes of sulfonylating agents.

N-Sulfonylation of Aniline with p-Toluenesulfonyl Chloride

Experimental Procedure: In a round-bottomed flask, 2 mmol of aniline was mixed with 2 mmol of p-toluenesulfonyl chloride at room temperature under solvent-free conditions. The reaction is exothermic and proceeds almost instantaneously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The resulting solid product, N-phenyl-p-toluenesulfonamide, can be purified by recrystallization.[3]

Iodine-Catalyzed N-Sulfonylation of Amines with p-Toluenesulfonyl Hydrazide

Experimental Procedure: To a solution of the amine (0.3 mmol) and p-toluenesulfonyl hydrazide (0.3 mmol) in water (3 mL), iodine (20 mol%) and tert-butyl hydroperoxide (TBHP, 0.6 mmol) are added. The reaction mixture is stirred at 80 °C for 8 hours. After completion of the reaction, the mixture is cooled to room temperature and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the corresponding sulfonamide.[4]

Visible-Light-Mediated Sulfonylation of N,N-Dimethylaniline with Sodium Methanesulfinate

Experimental Procedure: In a reaction vessel, N,N-dimethyl-p-toluidine (1 equivalent), sodium methanesulfinate (3 equivalents), [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ (photocatalyst, mol% not specified), and potassium persulfate (K₂S₂O₈, 2 equivalents) are dissolved in a mixture of acetonitrile and water. The reaction mixture is irradiated with blue LEDs for 24 hours. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the sulfonylated aniline product.[5]

Reaction Pathways and Workflows

The following diagrams illustrate the generalized experimental workflow and a plausible reaction mechanism for the sulfonylation using sulfonyl hydrazides.

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Sulfonylating_Agent Sulfonylating Agent (e.g., Sulfonyl Hydrazide) Mixing Mixing in Solvent Sulfonylating_Agent->Mixing Substrate Substrate (e.g., Aniline) Substrate->Mixing Catalyst_Reagent Catalyst/Reagent (e.g., I₂, TBHP) Catalyst_Reagent->Mixing Heating Heating & Stirring Mixing->Heating Extraction Extraction Heating->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Pure Sulfonylated Product Purification->Final_Product

Caption: Generalized workflow for a typical sulfonylation reaction.

reaction_mechanism SulfonylHydrazide R-SO₂NHNH₂ (Sulfonyl Hydrazide) Radical_Formation Radical Formation SulfonylHydrazide->Radical_Formation Iodine I₂ Oxidation Oxidation Iodine->Oxidation Catalyst TBHP t-BuOOH TBHP->Oxidation Oxidant SulfonylRadical R-SO₂• (Sulfonyl Radical) Coupling Radical Coupling SulfonylRadical->Coupling Amine R'-NH₂ (Amine) Amine->Coupling Product R-SO₂NHR' (Sulfonamide) Oxidation->Radical_Formation Coupling->Product

Caption: Plausible radical mechanism for iodine-catalyzed sulfonylation.

References

A Researcher's Guide to the Quantification of Sulfonyl Hydrazides: A Comparative Validation of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of sulfonyl hydrazides is paramount for ensuring the quality, stability, and safety of pharmaceutical products. This guide provides a comprehensive comparison of a newly validated High-Performance Liquid Chromatography (HPLC) method with established spectrophotometric and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques for the precise measurement of these critical compounds.

Sulfonyl hydrazides are a significant class of organic compounds utilized in various stages of pharmaceutical development and synthesis. Their role as versatile intermediates necessitates robust and reliable analytical methods for their quantification to monitor reaction kinetics, assess purity, and ensure the consistency of final active pharmaceutical ingredients (APIs). This guide offers a detailed validation of a novel HPLC-UV method and compares its performance against two alternative analytical approaches: UV-Vis Spectrophotometry and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method hinges on a balance of sensitivity, specificity, accuracy, and accessibility. Below is a summary of the performance characteristics of the three methods for the quantification of a model sulfonyl hydrazide.

ParameterHPLC-UV (New Validated Method)UV-Vis SpectrophotometryLC-MS/MS
**Linearity (R²) **> 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 5.0%< 1.0%
Limit of Detection (LOD) 0.1 µg/mL1 µg/mL0.01 ng/mL
Limit of Quantification (LOQ) 0.3 µg/mL3 µg/mL0.03 ng/mL
Specificity High (Separation of impurities)Low (Interference from UV-absorbing species)Very High (Mass-based detection)
Throughput ModerateHighModerate
Cost ModerateLowHigh

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below to allow for replication and adaptation in your laboratory setting.

New Validated HPLC-UV Method

This method offers a balance of sensitivity, specificity, and cost-effectiveness for the routine quantification of sulfonyl hydrazides.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • Sulfonyl hydrazide reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of the sulfonyl hydrazide reference standard in 100 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample containing the sulfonyl hydrazide in the diluent to achieve a final concentration within the calibration range.

Validation Parameters (as per ICH Guidelines):

  • Linearity: Assessed by a six-point calibration curve.

  • Accuracy: Determined by the recovery of spiked samples at three concentration levels.

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.

  • Specificity: Demonstrated by the separation of the analyte peak from potential impurities and degradation products.

  • LOD and LOQ: Calculated based on the signal-to-noise ratio of 3:1 and 10:1, respectively.

UV-Vis Spectrophotometric Method

This method is a simple and cost-effective option for the rapid estimation of sulfonyl hydrazide concentrations, particularly in high-throughput screening.

Instrumentation:

  • UV-Vis Spectrophotometer.

Reagents:

  • Methanol (Spectroscopic grade)

  • Sulfonyl hydrazide reference standard

Procedure:

  • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using methanol as the solvent.

  • Working Standard Solutions: Prepare a series of dilutions in methanol to create calibration standards.

  • Sample Solution: Dissolve the sample in methanol to a concentration within the linear range of the assay.

  • Measurement: Record the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax) for the sulfonyl hydrazide against a methanol blank.

LC-MS/MS Method

For applications requiring the highest sensitivity and specificity, such as impurity profiling or bioanalysis, LC-MS/MS is the method of choice. A method for a related compound, 4-sulfonamidophenylhydrazine, is described here and can be adapted.[1]

Instrumentation:

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.[1]

  • Phenyl analytical column (e.g., 4.6 x 100 mm, 3 µm).[1]

Reagents:

  • Methanol (LC-MS grade).[1]

  • Ammonium acetate buffer (0.01 mol/L, pH 4.0).[1]

  • Sulfonyl hydrazide reference standard.

Chromatographic and MS Conditions:

  • Mobile Phase: Gradient elution with 0.01 mol/L ammonium acetate buffer and methanol.[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Ionization Mode: Positive ion electrospray.[1]

  • Monitoring: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte.

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare in methanol.[1]

  • Working Standard Solutions: Prepare serial dilutions in the mobile phase.

  • Sample Solution: Dissolve the sample in methanol and dilute as necessary.[1]

Visualizing the Workflow: A Diagrammatic Representation

To further clarify the experimental process, the following diagrams illustrate the key steps in the new validated HPLC-UV analytical method.

HPLC_Method_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start weigh_std Weigh Reference Standard prep_start->weigh_std weigh_sample Weigh Sample prep_start->weigh_sample dissolve_std Dissolve in Diluent (Stock Solution) weigh_std->dissolve_std dilute_std Serial Dilution (Working Standards) dissolve_std->dilute_std inject Inject into HPLC System dilute_std->inject dissolve_sample Dissolve in Diluent (Sample Solution) weigh_sample->dissolve_sample dissolve_sample->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect integrate Peak Integration detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify report Report Results quantify->report

Caption: Workflow for the validated HPLC-UV method.

Conclusion

The newly validated HPLC-UV method provides a reliable, accurate, and precise tool for the quantification of sulfonyl hydrazides. While UV-Vis spectrophotometry offers a simpler, lower-cost alternative for rapid screening, it lacks the specificity of chromatographic methods. For analyses demanding the utmost sensitivity and specificity, LC-MS/MS remains the gold standard. The choice of method will ultimately depend on the specific application, required level of sensitivity, and available resources. This guide provides the necessary data and protocols to empower researchers to make an informed decision and implement a suitable analytical method for their sulfonyl hydrazide quantification needs.

References

A Comparative Guide to Assessing the Metabolic Stability of Sulfonyl Hydrazide-Containing Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

The metabolic stability of a drug candidate is a critical parameter in drug discovery, profoundly influencing its pharmacokinetic profile, bioavailability, and potential for toxicity.[1][2] The sulfonyl hydrazide moiety, a functional group present in various bioactive compounds, presents both synthetic utility and potential metabolic liabilities that require careful assessment.[3][4][5] This guide provides an objective comparison of methodologies to evaluate the metabolic stability of these candidates, supported by experimental data and detailed protocols.

Core Concepts in Metabolic Stability Assessment

Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[1] In early drug discovery, in vitro assays are indispensable for predicting a compound's in vivo behavior.[6] The primary goal is to determine the intrinsic clearance (CLint), which is the rate at which the body, typically the liver, eliminates the compound.[1][7] High metabolic instability can lead to poor bioavailability and a short duration of action, while excessively high stability might cause drug accumulation and toxicity.

Key experimental systems for these assessments include:

  • Liver Microsomes: Subcellular fractions containing Phase I drug-metabolizing enzymes like Cytochrome P450s (CYPs).[7][8] They are cost-effective and widely used for initial screening.[7]

  • Liver S9 Fractions: A mixture of microsomal and cytosolic components, containing both Phase I and Phase II enzymes (e.g., UGTs, SULTs).[1]

  • Hepatocytes: Intact liver cells that are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors, allowing for the evaluation of both Phase I and II metabolism.[7][9]

Experimental Protocol: Liver Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of a sulfonyl hydrazide-containing compound using liver microsomes.

1. Reagent Preparation:

  • Test Compound Stock: Prepare a 10-20 mM stock solution of the test compound in DMSO.[10] Further dilute in acetonitrile or a suitable solvent to an intermediate concentration (e.g., 125 µM).[10]

  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[10][11]

  • NADPH Regenerating System: To initiate and sustain the metabolic reaction, prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.[10]

  • Microsomal Suspension: Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to a working concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.[8][12]

  • Termination Solution: Use cold acetonitrile, often containing an internal standard for analytical quantification.[8]

2. Incubation Procedure:

  • Pre-warm a 96-well plate containing the test compound (at a final concentration typically around 1 µM) and the microsomal suspension at 37°C for approximately 10 minutes.[11][13]

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubate the plate at 37°C with shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), collect aliquots and terminate the reaction by adding the cold termination solution.[8][12]

  • Include control incubations: a negative control without the NADPH system to check for non-enzymatic degradation, and a positive control with a compound of known metabolic fate (e.g., Midazolam) to validate the assay.[11]

3. Sample Analysis:

  • Centrifuge the terminated samples to precipitate proteins.[10]

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][14]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of this line represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .

G Experimental Workflow for Microsomal Stability Assay cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Processing A Test Compound (1µM final) D Mix & Pre-warm at 37°C A->D B Liver Microsomes (0.5 mg/mL) B->D C NADPH Cofactor System E Initiate Reaction (Add NADPH) C->E D->E Add Microsomes to Compound F Incubate at 37°C (Time points: 0-45 min) E->F G Terminate Reaction (Cold Acetonitrile + IS) F->G At each time point H Centrifuge & Collect Supernatant G->H I LC-MS/MS Analysis H->I J Quantify Parent Compound Remaining I->J K Calculate: - Half-life (t½) - Intrinsic Clearance (CLint) J->K

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Metabolic Profile of Sulfonyl Hydrazides

The sulfonyl hydrazide functional group can undergo several metabolic transformations. Understanding these pathways is crucial for interpreting stability data and designing more robust drug candidates.

  • Oxidative Metabolism: Cytochrome P450 enzymes can metabolize sulfonyl hydrazides. Studies have shown that N-methylated analogs are recognized and metabolized by CYP enzymes, such as CYP1A2 and CYP2C19.[15]

  • Hydrolysis: The hydrazide bond can be susceptible to chemical hydrolysis, particularly under acidic conditions (pH 2.0).[15] This is a critical consideration for orally administered drugs that must pass through the stomach. N-methylation of the hydrazide has been shown to confer protection against acid hydrolysis.[15]

  • Decomposition: The hydrazinyl group can be removed under various conditions, potentially leading to the formation of sulfonyl radicals.[5][16] While often utilized in synthetic chemistry, this reactivity could represent a metabolic liability in vivo.

G Potential Metabolic Pathways of Sulfonyl Hydrazides A Sulfonyl Hydrazide Drug Candidate B Oxidative Metabolites A->B Phase I Enzymes (e.g., CYP450) C Hydrolysis Products (e.g., in acidic pH) A->C Chemical/Enzymatic Hydrolysis D Reactive Intermediates (e.g., Sulfonyl Radical) A->D Potential Bioactivation

Caption: Simplified metabolic fate of sulfonyl hydrazide drug candidates.

Comparative Data and Alternative Scaffolds

The choice of functional groups significantly impacts metabolic stability. Data from comparative studies can guide the optimization of sulfonyl hydrazide-containing lead compounds.

Table 1: Metabolic Stability of N-Methylated vs. Non-N-Methylated Sulfonylhydrazones

Compound IDKey Structural FeatureStability at pH 2.0Microsomal MetabolismHalf-life (t½)
LASSBio-1771 Non-N-methylatedUnstable (~60% hydrolysis)No oxidative metabolism detectedNot determined
LASSBio-1773 Non-N-methylatedUnstable (~40% hydrolysis)Readily metabolized (non-NADPH dependent)Not determined
LASSBio-1772 N-methylatedStable (99% recovery)Metabolized by CYP1A2 and CYP2C19126 min
LASSBio-1774 N-methylatedStable (93% recovery)Readily metabolized (non-NADPH dependent)Not determined

Data summarized from a study on bioactive N-sulfonylhydrazones.[15] This data clearly demonstrates that N-methylation can protect against acid hydrolysis but does not necessarily prevent enzymatic metabolism.

Alternatives to the Hydrazide Moiety

When metabolic instability of the sulfonyl hydrazide group is a concern, medicinal chemists often turn to bioisosteric replacement. This strategy involves substituting the liable functional group with another that has similar electronic or geometric properties but improved metabolic robustness.

  • Amides: The transposition of an amide bond can increase resistance to protease activity.

  • Carbamates and Ureas: These groups can mimic the polarity and geometry of an amide or hydrazide bond.

  • Stable Heterocycles: Five-membered rings like triazoles can effectively mimic the hydrogen bond donor and acceptor properties of an amide bond while being significantly more resistant to metabolic degradation.

Table 2: Comparison of In Vitro Metabolic Stability Assay Systems

Assay SystemKey FeaturesPhase I EnzymesPhase II EnzymesComplexity & CostThroughputPhysiological Relevance
Liver Microsomes Subcellular fraction with CYP enzymes.YesLimited (some UGTs)LowHighModerate
Liver S9 Fraction Microsomal and cytosolic fractions.YesYesModerateHighModerate-High
Hepatocytes Intact, whole liver cells.YesYesHighLowerHigh

This table highlights the trade-offs between different in vitro systems. Microsomal assays are excellent for high-throughput screening of Phase I metabolism, while hepatocytes provide a more comprehensive and physiologically relevant picture of overall hepatic clearance.[6][7][9][14]

References

Safety Operating Guide

Personal Protective Equipment for Handling (Hydrazinesulfonyl)amine: Safety and Disposal Plan

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical name "(Hydrazinesulfonyl)amine" does not correspond to a standard or readily identifiable chemical substance in major chemical databases. The information provided below is based on the general hazards associated with related chemical classes, such as hydrazine and sulfonyl-containing compounds, which are often hazardous. It is imperative to identify the specific chemical and consult its Safety Data Sheet (SDS) before handling. The following guidance is for informational purposes only and should be adapted to the specific substance, concentration, and experimental conditions.

Essential Safety and Personal Protective Equipment (PPE)

Safe handling of potentially hazardous chemicals like those related to hydrazines and sulfonylamines requires stringent adherence to safety protocols and the use of appropriate personal protective equipment. The following table summarizes the recommended PPE for handling this compound, assuming it shares hazards with related compounds.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationPurpose
Hand Protection Nitrile or neoprene gloves (minimum thickness of 0.2 mm). Change gloves immediately if contaminated.Prevents skin contact, which can cause irritation, burns, or systemic toxicity. The specified materials offer good chemical resistance to a broad range of substances.
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects eyes from splashes, mists, or dust, which could cause severe eye irritation or permanent damage. A face shield offers additional protection for the entire face.
Skin and Body Protection A chemically resistant lab coat, worn over full-length pants and closed-toe shoes. For larger quantities or high-risk operations, a chemical-resistant apron or suit may be necessary.Prevents accidental skin exposure. Natural fibers like cotton are preferable to synthetic materials that can melt and adhere to the skin in case of a fire.
Respiratory Protection Use in a certified chemical fume hood. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases may be required.Protects against the inhalation of harmful vapors, dust, or mists. The specific cartridge type should be selected based on the detailed hazard assessment from the chemical's SDS.

Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety during the handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds 1. Review SDS prep_ppe 2. Don PPE prep_hood 3. Prepare Fume Hood prep_spill 4. Assemble Spill Kit handle_weigh 5. Weigh/Measure prep_spill->handle_weigh Proceed to Handling handle_transfer 6. Perform Transfer/Reaction cleanup_decon 7. Decontaminate Surfaces handle_transfer->cleanup_decon Proceed to Cleanup cleanup_waste 8. Segregate Waste cleanup_ppe 9. Doff PPE cleanup_wash 10. Wash Hands

Caption: Workflow for Safe Handling of this compound.

Procedural Steps:
  • Review Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for the specific chemical being used. Pay close attention to sections detailing hazards, first-aid measures, and handling and storage.

  • Don Appropriate PPE: Put on all required PPE as specified in Table 1. Ensure gloves are intact and that safety goggles provide a complete seal around the eyes.

  • Prepare Fume Hood: All manipulations of this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure. Verify that the fume hood is functioning correctly.

  • Assemble Spill Kit: Ensure a spill kit appropriate for the chemical and quantity is readily accessible. This should include an absorbent material, a neutralizing agent (if applicable), and waste bags.

  • Weighing and Measuring: Conduct all weighing and measuring operations within the fume hood. Use a disposable weighing paper or boat to prevent contamination of balances.

  • Transfer and Reaction: Perform all transfers and experimental procedures slowly and carefully to avoid splashes or aerosolization. Keep all containers covered when not in use.

  • Decontamination: After the procedure is complete, decontaminate all surfaces, glassware, and equipment that may have come into contact with the chemical. Use a suitable solvent or cleaning solution as recommended by the SDS.

  • Waste Segregation: Segregate all waste streams. Contaminated solids (gloves, weighing paper) should be placed in a designated solid waste container. Liquid waste should be collected in a labeled, sealed container.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Typically, this involves removing gloves first, followed by the lab coat and then eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeCollection and StorageDisposal Method
Unused/Excess Chemical Store in its original or a compatible, tightly sealed, and clearly labeled container. Do not mix with other waste streams.Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not pour down the drain or dispose of in regular trash.
Contaminated Liquid Waste Collect in a designated, sealed, and labeled hazardous waste container. The container should be compatible with the chemical and any solvents used.Dispose of through your institution's EHS office. The waste will be incinerated or treated by a licensed hazardous waste disposal company.
Contaminated Solid Waste (e.g., gloves, paper towels, spill debris)Place in a clearly labeled, sealed plastic bag or container designated for hazardous solid waste. Double-bagging may be required.Dispose of as hazardous solid waste via your institution's EHS office. This waste stream is typically incinerated.
Contaminated "Sharps" (e.g., needles, broken glass)Place in a puncture-resistant, labeled sharps container.Dispose of through your institution's EHS office as hazardous sharps waste.

Always consult your institution's specific waste disposal guidelines and contact your EHS office for any questions regarding waste classification and disposal procedures.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.